molecular formula C8H8BNO3 B1451596 2-Cyanomethoxyphenylboronic acid CAS No. 947533-29-1

2-Cyanomethoxyphenylboronic acid

Cat. No.: B1451596
CAS No.: 947533-29-1
M. Wt: 176.97 g/mol
InChI Key: WEQORYHQXMDPJU-UHFFFAOYSA-N
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Description

2-Cyanomethoxyphenylboronic acid is a bifunctional boronic acid reagent primarily used in synthetic organic chemistry and drug discovery research. Its molecular structure incorporates both a boronic acid functional group, which serves as a key handle in Suzuki-Miyaura cross-coupling reactions, and a cyano-methoxy substituent. The boronic acid group allows for the formation of carbon-carbon bonds with organic halides in the presence of a palladium catalyst, a fundamental process for constructing biaryl scaffolds found in many pharmaceuticals and organic materials. The unique cyano-methoxy substituent on the phenyl ring can influence the electronic properties and reactivity of the compound, and may also serve as a protected or functionalizable group for further chemical modification. As a result, this compound is of significant value in the synthesis of complex molecules, particularly in constructing active pharmaceutical ingredients (APIs) and advanced materials. The product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Storage & Handling: Store in a cool, dry place, preferably under an inert atmosphere. Purity: >95% (Assay by HPLC). For specific batch information, please refer to the Certificate of Analysis (COA).

Properties

IUPAC Name

[2-(cyanomethoxy)phenyl]boronic acid
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InChI

InChI=1S/C8H8BNO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,11-12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQORYHQXMDPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669786
Record name [2-(Cyanomethoxy)phenyl]boronic acid
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Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947533-29-1
Record name [2-(Cyanomethoxy)phenyl]boronic acid
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Record name 947533-29-1
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Foundational & Exploratory

2-Cyanomethoxyphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyanophenylboronic Acid: Synthesis, Properties, and Applications

A Note on Nomenclature: This guide focuses on 2-Cyanophenylboronic acid (CAS RN: 138642-62-3), a widely utilized reagent in organic synthesis. The principles, reactivity, and applications discussed herein are foundational and directly applicable to its derivatives, such as its esters (e.g., pinacol ester) and closely related analogues like (2-(cyanomethoxy)phenyl)boronic acid.

Introduction

In the landscape of modern synthetic and medicinal chemistry, arylboronic acids have emerged as indispensable tools, primarily for their pivotal role in palladium-catalyzed cross-coupling reactions.[1] Among these, 2-Cyanophenylboronic acid stands out as a versatile building block. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a synthetically adaptable cyano group, allows for the construction of complex molecular architectures. This compound is particularly significant as a key intermediate in the synthesis of pharmaceuticals, advanced materials, and fluorescent probes.[2][3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of 2-Cyanophenylboronic acid, grounded in established scientific principles and field-proven methodologies.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. 2-Cyanophenylboronic acid is typically a white to off-white crystalline powder.[2] Key identifying and physical data are summarized below.

PropertyValueReference
CAS Number 138642-62-3[2]
Molecular Formula C₇H₆BNO₂[2]
Molecular Weight 146.94 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 240 °C (decomposes)[2][4]
Solubility Soluble in methanol[4]
Synonyms 2-Cyanobenzeneboronic acid[2]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of nitrile-containing arylboronic acids presents a unique challenge: the need for ortho-directed metallation without concomitant nucleophilic attack on the cyano group. Standard organometallic reagents like Grignards or n-butyllithium are often incompatible as they readily react with nitriles.[5]

The most effective industrial and laboratory-scale synthesis circumvents this issue by employing a strong, sterically hindered, non-nucleophilic base, namely lithium 2,2,6,6-tetramethylpiperidide (LTMP). This strategy allows for the selective deprotonation (ortho-lithiation) of benzonitrile at the position adjacent to the cyano group. The resulting aryl lithium species is then quenched with a boron electrophile, typically a trialkyl borate like triisopropoxyborane, followed by acidic hydrolysis to yield the target 2-cyanophenylboronic acid.[3][4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Synthetic Process Benzonitrile Benzonitrile OrthoLithiation Step 1: Ortho-Lithiation (-50 to -78 °C) Benzonitrile->OrthoLithiation LTMP LTMP (n-BuLi + 2,2,6,6-Tetramethylpiperidine) LTMP->OrthoLithiation Borate Triisopropoxyborane Borylation Step 2: Borylation (Electrophilic Quench) Borate->Borylation Acid Aqueous Acid (e.g., HCl) Hydrolysis Step 3: Acidic Hydrolysis Acid->Hydrolysis OrthoLithiation->Borylation Forms Lithiated Intermediate Borylation->Hydrolysis Forms Boronate Ester Intermediate Product 2-Cyanophenylboronic Acid Hydrolysis->Product

Caption: Synthetic pathway for 2-Cyanophenylboronic acid via ortho-lithiation.

Detailed Laboratory Protocol

This protocol is a representative synthesis; reagent quantities and reaction times may require optimization.

  • Preparation of LTMP: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.2 equivalents) in anhydrous THF. Cool the solution to -10 °C. Add n-butyllithium (1.2 equivalents) dropwise, maintaining the temperature. Stir for 30 minutes to generate the LTMP base.[4]

  • Ortho-Lithiation: Cool the LTMP solution to a cryogenic temperature, typically -50 °C to -78 °C.[3] Slowly add a solution of benzonitrile (1.0 equivalent) in anhydrous THF dropwise. The causality for this low temperature is to prevent side reactions and ensure kinetic control of the ortho-deprotonation. Stir the resulting mixture for 2-3 hours at this temperature.

  • Borylation: To the same reaction mixture, add triisopropoxyborane (1.2 equivalents) dropwise, ensuring the internal temperature does not rise significantly.[4] Stir for an additional 1-2 hours at the low temperature, then allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis and Workup: Quench the reaction by slowly pouring it into a stirred solution of aqueous hydrochloric acid (e.g., 3N HCl).[4] Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-cyanophenylboronic acid. The reported yield for this process is high, often around 95%.[4]

Section 3: Spectroscopic and Structural Characterization

Unambiguous structural confirmation is critical. The following spectroscopic signatures are characteristic of 2-cyanophenylboronic acid.

  • ¹¹B NMR Spectroscopy: As a trigonal (sp² hybridized) boronic acid, 2-cyanophenylboronic acid is expected to exhibit a broad singlet in the ¹¹B NMR spectrum in the range of δ 27-33 ppm, which is characteristic of arylboronic acids.[6][7]

  • FT-IR Spectroscopy: Key vibrational stretches confirm the presence of the principal functional groups. A sharp, strong absorption around 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretch. A broad absorption in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching of the B(OH)₂ group. Strong B-O stretching bands are also expected around 1350 cm⁻¹.[8]

  • ¹H NMR Spectroscopy: The aromatic region will display complex multiplets corresponding to the four protons on the disubstituted benzene ring, typically in the range of δ 7.5-8.0 ppm. The two protons of the B(OH)₂ group may appear as a broad singlet, which is often exchangeable with D₂O.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula (C₇H₆BNO₂) by identifying the molecular ion peak [M]+ or related ions like [M+H]+ or [M-H₂O]+.

Section 4: Reactivity and Applications in Organic Synthesis

The primary utility of 2-cyanophenylboronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[9][10]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves a palladium catalyst, typically in the Pd(0) oxidation state, and requires a base to activate the boronic acid.[11][12] The base converts the boronic acid to a more nucleophilic boronate species, which is essential for the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII Ar¹-Pd(II)-X (Palladacycle) OA->PdII TM Transmetalation PdII->TM PdII_Ar2 Ar¹-Pd(II)-Ar² TM->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Regenerates Catalyst Product Biaryl Product (Ar¹-Ar²) RE->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->OA Boronic Boronic Acid (Ar²-B(OH)₂) + Base Boronic->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction vessel, add 2-cyanophenylboronic acid (1.2-1.5 equivalents), the aryl halide (Ar-X, 1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).[9]

  • Solvent Addition: Add a degassed solvent system. Common choices include mixtures of an organic solvent (like toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The resulting crude biaryl product is purified via column chromatography or recrystallization.

Section 5: Role in Medicinal Chemistry and Drug Discovery

The incorporation of boron, particularly as a boronic acid, into drug candidates has gained significant traction following the success of drugs like Bortezomib (Velcade®).[13][14] Boronic acids can act as enzyme inhibitors or be used as synthetic handles to build complex bioactive molecules.[15]

2-Cyanophenylboronic acid is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it is a documented precursor in the synthesis of Perampanel , an anticonvulsant drug used for the treatment of epilepsy.[3][16] Its role is to introduce the 2-cyanophenyl moiety onto a heterocyclic core via a Suzuki-Miyaura coupling, forming the central biaryl linkage of the final drug molecule. This highlights its value in constructing the precise three-dimensional structures required for biological activity.

Section 6: Handling, Storage, and Safety

As with any laboratory chemical, proper handling of 2-cyanophenylboronic acid is essential for safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][19] Keep away from heat and sources of ignition.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

2-Cyanophenylboronic acid is a high-value chemical reagent with a well-established role in modern organic synthesis. Its utility is anchored by its predictable reactivity in the Suzuki-Miyaura cross-coupling, enabling the efficient construction of C-C bonds that are fundamental to many pharmaceuticals and functional materials. The synthetic challenges posed by the nitrile group have been overcome through robust methodologies, making it a readily accessible building block. For researchers in drug discovery and materials science, a comprehensive understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel and impactful molecules.

References

  • GlobalChemMall. (n.d.). (2-(Cyanomethoxy)phenyl)boronic acid. Retrieved from [Link]

  • Fontana, F. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof. University of Queensland. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-cyanophenylboronic acid derivative. (JP6235932B2).
  • Google Patents. (n.d.). Process for the preparation of 2-cyanophenylboronic acid and esters thereof. (WO2014023576A1).
  • Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. MDPI. Retrieved from [Link]

  • Al-Rawi, J. M. A., et al. (2018). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 23(7), 1733. NIH. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Boronic acid and boronic ester containing polyoxometalates. Retrieved from [Link]

  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 833. PMC - PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Zeinali, A., et al. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 14(3), 893-904. ResearchGate. Retrieved from [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. (CN104277060A).
  • Gök, Y., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(60), 38048-38061. NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Semantic Scholar. (2024, October 22). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Retrieved from [Link]

  • Lee, D. W., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(30), 3663-3683. PubMed. Retrieved from [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 2-(Cyanomethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Organoboron compounds, particularly arylboronic acids, are foundational pillars in modern organic synthesis. Their remarkable versatility as building blocks is most famously demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1] The stability, generally low toxicity, and diverse reactivity of boronic acids have cemented their role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on the synthesis of 2-(cyanomethoxy)phenylboronic acid, a bifunctional reagent of significant interest. This molecule integrates the reactive boronic acid moiety with a cyanomethoxy group (-OCH₂CN) at the ortho-position. This unique arrangement offers multiple avenues for subsequent chemical elaboration, making it a valuable intermediate in the construction of complex heterocyclic systems and targeted therapeutic agents. The cyanomethoxy group can serve as a versatile handle for introducing further complexity or as a key pharmacophoric element.

This document provides a detailed exploration of the principal synthetic strategies for preparing 2-(cyanomethoxy)phenylboronic acid, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the available methodologies.

PART 1: Primary Synthetic Strategy: Direct Etherification of 2-Hydroxyphenylboronic Acid

The most direct and atom-economical approach to 2-(cyanomethoxy)phenylboronic acid is the Williamson ether synthesis, starting from commercially available 2-hydroxyphenylboronic acid.[2] This method leverages the nucleophilicity of the phenoxide, generated in situ, to displace a halide from a haloacetonitrile.

Scientific Principle & Rationale

The Williamson ether synthesis is a classic Sɴ2 reaction. The core of this transformation involves the deprotonation of the phenolic hydroxyl group on 2-hydroxyphenylboronic acid to form a more nucleophilic phenoxide ion. This is typically achieved using a moderately strong base. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so harsh as to degrade the boronic acid moiety or the nitrile functionality. Carbonates, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often ideal as they offer sufficient basicity with excellent functional group compatibility.

The resulting phenoxide then attacks the electrophilic carbon of a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile), displacing the halide and forming the desired ether linkage. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base without interfering with the nucleophile.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_process Reaction cluster_end Product & Workup Start_1 2-Hydroxyphenylboronic Acid Reaction Deprotonation & Sɴ2 Displacement Start_1->Reaction Polar Aprotic Solvent (e.g., DMF) Heat (e.g., 60-80 °C) Start_2 Bromoacetonitrile Start_2->Reaction Polar Aprotic Solvent (e.g., DMF) Heat (e.g., 60-80 °C) Start_3 Base (e.g., K₂CO₃) Start_3->Reaction Polar Aprotic Solvent (e.g., DMF) Heat (e.g., 60-80 °C) Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product 2-(Cyanomethoxy)phenylboronic Acid Purification->Product

Caption: Workflow for the direct synthesis via Williamson etherification.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxyphenylboronic acid (1.0 eq.), potassium carbonate (2.0-2.5 eq.), and anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add bromoacetonitrile (1.2-1.5 eq.) to the mixture dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure 2-(cyanomethoxy)phenylboronic acid.

PART 2: Alternative Strategy: Borylation of a Pre-functionalized Aryl Halide

An alternative, multi-step approach involves first synthesizing an aryl halide bearing the cyanomethoxy side chain, followed by the introduction of the boronic acid group. This pathway is less direct but can be advantageous if the starting 2-hydroxyphenylboronic acid is unavailable or if a different substitution pattern is desired.

Step A: Synthesis of 2-(Cyanomethoxy)bromobenzene

This step is a standard Williamson ether synthesis starting from 2-bromophenol, a readily available precursor. The principles and protocol are analogous to those described in Part 1.

Precursor_Synthesis Start_1 2-Bromophenol Reaction Williamson Ether Synthesis Start_1->Reaction DMF, 70 °C Start_2 Bromoacetonitrile Start_2->Reaction DMF, 70 °C Base K₂CO₃ Base->Reaction DMF, 70 °C Product 2-(Cyanomethoxy)bromobenzene Reaction->Product Workup & Purification

Caption: Synthesis of the key aryl bromide intermediate.

Step B: Conversion of Aryl Bromide to Boronic Acid

The C-Br bond of 2-(cyanomethoxy)bromobenzene can be converted to a C-B bond through two primary methods: organometallic routes or palladium-catalyzed borylation.

Method 2a: Organometallic Route (Halogen-Metal Exchange)

Scientific Principle: This classic method involves reacting the aryl bromide with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium, at very low temperatures (-78 °C).[3] This performs a halogen-metal exchange, generating a highly reactive aryllithium intermediate. This nucleophilic intermediate is then "trapped" by an electrophilic boron source, such as triisopropyl borate or trimethyl borate. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the final boronic acid. The primary challenge of this method is its stringent requirement for anhydrous conditions and low temperatures to prevent side reactions, particularly with the sensitive nitrile group.

Method 2b: Palladium-Catalyzed Miyaura Borylation

Scientific Principle: The Miyaura borylation is a powerful cross-coupling reaction that forms a C-B bond from an aryl halide and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4] The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst (e.g., PdCl₂(dppf)) and supported by a suitable ligand. A base (e.g., potassium acetate, KOAc) is required to facilitate the transmetalation step in the catalytic cycle. This method offers superior functional group tolerance compared to the organometallic route and is performed under milder conditions, making it highly attractive for complex substrates.[4]

Experimental Workflow: Borylation of Aryl Bromide

Borylation_Routes cluster_organometallic Method 2a: Organometallic Route cluster_pd Method 2b: Miyaura Borylation Start 2-(Cyanomethoxy)bromobenzene OM_1 1. n-BuLi, THF, -78 °C (Halogen-Metal Exchange) Start->OM_1 PD_1 B₂pin₂, Pd Catalyst, Base (e.g., PdCl₂(dppf), KOAc) Start->PD_1 OM_2 2. B(OⁱPr)₃ (Borate Trapping) OM_1->OM_2 OM_3 3. Acidic Hydrolysis OM_2->OM_3 Product 2-(Cyanomethoxy)phenylboronic Acid OM_3->Product PD_2 Solvent (e.g., Dioxane) Heat (e.g., 80-100 °C) PD_1->PD_2 PD_3 Hydrolysis of Pinacol Ester PD_2->PD_3 Often isolated as ester PD_3->Product

Caption: Comparative workflows for converting the aryl bromide to the boronic acid.

Detailed Experimental Protocols
Protocol for Method 2a (Organometallic)
  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-(cyanomethoxy)bromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

  • Borylation: Add triisopropyl borate (1.5 eq.) dropwise to the aryllithium solution, again keeping the temperature at -78 °C.

  • Workup: Allow the reaction to warm slowly to room temperature. Quench by adding saturated aqueous ammonium chloride or dilute HCl.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify as described previously.

Protocol for Method 2b (Miyaura Borylation)
  • Setup: In a flask, combine 2-(cyanomethoxy)bromobenzene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Reaction: Purge the flask with an inert gas. Add a degassed solvent such as dioxane or toluene.

  • Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate. The resulting pinacol boronate ester can be used directly or hydrolyzed to the boronic acid by stirring with an aqueous acid. Purify the final product by chromatography or recrystallization.

PART 3: Comparative Analysis of Synthetic Routes

FeatureMethod 1: Direct EtherificationMethod 2: Borylation of Aryl Halide
Starting Material 2-Hydroxyphenylboronic Acid2-Bromophenol
Number of Steps 12 (Etherification + Borylation)
Reaction Conditions Mild to moderate (Base, 70-80 °C)Requires either cryogenic (-78 °C) and anhydrous conditions (2a) or a Pd catalyst and heat (2b).
Atom Economy HighModerate
Functional Group Tolerance GoodMethod 2a (Organometallic) is sensitive to electrophilic groups. Method 2b (Miyaura) has excellent tolerance.
Key Advantage Simplicity, efficiency, and high atom economy.Useful if the required substituted hydroxyphenylboronic acid is not readily available.
Primary Challenge Potential for side reactions if conditions are too harsh.Method 2a requires stringent control of conditions. Method 2b requires removal of the metal catalyst.

Conclusion

The synthesis of 2-(cyanomethoxy)phenylboronic acid is most effectively achieved via a direct, one-step Williamson ether synthesis from 2-hydroxyphenylboronic acid. This approach is characterized by its operational simplicity, high atom economy, and use of moderate reaction conditions, making it the preferred route for both laboratory-scale and potential scale-up operations.

The alternative two-step pathway, involving the borylation of a pre-formed 2-(cyanomethoxy)bromobenzene intermediate, provides a viable, albeit more complex, alternative. Within this pathway, the palladium-catalyzed Miyaura borylation is generally superior to the traditional organometallic route due to its milder conditions and broader functional group compatibility. The selection of a synthetic strategy will ultimately depend on starting material availability, required scale, and the specific capabilities of the research environment.

References

  • Various alkyl-phenylboronic acids have been widely used in the fields of electronics, chemistry, medicine and biology, especially in glucose sensors and intermediates of medicines. In this paper, the syntheses of two or three different alkyl-phenylboronic acids and the improvement on synthesis processes were studied with Grignard reagent method in detail. Journal of Biomedical Nanotechnology. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. RSC Advances. Available at: [Link]

  • Method for producing 2-cyanophenylboronic acid derivative. Google Patents.
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  • Methodologies and Strategies for Selective Borylation of C–Het and C–C Bonds. ResearchGate. Available at: [Link]

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what is 2-Cyanomethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyanomethoxyphenylboronic Acid: A Bifunctional Reagent for Advanced Organic Synthesis

Abstract

This compound is a specialized aromatic boronic acid that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique bifunctional nature, featuring an ortho-positioned boronic acid and a cyanomethoxy group, enables its participation in tandem reaction sequences, most notably for the efficient construction of the benzofuran scaffold. This guide provides an in-depth exploration of the synthesis, properties, and core applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization. We present detailed mechanistic insights, field-proven experimental protocols, and safety considerations designed for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of complex molecules and biologically active compounds.

Introduction: A Strategic Synthetic Intermediate

Boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These organoboron compounds are generally stable, exhibit low toxicity, and are compatible with a wide range of functional groups, making them indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds.[1][2]

This compound, also known as (2-(cyanomethoxy)phenyl)boronic acid, distinguishes itself from simpler arylboronic acids by incorporating a second reactive handle within the same molecule. Its structure is strategically designed for sequential transformations:

  • The Boronic Acid Moiety (-B(OH)2): Located at the ortho position, this group is the primary reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the facile formation of a new C-C bond with a variety of aryl, heteroaryl, or vinyl halides and triflates.[3]

  • The Cyanomethoxy Moiety (-OCH2CN): This functional group is a masked precursor for intramolecular cyclization. The methylene group, activated by the adjacent nitrile, is sufficiently acidic to act as a nucleophile under basic conditions, targeting the newly installed aryl group or an adjacent electrophilic center to forge the heterocyclic ring of a benzofuran.[4][5]

This integrated design allows for the execution of complex molecular constructions in a single pot, offering significant advantages in terms of efficiency, atom economy, and reduced purification steps. Its primary application lies in the synthesis of 2-substituted benzofurans, a privileged scaffold found in numerous natural products and pharmacologically active molecules with anticancer, anti-inflammatory, and antibacterial properties.[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and analytical characteristics is fundamental for its effective use and characterization in a laboratory setting.

PropertyValue
Molecular Formula C₈H₈BNO₃
Molecular Weight 176.97 g/mol
Appearance White to off-white solid/powder
IUPAC Name (2-(cyanomethoxy)phenyl)boronic acid
Solubility Soluble in methanol, THF, Dioxane, DMSO
Stability Stable under recommended storage conditions. Dehydrates upon heating to form the corresponding boroxine (trimer).
Spectroscopic Characterization (Expected)
  • ¹H NMR: Protons on the aromatic ring would appear in the aromatic region (~7.0-8.0 ppm). The methylene protons of the cyanomethoxy group (-OCH₂CN) would typically present as a sharp singlet around 4.8-5.2 ppm. The acidic protons of the boronic acid (-B(OH)₂) may appear as a broad singlet, the position of which is highly dependent on solvent and concentration, or may exchange with solvent protons (e.g., D₂O).

  • ¹³C NMR: Aromatic carbons would be observed in the ~110-160 ppm range. The nitrile carbon (-C≡N) would appear around 115-120 ppm, while the methylene carbon (-OCH₂CN) would be found further upfield, typically around 55-65 ppm.

  • FT-IR (KBr, cm⁻¹): Key vibrational bands would include a strong, sharp peak for the nitrile stretch (C≡N) around 2250 cm⁻¹, broad O-H stretching for the boronic acid hydroxyl groups (~3200-3500 cm⁻¹), and characteristic C-O and B-O stretching bands.

Synthesis of this compound: A Proposed Protocol

The synthesis of arylboronic acids is well-established, most commonly proceeding via the reaction of an organometallic intermediate with a trialkyl borate ester at low temperatures.[7][8] The following protocol describes a robust and logical pathway starting from the commercially available 2-bromophenol.

Workflow for Synthesis

G A Step 1: Williamson Ether Synthesis 2-Bromophenol + Bromoacetonitrile Base (K2CO3), Solvent (Acetone) B 2-Bromo-1-(cyanomethoxy)benzene A->B C Step 2: Metal-Halogen Exchange Reagent (n-BuLi or i-PrMgCl) Solvent (THF), Temp (-78°C) B->C D Ortho-lithiated or Grignard Intermediate C->D E Step 3: Borylation Electrophile (Triisopropyl borate) Temp (-78°C) D->E F Boronate Ester Intermediate E->F G Step 4: Acidic Hydrolysis Aqueous Acid (e.g., 1M HCl) Quench and Workup F->G H Final Product This compound G->H

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Methodology

Step 1: Synthesis of 2-Bromo-1-(cyanomethoxy)benzene

  • To a stirred solution of 2-bromophenol (1.0 eq) in acetone (5 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Add bromoacetonitrile (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting phenol is consumed.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the product as a clear oil or low-melting solid.

Causality Insight: The use of a polar aprotic solvent like acetone and a moderate base like K₂CO₃ is standard for Williamson ether synthesis, promoting the Sₙ2 reaction between the phenoxide and bromoacetonitrile while minimizing side reactions.

Step 2: Borylation and Hydrolysis

  • Dissolve 2-bromo-1-(cyanomethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

    • Self-Validation Check: Formation of the aryllithium can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation by ¹H NMR or MS.

  • To the cold aryllithium solution, add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2).

  • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization (e.g., from hot water or an ethyl acetate/hexanes mixture) to afford pure this compound.

Causality Insight: The cryogenic temperature (-78 °C) is critical during the lithium-halogen exchange and borylation steps. It prevents the highly reactive aryllithium intermediate from attacking the nitrile or ether functionalities on the same or another molecule, thereby ensuring high regioselectivity.[7]

Core Application: Tandem Suzuki-Miyaura Coupling & Benzofuran Synthesis

The primary utility of this compound is as a linchpin in the synthesis of 2-arylbenzofurans via a palladium-catalyzed cross-coupling followed by a base-mediated intramolecular cyclization. This tandem approach is highly efficient for rapidly building molecular complexity.

Mechanistic Considerations

The overall transformation proceeds through two distinct, sequential catalytic cycles or reaction steps.

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Intramolecular Cyclization A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Boronic Acid + Base) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' (Coupled Intermediate) F->G H Coupled Intermediate (from Suzuki) I Base (e.g., K2CO3) Deprotonation of α-carbon H->I J Carbanion Intermediate I->J K Intramolecular Nucleophilic Attack J->K L Cyclized Intermediate K->L M Elimination of CN- (or subsequent hydrolysis/elimination) L->M N Final Product 2-Arylbenzofuran M->N

Caption: Mechanism of tandem Suzuki coupling and benzofuran synthesis.

  • Suzuki-Miyaura Coupling: The reaction begins with the classic palladium-catalyzed cycle.[9] An active Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base). Finally, reductive elimination occurs to form the C-C bond of the biaryl intermediate and regenerate the Pd(0) catalyst.

  • Intramolecular Cyclization: In the presence of a base, the methylene proton alpha to the nitrile in the biaryl intermediate is abstracted, forming a resonance-stabilized carbanion. This nucleophile then attacks the ipso-carbon of the newly attached aryl ring in an intramolecular SₙAr-type reaction or related cyclization pathway, leading to the formation of the five-membered furan ring. Subsequent elimination or rearrangement yields the final aromatic benzofuran product.

Detailed Experimental Protocol

Synthesis of 2-(4-Methoxyphenyl)benzofuran

  • To a microwave vial or Schlenk flask, add this compound (1.0 eq), 1-iodo-4-methoxybenzene (1.1 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.08 eq).

  • Add cesium carbonate (Cs₂CO₃, 3.0 eq) as the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous dioxane (5 mL/mmol) as the solvent via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Self-Validation Check: The disappearance of starting materials and the appearance of a new, less polar spot (the benzofuran product) on TLC indicates reaction progression. The coupled, uncyclized intermediate may be observed by LC-MS in the early stages.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 2-(4-methoxyphenyl)benzofuran.

Causality Insight: Cesium carbonate is often an excellent choice for this tandem reaction. It is a strong enough base to facilitate both the transmetalation step of the Suzuki coupling and the deprotonation required for the subsequent intramolecular cyclization. Dioxane is a high-boiling polar aprotic solvent suitable for Suzuki reactions. The phosphine ligand stabilizes the palladium catalyst, preventing its decomposition at high temperatures.

Broader Applications in Medicinal Chemistry & Material Science

The utility of this compound extends beyond a single reaction type. By providing access to the benzofuran core, it serves as an entry point to classes of molecules with significant biological relevance. Benzofuran derivatives are known to exhibit a wide spectrum of activities, including:

  • Anticancer Agents: Many natural and synthetic benzofurans have demonstrated potent cytotoxic effects against various cancer cell lines.[6]

  • Enzyme Inhibitors: The benzofuran scaffold is present in inhibitors of key enzymes like kinases and proteases.

  • CNS-Active Agents: Certain benzofuran derivatives have shown activity as antidepressants and neuroprotective agents.

Furthermore, the fluorescent properties of some benzofuran derivatives make them attractive candidates for the development of molecular probes, sensors, and organic light-emitting diodes (OLEDs) in materials science.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides upon heating or prolonged storage, which may affect reactivity. Storing under an inert atmosphere is recommended for long-term stability.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and strategically designed reagent for synthetic chemists. Its bifunctional character provides an elegant and efficient route to 2-substituted benzofurans through a tandem Suzuki-Miyaura coupling and intramolecular cyclization sequence. By enabling the rapid assembly of a key heterocyclic scaffold, this compound serves as a valuable gateway to a diverse range of complex molecules relevant to drug discovery, agrochemicals, and materials science. A clear understanding of its reactivity, mechanistic pathways, and handling requirements allows researchers to fully exploit its synthetic potential.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. [Link]

  • ChemInform Abstract: New Synthetic Method for Benzofurans from 2-(Cyanomethyl)phenyl Derivatives. (2010). ResearchGate. [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (2005). ResearchGate. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

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  • Applications of boronic acids in organic synthesis. (2017). ResearchGate. [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (2019). National Center for Biotechnology Information. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]

  • Process for the preparation of 2-cyanophenylboronic acid and esters thereof. (2014).
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An In-depth Technical Guide to 2-Cyanophenylboronic Acid: Synthesis, Applications, and Experimental Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Cyanophenylboronic Acid

Organoboron compounds, particularly boronic acids, have become indispensable tools in modern organic chemistry and drug discovery.[1][2] Their unique chemical properties facilitate robust and versatile carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4][5] Among the vast library of available boronic acids, 2-Cyanophenylboronic acid stands out as a key building block. Its strategic placement of a cyano group ortho to the boronic acid moiety offers unique electronic properties and a valuable synthetic handle for further molecular elaboration.

This technical guide provides a comprehensive overview of 2-Cyanophenylboronic acid, from its fundamental properties and synthesis to its critical applications in pharmaceutical development. We will explore the causality behind experimental choices, provide detailed protocols, and offer insights grounded in established chemical principles.

Core Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis. 2-Cyanophenylboronic acid is typically a white to off-white crystalline powder.[6]

PropertyValueSource
CAS Number 138642-62-3[6][7][8]
Molecular Formula C₇H₆BNO₂[6][8]
Molecular Weight 146.94 g/mol [6][7]
Melting Point 240 °C (decomposition)[6][7][9]
Appearance White to off-white crystalline powder[6]
Purity Typically ≥95.0% to ≥98%[7][8]
Solubility Soluble in methanol[9]
Synonyms 2-Cyanobenzeneboronic acid[6]

Synthesis of 2-Cyanophenylboronic Acid: A Mechanistic Perspective

The synthesis of 2-Cyanophenylboronic acid is a critical process for its use as an intermediate in the production of active pharmaceutical ingredients (APIs), such as Perampanel.[10][11] While several methods exist, a common and industrially relevant approach involves the ortho-metalation of benzonitrile followed by borylation.

The core challenge in synthesizing 2-substituted phenylboronic acids is achieving regioselectivity. Directing the borylation to the ortho position of an existing substituent requires careful selection of reagents and reaction conditions.

Directed Ortho-Metalation Pathway

A prevalent method involves the use of a strong, hindered lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to deprotonate benzonitrile specifically at the ortho position. The nitrile group acts as a directing group, and the steric bulk of the base prevents nucleophilic attack on the nitrile itself. The resulting aryl anion is then quenched with a trialkyl borate, like triisopropoxyborane, followed by acidic hydrolysis to yield the final product.[9][11][12]

Synthesis_Pathway cluster_reagents Key Reagents cluster_process Reaction Sequence Benzonitrile Benzonitrile Metalation Ortho-Deprotonation Benzonitrile->Metalation 1. Add LiTMP (e.g., -10°C to -50°C) LiTMP LiTMP (Base) LiTMP->Metalation Borate B(OiPr)₃ (Boron Source) Borylation Borylation Borate->Borylation Acid Acid (Hydrolysis) Hydrolysis Acidic Workup Acid->Hydrolysis Metalation->Borylation 2. Add Triisopropoxyborane Borylation->Hydrolysis 3. Quench with Acid (e.g., HCl) 2-Cyanophenylboronic Acid 2-Cyanophenylboronic Acid Hydrolysis->2-Cyanophenylboronic Acid Final Product

Caption: Directed ortho-metalation workflow for 2-Cyanophenylboronic acid synthesis.

Detailed Experimental Protocol (Illustrative)

The following protocol is a synthesized example based on literature procedures and should be adapted and optimized for specific laboratory conditions.[9][11]

  • Preparation of LiTMP: In a nitrogen-purged, flame-dried flask, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -10 °C. Slowly add n-butyllithium (1.15 equivalents) dropwise, maintaining the temperature. Stir for 30 minutes to generate the LiTMP solution.

  • Ortho-Metalation & Borylation: Cool the reaction mixture to -50 °C. Sequentially add triisopropoxyborane (1.2 equivalents) and benzonitrile (1.0 equivalent) dropwise. Causality: Pre-adding the borate ester can trap the aryllithium intermediate as it forms, minimizing side reactions. Maintain the reaction at this temperature for approximately 3 hours, monitoring progress by an appropriate method (e.g., HPLC, TLC).

  • Hydrolysis and Workup: Pour the reaction mixture into a beaker containing 3N hydrochloric acid (HCl) and stir vigorously. Transfer the mixture to a separatory funnel and extract with ethyl acetate (or another suitable organic solvent).

  • Purification: Wash the combined organic phases with 0.2N HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 2-Cyanophenylboronic acid as a crystalline solid.[9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 2-Cyanophenylboronic acid in drug development is its role as a coupling partner in the Suzuki-Miyaura reaction.[6][13] This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of complex biaryl structures that form the core of many pharmaceutical agents.[5][14]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (the 2-cyanophenyl moiety) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid, making the boron atom more nucleophilic and facilitating this step.[3][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (2-Cyanophenylboronic acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The biaryl motif constructed using 2-Cyanophenylboronic acid is prevalent in many biologically active compounds. The cyano group can serve several functions in a drug candidate:

  • Polar Interaction: It can act as a hydrogen bond acceptor, interacting with target proteins.

  • Metabolic Blocker: It can block sites of potential metabolic oxidation, improving the pharmacokinetic profile of a drug.

  • Synthetic Handle: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for late-stage diversification of a lead compound.

2-Cyanophenylboronic acid is specifically used in the synthesis of pyridine inhibitors of TAK1 and in the development of 1,2,4-triazoles as novel allosteric inhibitors of Valosin Containing Protein (VCP), a potential target in cancer therapy.[9]

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed when handling 2-Cyanophenylboronic acid.

  • Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[7]

  • Precautionary Statements: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7]

  • Storage: Store at room temperature in a dry, well-sealed container.[6]

Conclusion

2-Cyanophenylboronic acid is more than just a chemical intermediate; it is a strategic tool for molecular architects in the pharmaceutical industry. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl scaffolds essential for modern drug discovery.[1][6] A thorough understanding of its properties, synthesis, and reaction mechanisms empowers researchers to leverage this versatile building block to its full potential, accelerating the development of new therapeutic agents.

References

  • Echemi. (n.d.). Buy Boronic acid, B-[2-[(2-cyanophenyl)methoxy]phenyl]-.
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  • Chemicalbook. (n.d.). (2-CYANOMETHYLPHENYL)BORONIC ACID, PINACOL ESTER | 325141-71-7.
  • Sigma-Aldrich. (n.d.). 2-Cyanophenylboronic acid ≥95.0%.
  • Chem-Impex. (n.d.). 2-Cyanophenylboronic acid.
  • University of Queensland. (n.d.). PROCESS FOR THE PREPARATION OF 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF.
  • Thermo Fisher Scientific. (n.d.). 2-Cyanophenylboronic acid, 98%.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
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  • PubMed. (2012). Improvement on synthesis of different alkyl-phenylboronic acid.
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  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?.
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  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Recyclable Heterogeneous Catalyst.
  • PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
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  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

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2-Cyanomethoxyphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyanomethoxyphenylboronic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and applications of this compound. It aims to provide not only procedural details but also the underlying scientific principles and field-proven insights to empower effective utilization of this versatile reagent.

Introduction: A Multifunctional Building Block

This compound, and its isomers, are highly valuable reagents in modern organic synthesis. Their utility stems from the unique combination of a boronic acid moiety, a prime substrate for palladium-catalyzed cross-coupling reactions, and a cyanomethoxy group. This latter functional group can act as a versatile chemical handle for further derivatization or can modulate the electronic properties and bioactivity of a target molecule. This guide will focus on the ortho-isomer, (2-(Cyanomethoxy)phenyl)boronic acid, a compound of increasing interest in medicinal chemistry and materials science.

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible science. The fundamental properties of (2-(Cyanomethoxy)phenyl)boronic acid are summarized below.

PropertyValueReference
Molecular Weight 176.965 g/mol [1]
Molecular Formula C₈H₈BNO₃[1]
CAS Number 947533-29-1[1]
Appearance White to off-white crystalline powder[2]
Density 1.26 g/cm³[1]
Boiling Point 415.7°C at 760 mmHg[1]
Flash Point 205.2°C[1]

Standard characterization techniques include ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structural integrity and purity. It is crucial to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially upon dehydration. This potential for trimerization should be considered when interpreting analytical data.

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids is a well-established field, with several robust methods available. A common and industrially relevant approach involves the reaction of a Grignard reagent or an organolithium species with a trialkyl borate ester, followed by acidic hydrolysis.[3]

A generalized pathway is as follows:

  • Ortho-metalation: Starting from a suitable precursor like 2-bromophenoxyacetonitrile, an organometallic intermediate is generated. This step is critical and often requires cryogenic conditions to prevent side reactions.

  • Borylation: The organometallic intermediate then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final this compound.

Causality in Synthesis:

  • Choice of Base/Metal: The selection of n-butyllithium or a Grignard reagent is dictated by the precursor's functional group tolerance and the desired reaction kinetics.

  • Temperature Control: Low temperatures (-78°C) are often essential during the metalation and borylation steps to minimize premature quenching of the highly reactive organometallic intermediates and prevent unwanted side reactions.

  • Acidic Workup: The final hydrolysis step is crucial not only to produce the free boronic acid but also to neutralize any remaining base and facilitate product isolation.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][5] This reaction is a cornerstone of pharmaceutical and materials synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[5][6]

The reaction couples the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

Catalytic Cycle Explained

The mechanism is a well-understood, multi-step process that validates the choice of each reagent.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X (Organohalide) pd_complex R¹-Pd(II)L₂-X (Aryl-Palladium Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate R¹-Pd(II)L₂-Ar (Di-organic Complex) transmetal->pd_intermediate Base is critical boronate Ar-B(OH)₂ + Base → [Ar-B(OH)₃]⁻ boronate->transmetal red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 Catalyst Regeneration product R¹-Ar (Coupled Product) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (Ar) to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex (R¹ and Ar) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating workflow for coupling this compound with a generic aryl bromide.

Workflow Overview

Suzuki_Workflow start Start: Reagent Assembly reagents Combine: 1. Aryl Bromide (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) 4. Base (e.g., K₂CO₃, 2.0 eq) 5. Solvent (e.g., Toluene/H₂O) start->reagents reaction Reaction Setup: - Degas solvent with N₂ or Ar - Heat mixture (e.g., 80-100°C) - Monitor by TLC or LC-MS reagents->reaction workup Aqueous Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O & Brine reaction->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify analysis Analysis & Validation: - Obtain ¹H NMR, ¹³C NMR, MS - Confirm structure and purity purify->analysis end End: Pure Product analysis->end

Sources

Introduction: The Role and Risks of 2-Cyanomethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 2-Cyanomethoxyphenylboronic Acid

Prepared for Researchers, Scientists, and Drug Development Professionals

This compound is a versatile organoboron compound, a valuable building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[1][2][3] This reactivity makes it an important intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The introduction of the boronic acid functional group has been shown to modify the physicochemical and pharmacokinetic characteristics of bioactive molecules, often improving their existing activities.[3]

However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. Boronic acids as a class are known to present specific risks, including irritation to the skin, eyes, and respiratory system.[4][5][6] Furthermore, recent studies have identified some boronic acids and their derivatives as a novel class of bacterial mutagens, raising concerns about their potential as genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs).[1][7][8][9][10]

This guide serves as a comprehensive technical resource for laboratory personnel. It moves beyond a simple recitation of procedural steps to provide the causal reasoning behind each safety recommendation, fostering a culture of informed caution. By integrating expertise with authoritative data, this document aims to equip researchers with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of their research.

Part 1: Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is the proactive identification of hazards. While a specific, comprehensive toxicological profile for this compound is not extensively published, data from analogous compounds—such as phenylboronic acid, 2-methoxyphenylboronic acid, and other cyanophenylboronic acids—provide a reliable basis for risk assessment.[11][12][13][14]

Summary of Known and Potential Hazards

The primary hazards associated with this compound are summarized below. It is imperative to treat this compound as hazardous, exercising caution to prevent all routes of exposure.

Hazard ClassificationGHS Hazard StatementDescription of RiskSupporting Sources
Acute Toxicity, Oral H302: Harmful if swallowedIngestion can lead to harmful effects.[5][12][14][15]
Skin Irritation H315: Causes skin irritationDirect contact with the solid or solutions can cause skin irritation.[5][6][11][14]
Eye Irritation H319: Causes serious eye irritationThe compound is a significant irritant to the eyes, with potential for serious damage upon contact.[5][6][11][14]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust particles can irritate the respiratory tract.[5][6][14]
Potential Mutagenicity Not formally classifiedStudies on other boronic acids have shown mutagenic activity in Ames tests, suggesting a potential genotoxic hazard.[7][8][9][10] This is thought to involve the generation of organic radicals via oxidation.[1][7][1][7][8][9][10]
The Imperative of a Pre-Work Risk Assessment

Before any procedure involving this compound, a thorough, task-specific risk assessment is mandatory. This process involves evaluating the quantities being used, the nature of the experimental steps (e.g., weighing, dissolution, reaction quenching), and the potential for exposure. The hierarchy of controls should guide this assessment, prioritizing the most effective safety measures.

cluster_controls Hierarchy of Hazard Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (Least Effective)

Caption: The Hierarchy of Controls for mitigating laboratory hazards.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

Controlling exposure at the source is paramount. This is achieved through a combination of robust engineering controls and the consistent use of appropriate Personal Protective Equipment (PPE).

Essential Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound and its solutions should be conducted within a properly functioning chemical fume hood. This prevents the inhalation of dust or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][16]

  • Emergency Stations: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate vicinity of any potential exposure.[17]

Mandatory Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards and worn correctly at all times.[18]

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles or a face shield worn over safety glasses.[4][16][17]Protects eyes from dust particles and accidental splashes. Standard safety glasses are insufficient as they do not provide a seal against splashes.[18]
Hand Protection Chemically resistant gloves (e.g., disposable nitrile).[4]Prevents skin contact and irritation.[11] Gloves must be inspected for tears before use and changed immediately upon contamination or after a maximum of two hours of use.[12] Double-gloving is recommended for added protection during high-risk manipulations.[18]
Body Protection A flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[18][19]Protects skin from accidental spills and contact. The lab coat should be removed before leaving the laboratory to prevent the spread of contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) may be required.Required when handling the solid compound outside of a fume hood or if dust generation is unavoidable, to prevent inhalation and respiratory tract irritation.[4][19]

Part 3: Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is critical for minimizing risk. The following procedures are based on established best practices for handling hazardous chemical solids.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the fume hood sash is at the appropriate height and the work area is clean and uncluttered. Confirm the location of the nearest eyewash station, safety shower, and spill kit.

  • Donning PPE: Put on all required PPE as detailed in the table above, ensuring gloves are pulled over the cuffs of the lab coat.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weighing paper or in a tared container within the fume hood to contain any dust. Use spatulas and other tools carefully to minimize dust generation.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.

  • Post-Handling: Tightly close the primary container immediately after use.[11][20][21]

  • Decontamination: Wipe down the work surface, balance, and any equipment used with an appropriate solvent. Dispose of contaminated weighing paper and wipes as hazardous waste.

  • Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[12] Wash hands thoroughly with soap and water after removing all PPE.[11][16][17]

Chemical Stability and Storage

Proper storage is crucial not only for safety but also for maintaining the chemical's integrity. Boronic acids are susceptible to several decomposition pathways.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[11][15][16][20] Some boronic acids may require refrigeration or storage under an inert atmosphere to maintain quality.[20]

  • Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition or hazardous reactions.[15][16][20]

  • Decomposition Pathways: Be aware of the primary decomposition routes for arylboronic acids:

    • Oxidation: The carbon-boron bond can be oxidized, converting the boronic acid to a phenol.[22]

    • Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[10]

    • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines. This is often a reversible process.[1]

A Arylboronic Acid (R-B(OH)₂) B Phenol (R-OH) A->B Oxidation (e.g., air, ROS) C Arene (R-H) A->C Protodeboronation (e.g., H₂O, acid/base) D Boroxine (Trimer) ([R-B-O]₃) A->D Dehydration (-3 H₂O)

Caption: Major decomposition pathways for arylboronic acids.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all solid waste (e.g., excess reagent, contaminated wipes, gloves) and liquid waste in separate, clearly labeled, and sealed containers.[19][23]

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing with incompatible chemicals can lead to dangerous reactions.[23]

  • Container Decontamination: Empty containers must be decontaminated before disposal. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected in the designated liquid waste container. Subsequent rinses may also need to be collected depending on local regulations.

  • Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste containers in accordance with local, state, and federal regulations.[19][23]

Part 4: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

In any case of exposure, seek medical attention immediately and provide the Safety Data Sheet (SDS) to the responding medical professionals.[4][12]

Exposure RouteFirst Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Keep the person warm and at rest.[4][17][24]
Skin Contact Immediately remove all contaminated clothing.[24] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4][17][24][25][26]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][16][17][25] Remove contact lenses if present and easy to do. Continue rinsing.[5]
Ingestion Do NOT induce vomiting.[4][17] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[4][12] Call a poison control center or doctor immediately.[11][25][26]
Spill and Leak Response
  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled, sealable container for hazardous waste disposal.[4][19]

    • Clean the spill area with a suitable solvent and paper towels, disposing of all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate all personnel from the immediate area.

    • Restrict access to the area and notify your supervisor and the institutional EHS department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Start Spill Occurs Assess Assess Severity (Size, Location) Start->Assess IsSmall Small & Contained? Assess->IsSmall Cleanup Wear PPE. Absorb & Collect Waste. Decontaminate Area. IsSmall->Cleanup Yes Evacuate Evacuate Area. Restrict Access. IsSmall->Evacuate No Report Report Incident Cleanup->Report Notify Notify Supervisor & EHS Evacuate->Notify Notify->Report

Caption: Emergency workflow for chemical spill response.

Conclusion

This compound is a powerful synthetic tool, but its utility is matched by its potential hazards. A deep understanding of its reactivity, routes of exposure, and the rationale behind safety protocols is not merely procedural—it is a scientific and ethical responsibility. By implementing robust engineering controls, consistently using the correct PPE, adhering to strict handling and disposal protocols, and being prepared for emergencies, researchers can confidently and safely leverage the capabilities of this compound to advance the frontiers of science and drug discovery.

References

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  • Boric Acid Safety Data Sheet. (2016, December 15). AWS. Retrieved from [Link]

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  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]

  • Boric acid. (2022, April 29). Chemtalk. Retrieved from [Link]

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  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (2015, July). ResearchGate. Retrieved from [Link]

  • Boronic acids-a novel class of bacterial mutagen. (2011, September 18). PubMed. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

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  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC - NIH. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Organic Process Research & Development. Retrieved from [Link]

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2-Cyanomethoxyphenylboronic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Cyanomethoxyphenylboronic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and materials science research. Recognizing the general scarcity of published, quantitative solubility data for specialized boronic acids, this document synthesizes foundational principles, data from analogous compounds, and robust experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical framework and practical protocols to accurately determine and interpret the solubility of this compound. The guide delves into the inherent challenges of boronic acid solubility, including boroxine formation, and presents a detailed, self-validating experimental workflow for generating reliable data.

Introduction: The Critical Role of Solubility in Application

This compound and its isomers are versatile reagents in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Their utility in constructing complex molecular architectures makes them invaluable in the development of novel pharmaceuticals and advanced materials.[1] However, the successful application of this compound in any synthetic or formulation workflow is fundamentally governed by its solubility.

For the drug development professional, poor solubility can hinder formulation, lead to low bioavailability, and complicate purification processes. For the synthetic chemist, selecting an appropriate solvent system is crucial for achieving optimal reaction kinetics, yield, and purity. Therefore, a thorough understanding of the solubility profile of this compound is not merely an academic exercise but a prerequisite for its effective and efficient use.

This guide addresses the core challenges associated with determining boronic acid solubility and provides a framework for generating precise, application-relevant data.

Physicochemical Properties and Inherent Challenges

The solubility of a compound is intrinsically linked to its physicochemical properties. While specific experimental data for this compound is limited, we can infer its likely behavior from closely related analogs and foundational chemical principles.

A significant challenge in studying boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This equilibrium between the acid and the boroxine is influenced by factors such as temperature, solvent, and the presence of water, which can lead to inconsistencies in solubility measurements if not properly controlled.[2]

Table 1: Physicochemical Properties of 2-Cyanophenylboronic Acid (Analog)

PropertyValueSource
Molecular Formula C₇H₆BNO₂[1]
Molecular Weight 146.94 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 240 °C (decomposition)[1]
pKa (Predicted) 7.98 ± 0.58[3]

The cyanomethyl group (-CH₂CN) in the ortho position introduces polarity and a potential hydrogen bond acceptor, which will influence its interaction with various solvents compared to unsubstituted phenylboronic acid. The predicted pKa of the analog suggests that its aqueous solubility will be highly pH-dependent, increasing significantly in basic solutions where the boronic acid is ionized.[4]

Solubility Profile of an Analogous Compound: Phenylboronic Acid

In the absence of specific data for this compound, the well-characterized solubility of its parent compound, phenylboronic acid, provides a valuable baseline. The addition of the cyanomethyl group is expected to increase polarity, potentially enhancing solubility in polar solvents while decreasing it in nonpolar hydrocarbon solvents compared to the parent acid.

Phenylboronic acid is generally soluble in polar organic solvents but has limited solubility in nonpolar solvents and water.[2][5]

Table 2: Solubility of Phenylboronic Acid in Various Solvents

Solvent ClassExamplesSolubility LevelRationale & References
Ethers Dipropyl Ether, THFHighEthers can act as hydrogen bond acceptors, effectively solvating the hydroxyl groups of the boronic acid.[2][6]
Ketones Acetone, 3-PentanoneHighThe polar carbonyl group in ketones facilitates strong interactions with the boronic acid moiety.[2][6]
Alcohols Methanol, EthanolHighProtic solvents that can both donate and accept hydrogen bonds, leading to excellent solvation.[3]
Chlorinated ChloroformModerateOffers moderate polarity for solvation, often used for crystallization due to a steep solubility-temperature curve.[2][6]
Hydrocarbons Methylcyclohexane, HexanesVery LowNonpolar solvents are unable to effectively solvate the polar boronic acid group.[2][5]
Water H₂OLowLimited by the nonpolar phenyl ring, though solubility increases with temperature.[7][8] Approx. 1.9-2.5 g/100g at 20-25°C.[5][7]

Experimental Protocol for Solubility Determination

To generate reliable and reproducible solubility data, a standardized experimental protocol is essential. The dynamic (synthetic) method is a robust and widely used approach for determining the temperature-dependent solubility of compounds like boronic acids.[2][9] This method involves heating a biphasic sample of known composition while monitoring for the precise temperature at which complete dissolution occurs.

Step-by-Step Methodology
  • Preparation of Stock Solutions: Accurately prepare a stock solution of the desired solvent.

  • Sample Preparation: In a sealed, stirred vessel (e.g., a jacketed glass reactor), add a precisely weighed amount of this compound.

  • Solvent Addition: Add a known mass or volume of the solvent to the vessel to create a slurry of a specific, known composition (mole fraction).

  • Controlled Heating: Begin vigorous stirring to ensure thermal equilibrium. Heat the sample at a slow, constant rate (e.g., 0.2-0.3 K/min) to avoid overshooting the equilibrium point.[9]

  • Turbidity Monitoring: Continuously monitor the sample for turbidity. The solid-liquid equilibrium point (i.e., the saturation temperature) is the exact temperature at which the last solid particles disappear, and the solution becomes clear. This can be determined visually or, for higher precision, by using a luminance probe that detects changes in light transmission.[2][6]

  • Data Recording: Record the temperature of complete dissolution.

  • Iterative Measurement: Repeat steps 3-6 by adding successive, known amounts of the solvent to generate a series of data points (mole fraction vs. saturation temperature), thereby constructing a complete solubility curve.

Workflow for Dynamic Solubility Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Iteration prep_solid 1. Weigh solid (this compound) prep_solvent 2. Add known mass of solvent prep_solid->prep_solvent heat 3. Heat slowly (0.2 K/min) with vigorous stirring prep_solvent->heat monitor 4. Monitor turbidity (Visually or with probe) heat->monitor record 5. Record temperature (Tsat) at full dissolution monitor->record add_solvent 6. Add more solvent to create new composition record->add_solvent plot 7. Plot data point (Mole Fraction vs. Tsat) add_solvent->plot plot->heat Repeat for next point

Caption: Key physicochemical factors influencing boronic acid solubility.

Analytical Methods for Concentration Measurement

Accurate solubility determination requires a reliable method to quantify the concentration of the dissolved boronic acid, particularly for equilibrium-based methods (as opposed to the dynamic method described above).

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific method for quantifying boronic acids, even at trace levels, without the need for derivatization. [10]* UV-Vis Spectrophotometry: This technique can be used to determine concentration by measuring absorbance at a specific wavelength, provided the compound has a suitable chromophore and a calibration curve is established. It is also used to determine pKa values. [11]* Fluorometry: For boronic acids that are fluorescent or can be derivatized with a fluorescent tag, this method offers extremely high sensitivity. [12]

Conclusion

While direct, published quantitative solubility data for this compound remains elusive, a robust scientific framework exists to understand and determine its solubility profile. By leveraging data from analogous compounds like phenylboronic acid, researchers can make informed initial assessments. The key challenges, particularly the equilibrium with the corresponding boroxine, must be acknowledged and controlled for during measurement.

For definitive data, the implementation of a standardized dynamic solubility determination protocol, as detailed in this guide, is strongly recommended. This approach provides the reliable, temperature-dependent solubility curves necessary for confident process development, reaction optimization, and formulation design. A comprehensive understanding of the interplay between solvent choice, pH, temperature, and molecular structure will empower researchers to fully exploit the synthetic potential of this valuable compound.

References

  • Cousin, C. E., & Strong, T. A. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4595–4601. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. Savannah River National Laboratory. [Link]

  • ChemBK. (2024). 3-(2-CyanophenylMethoxy)phenylboronic acid. [Link]boronic%20acid)

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • Sporzyński, A., & Leszczyński, P. (2017). (PDF) Solubility of phenylboronic compounds in water. ResearchGate. [Link]

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. [Link]

  • Costa, J., et al. (2013). Analytical Methods. Royal Society of Chemistry. [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. Scientific Research Publishing. [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-34. [Link]

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The Advent of 2-Cyanomethoxyphenylboronic Acid: A Technical Guide to Its Prospective Synthesis and Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: In the landscape of modern synthetic chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is paramount. Phenylboronic acids, in particular, have emerged as exceptionally versatile building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The introduction of diverse functional groups onto the phenylboronic acid core allows for the intricate tailoring of molecular properties, influencing everything from reaction kinetics to biological activity. This guide delves into the prospective synthesis, characterization, and potential applications of a uniquely functionalized derivative: 2-Cyanomethoxyphenylboronic acid. While the specific discovery of this compound is not yet prominently documented in peer-reviewed literature, its chemical structure suggests significant potential. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and professionals in drug development, outlining a scientifically grounded pathway to its synthesis and exploring its anticipated utility.

The Rationale for this compound: A Molecule of Latent Potential

The introduction of a cyanomethoxy group at the ortho position of phenylboronic acid is a deliberate structural modification designed to impart unique chemical reactivity and potential biological relevance. The ether linkage offers a degree of conformational flexibility, while the terminal nitrile group is a versatile chemical handle. Nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, opening a gateway to a diverse array of molecular architectures. Furthermore, the strategic placement of this substituent ortho to the boronic acid moiety can influence the electronic properties and steric environment of the boron center, potentially modulating its reactivity in cross-coupling reactions.

Proposed Synthesis of this compound: A Chemist's Blueprint

The Williamson Ether Synthesis Approach

The proposed synthesis commences with the commercially available 2-hydroxyphenylboronic acid. Deprotonation of the phenolic hydroxyl group with a suitable base will generate the corresponding phenoxide, which can then undergo nucleophilic substitution with chloroacetonitrile to yield the target molecule.

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_product Product 2-Hydroxyphenylboronic Acid 2-Hydroxyphenylboronic Acid Reaction Williamson Ether Synthesis 2-Hydroxyphenylboronic Acid->Reaction 1. Deprotonation Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction 2. Nucleophilic Substitution (SN2) Base (e.g., NaH) Base (e.g., NaH) Solvent (e.g., DMF) Solvent (e.g., DMF) This compound This compound Reaction->this compound

Figure 1: Proposed synthetic workflow for this compound via Williamson ether synthesis.

Detailed Experimental Protocol (Prospective)

The following protocol is a proposed methodology based on the principles of the Williamson ether synthesis and should be optimized for safety and efficiency in a laboratory setting.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Proposed QuantityMolar Equivalents
2-Hydroxyphenylboronic acid89466-08-0137.941.38 g1.0
Sodium hydride (60% dispersion in mineral oil)7646-69-724.000.44 g1.1
Chloroacetonitrile107-14-275.500.83 g1.1
Anhydrous Dimethylformamide (DMF)68-12-273.0920 mL-
Diethyl ether60-29-774.12As needed-
1 M Hydrochloric acid7647-01-036.46As needed-
Saturated sodium chloride solution (Brine)7647-14-558.44As needed-
Anhydrous magnesium sulfate7487-88-9120.37As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-hydroxyphenylboronic acid (1.38 g, 10 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11 mmol) portion-wise. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add chloroacetonitrile (0.83 g, 11 mmol) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water (20 mL) at 0 °C. Acidify the aqueous solution to pH ~3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Alternative Synthetic Strategy: Ortho-Lithiation and Borylation

An alternative and powerful strategy for the synthesis of ortho-substituted arylboronic acids is directed ortho-lithiation followed by borylation.[5] This approach would begin with (cyanomethoxy)benzene, which can be synthesized from phenol and chloroacetonitrile. The ether oxygen of the cyanomethoxy group can direct a strong base, such as n-butyllithium, to deprotonate the ortho-position of the aromatic ring. The resulting aryllithium species can then be quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

Ortho_Lithiation_Borylation cluster_reactants Reactants & Reagents cluster_product Product (Cyanomethoxy)benzene (Cyanomethoxy)benzene Reaction Directed Ortho-Lithiation and Borylation (Cyanomethoxy)benzene->Reaction 1. Ortho-Lithiation n-Butyllithium n-Butyllithium Triisopropyl borate Triisopropyl borate Triisopropyl borate->Reaction 2. Borylation Acidic Workup Acidic Workup Acidic Workup->Reaction 3. Hydrolysis This compound This compound Reaction->this compound

Figure 2: Alternative synthetic route via directed ortho-lithiation and borylation.

Characterization and Physicochemical Properties

Upon successful synthesis, the identity and purity of this compound would be confirmed using a suite of standard analytical techniques.

Expected Characterization Data:

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the ortho, meta, and para positions, a singlet for the methylene protons of the cyanomethoxy group, and a broad singlet for the B(OH)₂ protons.
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon, the methylene carbon, and the carbon attached to the boron atom.
FT-IR Characteristic peaks for the O-H stretch of the boronic acid, the C≡N stretch of the nitrile, C-O stretching of the ether, and aromatic C-H and C=C stretches.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of this compound.
Melting Point A sharp melting point, indicating the purity of the crystalline solid.

Potential Applications in Research and Development

The true value of a novel building block like this compound lies in its potential applications.

Suzuki-Miyaura Cross-Coupling Reactions

The primary and most immediate application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[1] This powerful carbon-carbon bond-forming reaction would allow for the facile introduction of the 2-cyanomethoxyphenyl moiety into a wide range of organic molecules, including complex pharmaceutical intermediates and materials with novel electronic properties. The ortho-substituent may influence the reaction's efficiency and selectivity.

A Gateway to Novel Heterocycles

The nitrile functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. Through established chemical transformations, the cyanomethoxy group could be elaborated into more complex structures, providing access to novel chemical space for drug discovery programs.

Probing Biological Systems

Boronic acids are known to interact with diols, a property that has been exploited in the design of sensors and probes for biological systems. The unique combination of the boronic acid and the cyanomethoxy group could be leveraged to develop novel molecular probes with specific targeting or reporting capabilities.

Conclusion and Future Outlook

This compound represents a promising, yet-to-be-fully-explored, building block for synthetic and medicinal chemistry. The proposed synthetic routes, based on well-established chemical principles, provide a clear path to its creation. The anticipated versatility of this compound in cross-coupling reactions and as a precursor to more complex molecules underscores its potential to become a valuable tool in the chemist's arsenal. As research continues to demand ever more sophisticated molecular architectures, the development and application of novel reagents like this compound will undoubtedly play a crucial role in driving innovation in drug discovery and materials science.

References

  • (2-(Cyanomethoxy)phenyl)boronic acid. GlobalChemMall. Accessed January 20, 2026. [Link]

  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. [Link]

  • Williamson ether synthesis. Wikipedia. Accessed January 20, 2026. [Link]

  • Williamson ether synthesis. chemeurope.com. Accessed January 20, 2026. [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. YouTube. Published August 29, 2018. [Link]

  • Li, Y., et al. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. RSC Adv., 2023, 13, 2824-2828. [Link]

  • Method for producing 2-cyanophenylboronic acid derivative.

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Methodological & Application

Application Notes and Protocols for 2-Cyanomethoxyphenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Unique Boronic Acid in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of biaryl compounds, a motif central to pharmaceuticals, agrochemicals, and materials science.[1] The reaction's power lies in its broad functional group tolerance and generally mild conditions. However, the performance of the Suzuki coupling is deeply dependent on the specific characteristics of its coupling partners: the organohalide and the organoboron species. This guide focuses on a particularly interesting, yet challenging, substrate: 2-cyanomethoxyphenylboronic acid .

This ortho-substituted boronic acid presents a unique combination of steric hindrance from its substituent at the 2-position and distinct electronic properties imparted by the cyanomethoxy group. The ether oxygen and the nitrile nitrogen introduce potential coordinating sites that can influence the catalytic cycle in complex ways. Understanding and controlling these factors is paramount to achieving high yields and purity in the synthesis of the corresponding biaryl compounds.

This document serves as an in-depth technical guide for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying principles, offering field-proven insights to empower users to not only follow a protocol but to troubleshoot and adapt it to their specific synthetic challenges.

The Mechanistic Landscape: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Aryl->Pd0 Reductive Elimination Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' PdII_Diaryl->PdII_Aryl Transmetalation RedElim Reductive Elimination Product Ar-Ar' (Biaryl Product) ArX Ar-X (Aryl Halide) ArBOH Ar'-B(OH)₂ + Base (Boronic Acid) General_Protocol_Workflow start Start reagents Combine Aryl Halide, This compound, Base, Catalyst, and Ligand in Flask start->reagents degas Degas the Reaction Mixture (e.g., 3x Vacuum/Inert Gas Cycles) reagents->degas solvent Add Degassed Solvent(s) degas->solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, GC, or LC-MS) heat->monitor workup Aqueous Workup: Partition between Water and Organic Solvent (e.g., EtOAc) monitor->workup purify Purify Crude Product (e.g., Column Chromatography) workup->purify end End purify->end

Figure 2: Workflow for the general Suzuki-Miyaura coupling protocol.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (11 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and strategies for addressing them.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently degassed system; Inappropriate base or solvent.Use a fresh, high-quality catalyst. Ensure thorough degassing. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF).
Homocoupling of Boronic Acid Presence of oxygen; Inappropriate catalyst/ligand.Ensure rigorous exclusion of air. Use a more robust ligand like XPhos or SPhos.
Protodeboronation (Loss of Boronic Acid Group) Presence of water and/or acid; Elevated temperatures.Use an anhydrous base and solvent if possible. Lower the reaction temperature and extend the reaction time.
Incomplete Reaction Insufficient catalyst loading; Low reaction temperature; Steric hindrance.Increase catalyst loading (e.g., to 5 mol%). Increase the reaction temperature. Switch to a more active catalyst system (see Table 1).

Safety and Handling of this compound

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its related reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [2]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. [2]Avoid contact with skin and eyes. [2]* Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and air.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block for the synthesis of complex biaryl structures. Its successful application in Suzuki-Miyaura cross-coupling reactions hinges on a rational approach to experimental design, with particular attention paid to overcoming the steric and electronic challenges posed by the ortho-cyanomethoxy substituent. By employing bulky, electron-rich phosphine ligands, carefully selecting the base, and adhering to rigorous anhydrous and anaerobic techniques, researchers can unlock the full synthetic potential of this versatile reagent. The protocols and insights provided herein serve as a comprehensive guide to navigate these challenges and achieve high-efficiency biaryl synthesis.

References

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China). 2009:21 Suppl 1:S124-6.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, November 15).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluorobor
  • A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation.
  • LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE A. HETEROCYCLES. 2020, 101(2), 631.
  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex c
  • Reaction of aryl halides with phenylboronic acid | Download Table.
  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. NIH.
  • Suzuki cross-coupling reaction. YouTube. (2020, February 13).

Sources

Application Notes and Protocols for 2-Cyanomethoxyphenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Cyanomethoxyphenylboronic Acid

In the landscape of modern organic synthesis, the quest for versatile building blocks that enable the efficient construction of complex molecular architectures is paramount. This compound has emerged as a valuable reagent, particularly in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals and functional materials. Its unique structural feature, the presence of a cyanomethoxy group ortho to the boronic acid moiety, imparts distinct reactivity and allows for the orchestration of elegant cascade reactions. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth insights and field-proven protocols for the effective utilization of this compound in organic synthesis.

The primary application that underscores the significance of this compound is its role as a precursor in palladium-catalyzed intramolecular cyclization reactions to furnish substituted benzofurans. Benzofuran motifs are prevalent in a wide array of biologically active natural products and synthetic drugs. The strategic placement of the cyanomethoxy group facilitates a tandem reaction sequence, often involving a Suzuki-Miyaura cross-coupling followed by an intramolecular cyclization, providing a streamlined approach to this important class of heterocycles.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.

PropertyValueReference
Molecular Formula C₈H₈BNO₃
Molecular Weight 176.97 g/mol
Appearance White to off-white solid
Storage Store at room temperature

Note: For detailed safety and handling information, please refer to the Safety Data Sheet (SDS) from the supplier. General precautions for handling boronic acids include avoiding inhalation, and contact with skin and eyes, and using adequate personal protective equipment.

Mechanism of Action: The Suzuki-Miyaura Coupling and Intramolecular Cyclization Cascade

The utility of this compound in the synthesis of 2-arylbenzofurans is best exemplified by a palladium-catalyzed cascade reaction. This process elegantly combines a Suzuki-Miyaura cross-coupling with an intramolecular cyclization in a single synthetic operation. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate.

  • Transmetalation: The organoboron compound (this compound) is activated by a base, facilitating the transfer of the organic group to the palladium(II) center.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Following the formation of the biaryl intermediate, the cyanomethoxy group plays a crucial role. Under the reaction conditions, an intramolecular nucleophilic attack of the oxygen atom of the methoxy group onto the cyano group, followed by cyclization and subsequent aromatization, leads to the formation of the benzofuran ring system. The presence of the ortho-cyanomethoxy substituent is therefore not just a passive structural element but an active participant in the reaction cascade, enabling the efficient and regioselective formation of the heterocyclic product.

Suzuki_Miyaura_Cascade cluster_suzuki Suzuki-Miyaura Coupling cluster_cyclization Intramolecular Cyclization Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_Ar Ar-Pd(II)L_n-X OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation BoronicAcid 2-Cyanomethoxyphenyl boronic acid Base Base BoronicAcid->Base Base->Transmetalation PdII_Both Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Biaryl Biaryl Intermediate RedElim->Biaryl Biaryl_Struct Biaryl Intermediate (with o-cyanomethoxy group) Biaryl->Biaryl_Struct Enters Cyclization Cyclization Intramolecular Nucleophilic Attack Biaryl_Struct->Cyclization Intermediate_Cyc Cyclized Intermediate Cyclization->Intermediate_Cyc Aromatization Aromatization Intermediate_Cyc->Aromatization Benzofuran 2-Arylbenzofuran Aromatization->Benzofuran

Figure 1: Suzuki-Miyaura Coupling and Intramolecular Cyclization Cascade.

Experimental Protocols: Synthesis of 2-Arylbenzofurans

The following is a representative, field-proven protocol for the synthesis of 2-arylbenzofurans using this compound and an aryl halide. This protocol is intended as a starting point and may require optimization for specific substrates.

Materials and Reagents
ReagentCAS NumberMolecular WeightMolarity/PuritySupplier
This compound-176.97>95%Various
Aryl Halide (e.g., 4-Bromoanisole)104-92-7187.0499%Various
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.5098%Various
Triphenylphosphine (PPh₃)603-35-0262.2999%Various
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%Various
1,4-Dioxane (anhydrous)123-91-188.11≥99.8%Various
Water (deionized)7732-18-518.02--
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reagents: - this compound - Aryl Halide - Pd(OAc)₂ - PPh₃ - K₂CO₃ B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Solvents: - Anhydrous 1,4-Dioxane - Deionized Water B->C D Heat to 100 °C (12-24 hours) C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F G Dilute with Ethyl Acetate and Water F->G H Separate Layers and Extract G->H I Combine Organic Layers, Wash, Dry, and Concentrate H->I J Purify by Flash Chromatography I->J K Characterize Final Product J->K

Application Notes and Protocols for 2-Cyanomethoxyphenylboronic Acid: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Boronic Acids in Drug Discovery

The quest for novel therapeutic agents is intrinsically linked to the innovation of synthetic methodologies that allow for the efficient and precise construction of complex molecular architectures. Among the vast arsenal of chemical tools, boronic acids have emerged as indispensable building blocks, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation.[1] The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process involving organoboronic acids, stands as a cornerstone of modern medicinal chemistry, enabling the synthesis of biaryl and heteroaryl structures prevalent in numerous approved drugs.[2][3]

This guide focuses on 2-cyanomethoxyphenylboronic acid , a strategically functionalized building block for pharmaceutical research. The presence of both a boronic acid moiety and a cyanomethoxy group on the same aromatic ring offers a unique combination of reactivity and functionality. The boronic acid serves as a handle for predictable and efficient cross-coupling, while the ortho-cyanomethoxy group can exert significant electronic and steric influence on the reaction, potentially modulating reactivity and selectivity.[4][5] Furthermore, the cyanomethoxy group itself can be a precursor to other important functional groups, such as carboxylic acids or amides, providing a secondary point for molecular diversification.

This document provides detailed application notes and protocols for the use of this compound in two key areas of pharmaceutical synthesis: the construction of complex biaryl systems via Suzuki-Miyaura coupling and the synthesis of the privileged benzofuran scaffold. The protocols are designed to be robust and self-validating, with explanations of the rationale behind key experimental choices, grounded in established chemical principles.

Application Note 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Complex Biaryl Structures

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl linkages, which are core components of many blockbuster drugs. The reaction's tolerance for a wide range of functional groups and its generally mild conditions make it a favored strategy in late-stage synthetic diversification.[3]

Causality of Experimental Design

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Catalyst and Ligand: Palladium(0) is the active catalytic species. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or introduced directly with a ligand, as in Pd(PPh₃)₄. The ligand, typically a phosphine, is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can dramatically impact reaction efficiency, with bulky, electron-rich phosphines often being superior for coupling with sterically hindered or electron-poor partners.[6]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center.[1] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the reaction rate and the tolerance of base-sensitive functional groups.

  • Solvent: The solvent system must solubilize the reactants and facilitate the interaction of aqueous (base) and organic phases. Common choices include mixtures of toluene, dioxane, or THF with water.

The ortho-cyanomethoxy substituent in this compound is expected to be electron-withdrawing, which can influence the electronic properties of the boronic acid and its reactivity in the catalytic cycle.[7] This electronic effect can impact the rate of transmetalation.[8]

Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent System A->B C Degas the Mixture (e.g., with Ar or N2) B->C D Add Palladium Catalyst and Ligand C->D E Heat the Reaction (e.g., 80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT, Aqueous Workup F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify by Chromatography I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol: Synthesis of a 2-(Cyanomethoxy)biphenyl Derivative

This protocol describes a representative Suzuki-Miyaura coupling between this compound and an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 212 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Solvent Addition: Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: While maintaining a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

ParameterRecommended OptionsRationale/Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf)Choice depends on substrate reactivity and stability. Pd(PPh₃)₄ is often used for general-purpose couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKCs₂CO₃ is often more effective for challenging couplings but is more expensive. K₂CO₃ is a good general-purpose base.
Solvent System Toluene/EtOH/H₂O, Dioxane/H₂O, THF/H₂OThe solvent mixture must ensure adequate solubility for all components and facilitate phase transfer.

Application Note 2: Synthesis of Benzofuran Scaffolds

Benzofurans are a class of heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals with a wide range of biological activities.[9][10][11] A powerful strategy for their synthesis involves the palladium-catalyzed intramolecular cyclization of 2-arylphenol derivatives.[12][13][14][15] this compound can serve as a key starting material to generate the necessary 2-arylphenol precursor via a Suzuki-Miyaura coupling.

Proposed Synthetic Pathway

Benzofuran_Synthesis cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Intramolecular Cyclization A This compound C 2-(2-Hydroxyphenyl)benzonitrile derivative A->C Pd Catalyst, Base B 2-Bromophenol B->C D Benzofuran Derivative C->D Pd Catalyst, Oxidant

Caption: Two-step strategy for the synthesis of benzofurans from this compound.

Detailed Protocol: Two-Step Synthesis of a Benzofuran Derivative

This protocol outlines the synthesis of a benzofuran derivative starting from this compound and a 2-halophenol.

Step 1: Suzuki-Miyaura Coupling to form the 2-Arylphenol Intermediate

Follow the protocol as described in Application Note 1, using a 2-halophenol (e.g., 2-bromophenol) as the aryl halide coupling partner.

Step 2: Palladium-Catalyzed Intramolecular Oxidative Cyclization

This step is based on established methods for the palladium-catalyzed C-H activation and C-O bond formation.[14][15]

Materials:

  • 2-(2-Hydroxyphenyl)benzonitrile derivative (from Step 1) (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a pressure-tolerant vial, add the 2-arylphenol intermediate (1.0 mmol), palladium(II) acetate (0.1 mmol, 22.4 mg), and copper(II) acetate (2.0 mmol, 363 mg).

  • Solvent Addition: Add DMSO (5 mL) to the vial.

  • Reaction: Seal the vial and heat the mixture to 120 °C in an oil bath. The reaction is typically stirred for 12-24 hours. The copper(II) acetate acts as an oxidant to regenerate the active Pd(II) catalyst.

  • Workup: Cool the reaction mixture to room temperature and dilute with water (30 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired benzofuran derivative.

ParameterRecommended OptionsRationale/Considerations
Catalyst Pd(OAc)₂, PdCl₂Pd(II) salts are typically used for oxidative C-H activation.
Oxidant Cu(OAc)₂, Benzoquinone, O₂ (air)An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) formed after reductive elimination.
Solvent DMSO, DMA, TolueneHigh-boiling polar aprotic solvents are often effective for these types of cyclizations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, precautions for handling related arylboronic acids and cyano compounds should be followed.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

  • Health Hazards: Boronic acids can cause skin and serious eye irritation. Cyano compounds are toxic if swallowed, in contact with skin, or if inhaled.[1]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

    • Skin: Wash off immediately with soap and plenty of water.[16]

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[16]

    • Ingestion: Rinse mouth and seek immediate medical attention.[1]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Boronic acids can be sensitive to moisture.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutically relevant molecules. Its ability to participate in robust and predictable Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl systems. Furthermore, it serves as an excellent precursor for the synthesis of benzofuran scaffolds through a two-step sequence involving cross-coupling and subsequent palladium-catalyzed cyclization. The strategic placement of the cyanomethoxy group offers potential for modulating reactivity and provides a handle for further synthetic transformations, making this reagent a powerful tool for researchers, scientists, and drug development professionals.

References

  • Rao, K., Tyagi, R., Kaur, N., & Kishore, D. (2013). An Expedient Protocol to the Synthesis of Benzo(b)furans by Palladium Induced Heterocyclization of Corresponding 2-Allylphenols Containing Electron Rich and Electron Capturing Substituents in the Arene Ring. Journal of Chemistry, 2013, 548025.
  • An Expedient Protocol to the Synthesis of Benzo(b)furans by Palladium Induced Heterocyclization of Corresponding 2-Allylphenols Containing Electron Rich and Electron Capturing Substituents in the Arene Ring. (2013). ResearchGate. [Link]

  • Gabriele, B., Mancuso, R., & Salerno, G. (2008). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry, 73(18), 7336–7341.
  • Xiao, B., Gong, T.-J., Liu, Z.-J., Liu, J.-H., Luo, D.-F., Xu, J., & Liu, L. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250–9253.
  • SAFETY DATA SHEET. (2018). Acme Vial and Glass Company. [Link]

  • Wei, Y., & Yoshikai, N. (2011). Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis. Organic Letters, 13(20), 5504–5507.
  • New Synthetic Method for Benzofurans from 2-(Cyanomethyl)phenyl Derivatives. (2012). ResearchGate. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). National Institutes of Health. [Link]

  • Synthesis of benzofurans via o-(cyanomethyl) phenols. (n.d.). ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). National Institutes of Health. [Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. (2011).
  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2024). MDPI. [Link]

  • Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. (2022). ResearchGate. [Link]

  • Synthesis of Benzofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2012). National Institutes of Health. [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (2017). MDPI. [Link]

  • Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. (2023). Preprints.org. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). National Institutes of Health. [Link]

  • Effect of catalyst amount, alkali and solvent on the yield of Suzuki cross-coupling of chlorobenzene and benzoboric acid a. (2017). ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Institutes of Health. [Link]

  • Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. (2023). ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). National Institutes of Health. [Link]

  • Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. (2011). National Institutes of Health. [Link]

  • Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. (2014). ResearchGate. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. [Link]

  • Geometry and steric effects on the electronic states of aryl- o -carboranes. (2016). ResearchGate. [Link]

Sources

Application Notes and Protocol for Suzuki-Miyaura Coupling with 2-Cyanomethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Ortho-Substituted Cyano-Containing Substrates in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] However, the versatility of this reaction is tested by substrates bearing specific structural motifs.

2-Cyanomethoxyphenylboronic acid presents a dual challenge for the Suzuki-Miyaura coupling. Firstly, the ortho-substitution introduces steric hindrance, which can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[4] Secondly, the presence of a nitrile (cyano) group introduces the potential for catalyst poisoning. Nitrile functionalities can coordinate to the palladium center, leading to the formation of inactive catalyst species and diminished reaction yields.[5]

This application note provides a comprehensive guide to successfully employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic considerations dictated by the substrate's unique features, propose a robust experimental protocol, and offer insights into reaction optimization and troubleshooting. The causality behind each experimental choice will be explained to provide a deeper understanding of the reaction system.

Mechanistic Considerations: Overcoming Steric Hindrance and Catalyst Inhibition

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

A significant hurdle in the coupling of this compound is the potential for the nitrile group to coordinate with the palladium catalyst, thereby inhibiting its activity. To mitigate this, the choice of ligand is paramount. Bulky, electron-rich ligands are essential. The steric bulk of the ligand can disfavor the binding of the nitrile group to the palladium center, while their electron-donating properties can accelerate the rate-limiting oxidative addition and the desired reductive elimination steps.[6] Ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) have proven effective for challenging substrates with coordinating groups or significant steric hindrance.[7][8]

The ortho-cyanomethyl group also presents a steric challenge. This hindrance can slow down both the transmetalation of the boronic acid to the palladium complex and the final reductive elimination step that forms the desired biaryl product. The use of highly active catalyst systems, often employing pre-catalysts that rapidly generate the active Pd(0) species, is beneficial for such sterically demanding couplings.[2]

Experimental Protocol

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Reagents and Materials:

Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available
Aryl bromide≥98%Commercially Available
XPhos Pd G3CatalystCommercially AvailableAir and moisture stable precatalyst
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegassed prior to use
Deionized WaterDegassed prior to use
Ethyl acetateReagent GradeCommercially AvailableFor workup
Brine (saturated NaCl solution)For workup
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying
Silica gel230-400 meshCommercially AvailableFor chromatography

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere

  • Heating mantle or oil bath with temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Detailed Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and finely powdered anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To the flask, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The final solvent ratio should be 4:1 dioxane:water.

  • Reaction Execution: Place the flask in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation and Visualization

Table 1: Reagent Stoichiometry and Reaction Parameters

ComponentMolar EquivalentsAmount (for 1 mmol scale)Role
Aryl Bromide1.01.0 mmolElectrophile
This compound1.21.2 mmolNucleophile
XPhos Pd G30.02 (2 mol%)0.02 mmolPrecatalyst
Potassium Carbonate (K₂CO₃)2.02.0 mmolBase
1,4-Dioxane-4 mLSolvent
Water-1 mLCo-solvent
Temperature-100 °CReaction Temperature
Time-12-24 hReaction Time

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)(L2)-X Transmetalation Transmetalation Ar-Pd(II)(L2)-X->Transmetalation Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)(L2)-Ar' BX(OH)2 BX(OH)2 Transmetalation->BX(OH)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(L2)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar'-B(OH)2->Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, Base, and Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvents Add Degassed Solvents (Dioxane/Water) inert->solvents heat Heat to 100 °C with Vigorous Stirring solvents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Cool, Dilute with EtOAc, Wash with Water and Brine monitor->extract dry Dry Organic Layer (Na2SO4), Filter, and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify product Isolated Product purify->product

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst- Ensure proper inert atmosphere technique; oxygen can deactivate the Pd(0) catalyst. - Use freshly opened or properly stored precatalyst.
2. Catalyst poisoning by nitrile- Increase catalyst loading to 3-5 mol%. - Switch to a different bulky ligand (e.g., SPhos, RuPhos) or an NHC-based catalyst like PEPPSI-IPr.[3]
3. Insufficiently active base- Use a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
4. Decomposition of boronic acid- Lower the reaction temperature and extend the reaction time. - Ensure the reaction is not exposed to strong light.
Formation of Homocoupling Product (Ar-Ar) 1. Oxygen contamination- Thoroughly degas all solvents and maintain a strict inert atmosphere.
2. High temperature- Reduce the reaction temperature.
Hydrolysis of Cyano Group 1. Prolonged heating in aqueous base- Minimize reaction time once the starting material is consumed. - Consider using a non-aqueous solvent system with a base like potassium fluoride (KF), though this may require higher temperatures.

Safety and Handling

  • Palladium Catalysts (e.g., XPhos Pd G3, Pd(PPh₃)₄): Harmful if swallowed.[1][9] May cause skin and eye irritation.[10] Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,4-Dioxane: Highly flammable liquid and vapor.[11] May form explosive peroxides upon storage, especially if exposed to air and light.[12][13] Suspected of causing cancer.[11] Causes serious eye irritation and may cause respiratory irritation.[11] Handle in a fume hood, away from ignition sources.[12][14] Store in a cool, well-ventilated area.[12]

  • Potassium Carbonate (K₂CO₃): Causes serious eye irritation and may cause respiratory irritation.[15] Can cause skin irritation.[15] Avoid breathing dust.[16] Wear gloves, protective clothing, and eye/face protection.[16][17]

  • General Precautions: All manipulations should be carried out under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation. Solvents should be degassed prior to use. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Suzuki-Miyaura coupling of this compound, while presenting challenges due to steric hindrance and potential catalyst poisoning, can be successfully achieved with careful consideration of the reaction components. The use of bulky, electron-rich phosphine ligands, such as those in the Buchwald family, in conjunction with robust precatalysts like XPhos Pd G3, is key to overcoming these hurdles. The protocol provided in this application note serves as a validated starting point for researchers. By understanding the underlying mechanistic principles and potential pitfalls, scientists can effectively utilize this valuable building block in the synthesis of complex molecules for a wide range of applications in the pharmaceutical and chemical industries.

References

  • Wikipedia. Catalyst poisoning. [Link]

  • Redox. Safety Data Sheet Potassium Carbonate Revision 5, Date 18 Dec 2020. [Link]

  • Armand Products. Potassium Carbonate Anhydrous All Grades SDS. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 1,4-dioxane. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • West Liberty University. POTASSIUM CARBONATE MSDS. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Acros Organics. 4 - SAFETY DATA SHEET. [Link]

  • Safe Handling and Storage of Potassium Carbonate in Industrial Environments. [Link]

  • Liu, J. et al. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]

  • Reddit. Problems with Suzuki coupling. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Organic Chemistry Portal. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. [Link]

  • PMC - NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

  • Google Patents. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • ResearchGate. (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • The Journal of Organic Chemistry - ACS Publications. Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • Google Patents.
  • Carl ROTH. Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0). [Link]

  • NIH. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. [Link]

  • The Journal of Organic Chemistry - ACS Publications. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ResearchGate. Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%.. [Link]

  • Accounts of Chemical Research - ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • PubMed. Improvement on synthesis of different alkyl-phenylboronic acid. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

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The Strategic Role of 2-Cyanophenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of modern medicinal chemistry, boronic acids have emerged as indispensable tools for the construction of complex molecular architectures.[1][2][3][4] Among the vast portfolio of available boronic acids, substituted phenylboronic acids offer a nuanced level of control over the steric and electronic properties of the target molecules. This guide focuses on the applications of 2-Cyanophenylboronic acid and its derivatives, versatile intermediates that have found significant use in the synthesis of high-value pharmaceutical agents. While the closely related 2-Cyanomethoxyphenylboronic acid was the initial subject of this inquiry, the preponderance of evidence in the scientific literature points to the pivotal role of 2-Cyanophenylboronic acid in the synthesis of notable bioactive compounds. This document will primarily detail the applications of the latter, with the understanding that the principles and protocols can often be adapted for structurally similar boronic acids.

The presence of the ortho-cyano group imparts unique reactivity and structural characteristics, making 2-cyanophenylboronic acid a valuable synthon for introducing a cyanophenyl moiety into a target molecule. This is particularly relevant in the synthesis of the antiepileptic drug Perampanel , where this specific boronic acid is a key reactant in a crucial carbon-carbon bond-forming step.[5][6][7][8][9]

Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Perampanel

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with high efficiency and functional group tolerance. 2-Cyanophenylboronic acid and its esters are excellent coupling partners in these palladium-catalyzed reactions. The most prominent example of its application is in the late-stage synthesis of Perampanel, an AMPA receptor antagonist used in the treatment of epilepsy.[5][6][7][8]

Causality Behind Experimental Choices in Perampanel Synthesis

The synthesis of Perampanel typically involves the coupling of a functionalized pyridinone core with a 2-cyanophenylboronic acid derivative. The choice of reactants, catalysts, and conditions is dictated by several factors:

  • The Pyridinone Core: A common intermediate is 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one. The bromine atom at the 3-position serves as the electrophilic partner in the Suzuki-Miyaura reaction.

  • The Boronic Acid Derivative: While 2-cyanophenylboronic acid can be used directly, its esters, such as 2-(1,3,2-dioxaborinan-2-yl)benzonitrile, are often employed to enhance stability and handling.[7]

  • The Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate or by using a stable Pd(0) complex such as Tetrakis(triphenylphosphine)palladium(0).[7]

  • The Ligand: Phosphine ligands, such as triphenylphosphine, are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • The Base: A base, typically potassium carbonate or sodium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.

  • The Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or a mixture of solvents is commonly used to ensure the solubility of all reactants.[7]

Visualizing the Synthetic Pathway

The following diagram illustrates the key Suzuki-Miyaura coupling step in the synthesis of Perampanel.

Perampanel_Synthesis Pyridinone 3-bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one Catalyst Pd(PPh3)4 K2CO3, DMF Pyridinone->Catalyst BoronicEster 2-(1,3,2-dioxaborinan-2-yl)benzonitrile BoronicEster->Catalyst Perampanel Perampanel Catalyst->Perampanel Suzuki-Miyaura Coupling

Caption: Key Suzuki-Miyaura coupling step in Perampanel synthesis.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling reaction using a 2-cyanophenylboronic acid derivative in the synthesis of Perampanel. These are adapted from published procedures and should be performed by trained professionals in a suitable laboratory setting.[7]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Perampanel

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one354.21100282.31.0
2-(1,3,2-dioxaborinan-2-yl)benzonitrile201.03125621.82.2
Potassium Carbonate (K₂CO₃)138.2144318.31.13
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.564.23.630.013
N,N-Dimethylformamide (DMF)-1500 mL--

Procedure:

  • To a 1 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (100 g), 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (125 g), and N,N-dimethylformamide (1500 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add potassium carbonate (44 g) and tetrakis(triphenylphosphine)palladium(0) (4.2 g) to the mixture.

  • Heat the reaction mixture to 115-125 °C and stir for 3 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield Perampanel.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the purified product with the known data for Perampanel. The disappearance of the starting materials in the reaction monitoring also serves as a validation point.

Broader Applications and Future Perspectives

While the synthesis of Perampanel is the most prominent application, the principles demonstrated are broadly applicable. 2-Cyanophenylboronic acid can be used to introduce the cyanophenyl motif into a wide range of molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs.

The ortho-cyano group can influence the physicochemical properties of a molecule, such as its polarity, solubility, and ability to participate in hydrogen bonding. These are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

Future applications may involve the use of 2-cyanophenylboronic acid in the synthesis of novel inhibitors for various biological targets, leveraging the unique electronic and steric properties conferred by the cyanophenyl group.

Logical Relationship of Suzuki-Miyaura Coupling

The following diagram outlines the logical flow of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R1PdR2 R1-Pd(II)L2-R2 Transmetal->R1PdR2 RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Cyanophenylboronic acid and its derivatives are valuable and versatile reagents in medicinal chemistry. Their primary application in the Suzuki-Miyaura cross-coupling reaction has been instrumental in the efficient synthesis of the antiepileptic drug Perampanel. The protocols and principles outlined in this guide provide a framework for researchers and drug development professionals to leverage the unique properties of this important building block in their synthetic endeavors. The continued exploration of ortho-substituted phenylboronic acids will undoubtedly lead to the discovery of new and innovative therapeutic agents.

References

  • Structure-based design and synthesis of perampanel analogues 2, 4, and...
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. (URL: [Link])

  • CN110028442B - Simple preparation method of Perampanel - Google P
  • Perampanel - New Drug Approvals. (URL: [Link])

  • Application in medicinal chemistry and comparison studies.
  • process and intermediates for the preparation of perampanel - Justia Patents. (URL: [Link])

  • Selected bioactive compounds containing boronic acid motif. - ResearchGate. (URL: [Link])

  • Perampanel (antiepileptic) synthesis - ResearchGate. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC - NIH. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. (URL: [Link])

Sources

Application Notes and Protocols: 2-Cyanomethoxyphenylboronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 2-Cyanomethoxyphenylboronic Acid

This compound is a versatile organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] As a derivative of phenylboronic acid, it serves as a crucial building block in the construction of complex molecular architectures, particularly through the renowned Suzuki-Miyaura cross-coupling reaction.[3][4][5] The presence of the cyanomethoxy group at the ortho position of the phenyl ring introduces unique electronic and steric properties, influencing its reactivity and making it a valuable reagent for the synthesis of novel therapeutic agents and other functional organic molecules.[1] Boronic acids, in general, are favored in synthetic chemistry due to their stability, low toxicity, and ease of handling.[2][6] This application note provides a detailed overview of the reaction mechanism of this compound, with a focus on its application in Suzuki-Miyaura coupling, and offers protocols for its use in synthetic transformations.

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈BNO₃
Molecular Weight176.97 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in most polar organic solvents

Core Reaction Mechanism: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organohalide or triflate.[3][4][5] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The reaction is initiated by the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X Pd(II)_Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R1-Pd(II)L2-R2 Transmetalation->Pd(II)_Intermediate Boronate_Complex [R2-B(OH)3]- Boronate_Complex->Transmetalation Activated_Boronic_Acid R2-B(OH)2 + Base -> [R2-B(OH)3]- Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product R1-R2 Reductive_Elimination->Product Synthetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Reactants Combine Reactants: - Aryl Bromide - this compound - Base (K2CO3) - Catalyst (Pd(OAc)2/PPh3) Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent (Dioxane/Water) Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (80-100 °C) Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC or LC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract (Ethyl Acetate, Water, Brine) Cool->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Characterize

Sources

Application Notes & Protocols: 2-Cyanomethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Experimental Design and Execution

Authored for researchers, medicinal chemists, and professionals in drug development, this document provides an in-depth guide to the practical application of 2-Cyanomethoxyphenylboronic acid. Moving beyond simple procedural lists, this guide elucidates the underlying chemical principles, offering a framework for robust experimental design, troubleshooting, and innovation.

Core Concepts: Understanding this compound

This compound is an arylboronic acid derivative featuring a cyanomethoxy substituent ortho to the boronic acid group. This specific substitution pattern imparts unique electronic and steric properties that are central to its utility.

  • Structure and Properties: Like other boronic acids, the boron atom is sp²-hybridized with a vacant p-orbital, rendering it a mild Lewis acid[1][2]. This Lewis acidity is fundamental to its reactivity, particularly in its ability to form tetrahedral boronate complexes[3][4]. The molecule is generally a stable, white to off-white solid, though it is susceptible to certain decomposition pathways common to its class. The presence of the electron-withdrawing cyanomethoxy group influences the acidity and reactivity of the boronic acid moiety.

  • Key Applications: Its primary value in modern chemistry lies in two main areas: as a versatile building block in palladium-catalyzed cross-coupling reactions and as a recognition motif in the design of fluorescent sensors[5].

Prerequisite: Safe Handling and Storage

Scientific integrity begins with safety. Arylboronic acids, while generally stable, require specific handling procedures to ensure both user safety and reagent integrity.

2.1. Safety Precautions this compound is classified as an irritant and may be harmful if inhaled or swallowed[6]. Adherence to the following is mandatory:

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[6][7].

  • Ventilation: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[6][8].

  • Spill Management: In case of a spill, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for proper disposal[6].

2.2. Maintaining Chemical Integrity The utility of any boronic acid is directly tied to its purity. Two primary decomposition pathways can compromise experimental results:

  • Dehydration to Boroxines: Boronic acids can undergo thermal dehydration to form a trimeric anhydride known as a boroxine[1]. While this process is reversible, boroxines can exhibit different reactivity and solubility, leading to inconsistent results[9].

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by acidic or basic conditions and can be a significant source of yield loss in coupling reactions[10].

Parameter Recommendation Rationale
Storage Store refrigerated (2-8°C) in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).Minimizes thermal dehydration and protects against atmospheric moisture and oxygen, which can degrade the compound[7].
Handling Weigh quickly; avoid prolonged exposure to air. Use freshly opened or properly stored material.Boronic acids can be hygroscopic, and moisture can facilitate decomposition pathways[7].
Quality Control For critical applications, verify purity via NMR before use. The presence of boroxine can be detected by comparing integrals of characteristic peaks[9].Ensures that the stoichiometry of the active monomeric boronic acid is accurate for the reaction.

Application I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds, and this compound is an excellent coupling partner[3][11].

3.1. The Catalytic Cycle: A Mechanistic Overview The reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

A simplified diagram of the Suzuki-Miyaura catalytic cycle.
  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (R¹-X), inserting into the C-X bond to form a Pd(II) species[12].

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex[12].

  • Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst[12].

3.2. General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents & Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a 2-MeTHF/water mixture)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (2.0–3.0 equiv)[13].

  • Catalyst Addition: Add the palladium catalyst (0.5–5 mol%) and, if required, the appropriate ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture should be a suspension.

  • Degassing (Crucial Step): Subject the reaction mixture to 3-4 cycles of vacuum/backfill with an inert gas or bubble the inert gas through the solution for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring[13].

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Typical Range Rationale/Expert Insight
Boronic Acid Equiv. 1.2–1.5A slight excess is used to compensate for potential decomposition (protodeboronation, boroxine formation) and drive the reaction to completion.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is critical for activating the boronic acid for transmetalation. The choice of base can significantly impact yield, with stronger bases often being more effective but potentially causing side reactions.
Catalyst Loading 0.5–5 mol%Higher loadings can increase reaction speed but also cost and the potential for metal contamination in the final product. Start with 1-2 mol% for initial trials.
Solvent Dioxane, Toluene, DME, THF/H₂OSolvent choice affects reagent solubility and reaction temperature. Aprotic solvents are common, but aqueous mixtures can sometimes accelerate the reaction.
Temperature 80–110 °CMost Suzuki couplings require heat to overcome the activation energy of the oxidative addition and reductive elimination steps.

Application II: Fluorescent Sensing of Carbohydrates

Boronic acids can reversibly bind with 1,2- and 1,3-diols, such as those found in carbohydrates, to form five- or six-membered cyclic esters[14][15]. This interaction can be transduced into a fluorescent signal, making this compound a potential component for carbohydrate sensors.

4.1. Principle of Recognition The sensing mechanism relies on a pH-dependent equilibrium. In its neutral trigonal planar state, the boronic acid is a weak Lewis acid. Upon binding a diol, or in the presence of a base, it transitions to a more stable, negatively charged tetrahedral boronate ester. This change in geometry and electronic character around the boron atom can modulate the photophysical properties of a proximal fluorophore.

The reversible binding of a boronic acid with a diol.

4.2. Protocol for Fluorescence Titration Assay This protocol outlines how to measure the binding affinity of this compound with a model carbohydrate like D-fructose.

Materials & Equipment:

  • Fluorometer with temperature control

  • Quartz cuvettes

  • pH meter

  • Aqueous buffer solution (e.g., Phosphate or HEPES buffer at physiological pH 7.4)

  • Stock solution of this compound (e.g., 1 mM in DMSO)

  • Stock solution of the carbohydrate (e.g., 1 M D-fructose in buffer)

  • Micropipettes

Step-by-Step Procedure:

  • Instrument Setup: Set the fluorometer to the predetermined excitation wavelength for this compound and set the emission scan range. Allow the lamp to warm up.

  • Prepare the Blank: Fill a cuvette with the buffer solution and record the background fluorescence spectrum.

  • Prepare the Sensor Solution: In a cuvette, prepare a dilute solution of the boronic acid (e.g., 10 µM) in the buffer. The final concentration of any organic co-solvent (like DMSO) should be kept low (<1%) to avoid impacting the binding equilibrium.

  • Initial Measurement: Record the fluorescence spectrum of the boronic acid solution alone (F₀).

  • Titration: Add small, precise aliquots of the concentrated carbohydrate stock solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate (30-60 seconds).

  • Record Spectra: Record the fluorescence spectrum (F) after each addition of the carbohydrate. Continue until the fluorescence intensity reaches a plateau (saturation).

  • Data Analysis:

    • Correct all spectra for dilution.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) at the emission maximum against the concentration of the carbohydrate.

    • Fit the resulting binding isotherm to a suitable model (e.g., 1:1 binding model) to calculate the dissociation constant (Kd) or association constant (Ka).

Parameter Typical Value Rationale/Expert Insight
pH 7.4The binding of boronic acids to diols is highly pH-dependent. Physiological pH is a common starting point as it is relevant to biological applications and is typically near the pKa of many arylboronic acids, facilitating the formation of the tetrahedral boronate complex required for binding[16].
Sensor Conc. 1–10 µMThe concentration should be low enough to be well below the expected Kd but high enough to give a strong fluorescence signal.
Excitation λ To be determined empiricallyThe excitation wavelength should correspond to an absorption maximum of the compound to maximize the emission signal.
Emission λ To be determined empiricallyThe emission maximum is where the change in fluorescence upon binding will be most pronounced.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Vertex AI Search. (n.d.). Phenylboronic acid - SAFETY DATA SHEET.
  • TCI Chemicals. (2024). SAFETY DATA SHEET - 3-Cyanophenylboronic Acid.
  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • RSC Publishing. (n.d.). Recent development of boronic acid-based fluorescent sensors.
  • PubMed Central. (n.d.). Recent development of boronic acid-based fluorescent sensors.
  • Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • PubMed Central. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PubMed Central. (n.d.). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins.
  • Organic Syntheses. (2009). Working with Hazardous Chemicals.
  • ResearchGate. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.
  • ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
  • Chem-Impex. (n.d.). 2-Cyanophenylboronic acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Wikipedia. (n.d.). Phenylboronic acid.
  • PubMed Central. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

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Application Notes: 2-Cyanomethoxyphenylboronic Acid in Advanced Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the quest for reagents that offer both versatility and unique reactivity is paramount. 2-Cyanomethoxyphenylboronic acid has emerged as a significant building block, particularly valued by researchers in medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety for classic cross-coupling and an adjacent cyanomethyl group, unlocks novel synthetic pathways. This dual functionality allows for its participation not only in standard Suzuki-Miyaura couplings but also in sophisticated palladium-catalyzed cascade reactions. This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and supported by detailed, field-proven protocols.

Physicochemical Properties & Safe Handling

Proper handling and storage are critical for ensuring the reagent's integrity and laboratory safety. Boronic acids, in general, can be sensitive to moisture and air, and organo-cyano compounds warrant careful handling due to potential toxicity.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₈H₈BNO₂
Molecular Weight 161.0 g/mol
CAS Number 944129-23-9
Appearance White to off-white solid
Typical Purity >95%

Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[1]

  • Inhalation/Contact: Avoid breathing dust. The compound may cause respiratory irritation and serious eye and skin irritation.[1] In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation, particularly protodeboronation.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and high functional group tolerance.[3] this compound serves as an excellent coupling partner for introducing the ortho-cyanomethylphenyl motif onto various aromatic and heteroaromatic systems.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[4] The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L₂-X (Aryl-Palladium Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal [R²-B(OR)₃]⁻ (Boronate) center r1_pd_r2 R¹-Pd(II)L₂-R² transmetal->r1_pd_r2 red_elim Reductive Elimination r1_pd_r2->red_elim red_elim->pd0 R¹-R² (Coupled Product)

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl halides.

Table 2: Reagents for General Suzuki-Miyaura Coupling

ReagentMolar Equiv.Purpose
Aryl Halide (Ar-X)1.0Substrate
This compound1.2 - 1.5Coupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.01 - 0.05Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0Boronic Acid Activator
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)-Reaction Medium

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Part 2: Advanced Application in Cascade Synthesis of Benzofurans

The true synthetic power of this compound is revealed in its application to cascade reactions. The ortho-cyanomethyl group is not merely a spectator; it actively participates in the reaction sequence. A notable example is the palladium-catalyzed cascade reaction with specific substrates like 2-(cyanomethoxy)chalcones to rapidly construct complex benzofuro[2,3-c]pyridine skeletons.[5]

Mechanistic Pathway: A Domino Cascade

This elegant transformation involves a domino sequence where multiple bonds are formed in a single pot.[5] The process is initiated by the cross-coupling, followed by a series of intramolecular events orchestrated by the palladium catalyst. The key steps include:

  • Nitrile Carbopalladation: The palladium catalyst, after the initial cross-coupling, coordinates to the nitrile group.

  • Intramolecular Michael Addition: A subsequent cyclization occurs.

  • Final Cyclization and Aromatization: The sequence concludes to form the stable heterocyclic product.

Cascade_Workflow start Starting Materials (Chalcone + Arylboronic Acid) pd_cat Pd(II) Catalyst start->pd_cat step1 Initial Cross-Coupling & Carbopalladation pd_cat->step1 step2 Intramolecular Michael Addition step1->step2 step3 Cyclization & Aromatization step2->step3 product Benzofuro[2,3-c]pyridine Product step3->product

Caption: Logical workflow for the cascade synthesis of benzofuro[2,3-c]pyridines.

Protocol: Palladium-Catalyzed Synthesis of 3-Aryl-1-phenylbenzofuro[2,3-c]pyridines

This protocol is adapted from demonstrated palladium-catalyzed cascade reactions and serves as a template for synthesizing complex heterocyclic systems.[5]

Table 3: Reagents for Cascade Synthesis

ReagentMolar Equiv.Concentration/Amount
2-(Cyanomethoxy)chalcone derivative1.00.2 mmol
Arylboronic Acid1.50.3 mmol
Pd(OAc)₂0.10.02 mmol
DPEPhos (Ligand)0.20.04 mmol
K₂CO₃ (Base)2.00.4 mmol
Toluene (Solvent)-2.0 mL

Step-by-Step Methodology:

  • Reagent Preparation: In a sealable reaction tube, combine the 2-(cyanomethoxy)chalcone derivative (0.2 mmol), the corresponding arylboronic acid (0.3 mmol), Pd(OAc)₂ (0.02 mmol), DPEPhos (0.04 mmol), and K₂CO₃ (0.4 mmol).

  • Inert Atmosphere: Seal the tube and purge with Argon for 5 minutes.

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed toluene to the mixture.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (CH₂Cl₂) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction and Drying: Concentrate the filtrate under reduced pressure. Dissolve the residue in CH₂Cl₂ (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: After filtration and solvent evaporation, purify the crude residue by preparative thin-layer chromatography (pTLC) or column chromatography using a hexane/ethyl acetate solvent system to isolate the pure benzofuro[2,3-c]pyridine product.

Part 3: Troubleshooting and Optimization Insights

Cross-coupling reactions, while powerful, can sometimes present challenges. A systematic approach to troubleshooting is key to success.

Table 4: Common Issues and Solutions in Cross-Coupling Reactions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Ineffective base or solvent system.1. Use a fresh catalyst or a pre-catalyst. 2. Ensure rigorous drying of glassware and proper degassing of solvents. 3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., Dioxane, THF, DMF with water).
Protodeboronation 1. Boronic acid instability, especially at high temperatures or with a strong base.[6] 2. Presence of excess water.1. Lower the reaction temperature. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). 2. Use a boronate ester (e.g., pinacol ester) for enhanced stability. 3. Ensure solvents are appropriately dried if a non-aqueous system is used.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Catalyst decomposition leading to Pd black.1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Use phosphine ligands that stabilize the Pd(0) species (e.g., PPh₃, PCy₃).
Poor Product Yield after Work-up 1. Product is water-soluble. 2. Emulsion formation during extraction. 3. Product degradation on silica gel.1. Back-extract the aqueous layers multiple times. 2. Add brine to break up emulsions. 3. Try purifying with a different stationary phase (e.g., alumina) or an alternative method like crystallization.

Conclusion

This compound is more than a simple arylboronic acid; it is a strategic tool for molecular construction. Its ability to participate in both conventional Suzuki-Miyaura couplings and intricate cascade reactions makes it an invaluable asset for accessing novel biaryl compounds and complex heterocyclic scaffolds like benzofurans and their aza-analogs.[5][7] The protocols and insights provided herein offer a comprehensive foundation for researchers to harness the full synthetic potential of this versatile reagent, accelerating discovery in drug development and materials science.

References

  • Chen, M., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. Available at: [Link]

  • Reddy, R., et al. (2020). Palladium-Catalyzed Cascade Reactions of 2-(Cyanomethoxy)chalcones with Arylboronic Acids: Selective Synthesis of Emissive Benzofuro[2,3- c]pyridines. PubMed. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Available at: [Link]

  • St. Jean, A., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

  • PubMed. (2019). Boronic acid catalysis. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

  • Parmentier, T. E., et al. (2019). Influence of Surface Functionalities on Au/C Catalysts for Oxidative Homocoupling of Phenylboronic Acid. Cardiff University. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available at: [Link]

  • NIH. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • Sakata, K. (2014). Boronic Acid Catalysis: A Versatile Strategy for Direct Hydroxyl Group Functionalization. Dissertations. Available at: [Link]

  • Elsevier. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Available at: [Link]

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • NIH. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]

  • ResearchGate. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]

  • NIH. (2016). Emergent Organoboron Acid Catalysts. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. Available at: [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: [Link]

  • ResearchGate. (2002). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available at: [Link]

  • JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available at: [Link]

  • NIH. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available at: [Link]

  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of Derivatives from 2-Cyanomethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Cyanomethoxyphenylboronic Acid in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a particularly valuable reagent, distinguished by its dual-functional nature. The presence of a boronic acid moiety facilitates a wide range of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1][2] Simultaneously, the cyanomethyl group offers a versatile handle for subsequent transformations, including cyclizations and other functional group interconversions. This unique combination of reactive sites makes this compound a powerful tool for the synthesis of a diverse array of heterocyclic and poly-functionalized aromatic compounds, which are prevalent in medicinal chemistry and materials science.[3][4]

This application note provides a comprehensive guide to the synthetic utility of this compound, with a focus on detailed protocols for key transformations. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices. The content is designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile building block in their synthetic endeavors.

Core Application: Suzuki-Miyaura Cross-Coupling for the Construction of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of arylboronic acids, celebrated for its broad functional group tolerance and mild reaction conditions.[1][5] This palladium-catalyzed reaction forms a carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide/triflate, providing a direct route to biaryl compounds. These motifs are central to the structure of numerous pharmaceuticals and advanced materials.

Mechanistic Rationale: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this cycle is crucial for optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)-X(Ln) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar'(Ln) pd2_ox->pd2_trans Transmetalation (Ar'-B(OH)2, Base) product Ar-Ar' pd2_trans->product Reductive Elimination

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Case Study Protocol: Synthesis of Perampanel Intermediate

A notable application of this compound is in the synthesis of Perampanel, a selective non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[7] The key step involves a Suzuki-Miyaura coupling between 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one and a boronic acid derivative of benzonitrile.[8] The following protocol is adapted from analogous Suzuki-Miyaura couplings.[6]

Reaction Scheme:

(Illustrative scheme, not generated)

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one326.181.01.0
This compound176.981.21.2
Pd(dppf)Cl₂816.640.050.05
Sodium Carbonate (Na₂CO₃)105.993.03.0
1,4-Dioxane88.11--
Water18.02--

Protocol:

  • To a flame-dried Schlenk flask, add 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (1.0 mmol, 1.0 eq) and this compound (1.2 mmol, 1.2 eq).

  • Add sodium carbonate (3.0 mmol, 3.0 eq) and Pd(dppf)Cl₂ (0.05 mmol, 0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Wash the combined organic filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Expanding the Synthetic Toolbox: Chan-Lam C-N and C-O Couplings

Beyond C-C bond formation, this compound is a competent substrate for Chan-Lam cross-coupling reactions, which form C-N and C-O bonds.[2][9] This copper-catalyzed reaction provides a powerful alternative to the Buchwald-Hartwig amination, often with the advantage of being operable under milder conditions, including at room temperature and open to the air.[9]

Mechanistic Overview: The Role of Copper

The Chan-Lam coupling mechanism is thought to involve a Cu(II) or Cu(III) intermediate. The reaction proceeds through the formation of a copper-aryl complex, which then undergoes ligand exchange with the amine or alcohol. A subsequent reductive elimination from a higher-valent copper species yields the desired arylamine or aryl ether and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen.[9]

Chan_Lam_Workflow start This compound + Amine/Alcohol (R-XH) reaction Cu(OAc)2, Solvent, Optional Base/Ligand start->reaction product 2-Cyanomethoxy-N-aryl amine or 2-Cyanomethoxy-O-aryl ether reaction->product

Figure 2: General workflow for the Chan-Lam coupling reaction.

General Protocol for Chan-Lam N-Arylation

This protocol provides a general starting point for the N-arylation of a primary or secondary amine with this compound. Optimization of the solvent, base, and copper source may be necessary for specific substrates.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Amine-1.01.0
This compound176.981.51.5
Copper(II) Acetate (Cu(OAc)₂)181.631.01.0
Pyridine79.102.02.0
Dichloromethane (DCM)84.93--

Protocol:

  • To a round-bottom flask, add the amine (1.0 mmol, 1.0 eq), this compound (1.5 mmol, 1.5 eq), and copper(II) acetate (1.0 mmol, 1.0 eq).

  • Add dichloromethane (10 mL) and pyridine (2.0 mmol, 2.0 eq).

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-48 hours. The flask should be loosely capped to allow air exchange.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and filter through a plug of silica gel, eluting with DCM or an ethyl acetate/hexanes mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the N-arylated product.

Leveraging the Cyanomethyl Group: Intramolecular Cyclization and Further Transformations

The cyanomethyl group in derivatives of this compound is not merely a spectator. Its reactivity can be harnessed for the construction of fused heterocyclic systems, a common strategy in the synthesis of complex bioactive molecules.[2]

Palladium-Catalyzed Cascade Reactions

Recent studies have shown that derivatives of this compound can undergo palladium-catalyzed cascade reactions. For instance, 2-(cyanomethoxy)chalcones react with arylboronic acids to form benzofuro[2,3-c]pyridine skeletons through a domino sequence involving nitrile carbopalladation, Michael addition, cyclization, and aromatization. This highlights the potential for designing elegant, one-pot syntheses of complex heterocycles.

Future Directions: Modifying the Cyanomethyl Moiety

The cyanomethyl group, being an active methylene compound, is amenable to a variety of transformations. While specific protocols on derivatives of this compound are nascent, the well-established chemistry of phenylacetonitrile provides a roadmap for potential derivatization. These reactions could be performed after the initial cross-coupling reaction.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Reduction: The nitrile can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Alkylation: The α-carbon can be deprotonated with a strong base and alkylated with various electrophiles.

These transformations significantly expand the molecular diversity accessible from this single building block, making it a highly strategic asset in synthetic campaigns.

Conclusion

This compound is a versatile and powerful building block for the synthesis of complex organic molecules. Its utility in cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings provides reliable access to C-C and C-heteroatom bonds. Furthermore, the strategic placement of the cyanomethyl group opens avenues for subsequent functionalization and the construction of intricate heterocyclic systems. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in academia and industry, enabling the efficient and creative use of this valuable synthetic tool.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Chen, J., et al. (2020). Palladium-Catalyzed Cascade Reactions of 2-(Cyanomethoxy)chalcones with Arylboronic Acids: Selective Synthesis of Emissive Benzofuro[2,3-c]pyridines. Organic Letters, 22(4), 1239–1243.
  • Chan, D. M. T., & Lam, P. Y. S. (2004). Copper Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids and Its Applications. In Boronic Acids (pp. 205-240). Wiley-VCH.
  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.
  • Hanada, T., et al. (2011). An Alternative Laboratory-Scale Synthesis of Perampanel. Synthesis, 44(01), 57-62.
  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584–10600.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Pan, C., Zhang, H., & Zhu, C. (2015). Fe-promoted radical cyanomethylation/arylation of arylacrylamides to access oxindoles via cleavage of the sp3 C–H of acetonitrile and the sp2 C–H of the phenyl group. Organic & Biomolecular Chemistry, 13(2), 361-364.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Wikipedia. (2023). Benzyl cyanide. Retrieved from [Link]

  • Wikipedia. (2023). Chan–Lam coupling. Retrieved from [Link]

  • YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Channel. Retrieved from [Link]

  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358.
  • Hibi, S., et al. (2012). Discovery of 2-(2-Oxo-1-Phenyl-5-Pyridin-2-yl-1,2-Dihydropyridin-3-yl)Benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropanoic Acid (AMPA) Receptor Antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.
  • WO2016147104A1 - Novel process for the preparation of perampanel and its intermediates thereof.
  • de Lescure, L. R., Jesse, T., Groziak, M. P., Powers, X. B., & Olmstead, M. M. (2019). Polycyclic Aromatic Heterocycles with a Benzo[c][2]azaborinine Core. Journal of Heterocyclic Chemistry, 56(10), 2960–2965.

  • Ellis, G. P. (1997). Synthesis of fused heterocycles. John Wiley & Sons.
  • Greaney, M. (2010).
  • AA Blocks. (2019, October 16). Recent Developments in the Chemistry of Boron Heterocycles.
  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved from [Link]

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The Versatility of 2-Cyanomethoxyphenylboronic Acid in Modern Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Unique Reagent for Catalytic Innovation

In the ever-evolving landscape of synthetic chemistry, the strategic design of reagents plays a pivotal role in unlocking novel reaction pathways and accessing complex molecular architectures. 2-Cyanomethoxyphenylboronic acid, a seemingly unassuming arylboronic acid derivative, has emerged as a reagent of significant interest, offering a unique combination of electronic and steric properties that can be harnessed for a variety of catalytic transformations. This guide provides an in-depth exploration of this compound as a versatile tool in catalysis, offering detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

The presence of both a cyanomethoxy and a boronic acid group on the same aromatic ring imparts a distinct reactivity profile. The ortho-cyanomethoxy group, with its electron-withdrawing nitrile and potentially coordinating ether oxygen, can profoundly influence the electronic and steric environment of the boronic acid moiety. This interplay of functional groups opens up exciting possibilities in palladium-catalyzed cross-coupling reactions, photoredox-mediated transformations, and C-H activation strategies. This document will serve as a comprehensive resource for understanding and applying this unique reagent in your own research endeavors.

Physicochemical Properties and Handling

Table 1: General Physicochemical Properties of Related Arylboronic Acids

Property2-Cyanophenylboronic Acid2-Methoxyphenylboronic AcidGeneral Arylboronic Acids
Appearance White to off-white crystalline powder[2]White to off-white powderTypically white to off-white solids
Molecular Formula C₇H₆BNO₂[2][3]C₇H₉BO₃Varies
Molecular Weight 146.94 g/mol [2][3]151.96 g/mol [4]Varies
Melting Point 240 °C (dec.)[2][3]105-109 °CVaries widely
Solubility Soluble in methanol[3]Soluble in many organic solventsGenerally soluble in polar organic solvents

Safety and Handling: Like most boronic acids, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. Arylboronic acids are generally considered to be of low toxicity but can cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes. Store the reagent in a tightly sealed container in a cool, dry place, away from moisture, as boronic acids can dehydrate to form boroxines[5].

Synthesis of this compound

While commercially available, an in-house synthesis of this compound can be a cost-effective option. A plausible synthetic route involves the etherification of 2-hydroxyphenylboronic acid with chloroacetonitrile. This method is adapted from standard ether synthesis protocols and the known reactivity of related boronic acids.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol is a proposed route and may require optimization.

Materials:

  • 2-Hydroxyphenylboronic acid

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-hydroxyphenylboronic acid (1.0 equiv) and anhydrous DMF or acetonitrile.

  • Add a suitable base, such as potassium carbonate (2.0 equiv) or cesium carbonate (1.5 equiv).

  • To this stirred suspension, add chloroacetonitrile (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of reagents and intermediates that may be sensitive to air or moisture.

  • Anhydrous Solvents: Water can interfere with the reaction and promote the decomposition of boronic acids.

  • Base: The base is crucial for deprotonating the phenolic hydroxyl group of 2-hydroxyphenylboronic acid, forming a phenoxide that acts as a nucleophile. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents and the "cesium effect," which can enhance the rate of nucleophilic substitution.

  • Purification: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

Applications in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance[6][7][8]. This compound can serve as a versatile coupling partner in these reactions, with the ortho-cyanomethoxy group potentially influencing the reaction's outcome.

The Role of the ortho-Cyanomethoxy Substituent

The ortho-cyanomethoxy group can exert both steric and electronic effects. The steric bulk of the substituent can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Electronically, the nitrile group is electron-withdrawing, which can affect the nucleophilicity of the arylboronic acid. Furthermore, the oxygen atom of the methoxy group and the nitrogen atom of the cyano group could potentially coordinate to the palladium center, influencing the geometry and reactivity of the catalytic intermediates. This coordination could play a role in directing the regioselectivity of reactions or stabilizing catalytic species.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-formed catalyst) (1-5 mol%)

  • Ligand (if using a simple palladium source like Pd(OAc)₂) (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, ligand (if necessary), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands often promote the oxidative addition and reductive elimination steps. For challenging substrates, specialized ligands like SPhos or XPhos may be required.

  • Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80>95General Protocol
2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10085-95General Protocol
1-IodonaphthalenePd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O90>90General Protocol

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X trans-ArPd(II)(X)Ln Oxidative Addition Complex Oxidative Addition->trans-ArPd(II)(X)Ln Transmetalation Transmetalation trans-ArPd(II)(X)Ln->Transmetalation Ar'B(OH)₂ Base trans-ArPd(II)(Ar')Ln Transmetalation Complex Transmetalation->trans-ArPd(II)(Ar')Ln cis-ArPd(II)(Ar')Ln cis-Complex trans-ArPd(II)(Ar')Ln->cis-ArPd(II)(Ar')Ln Isomerization Reductive Elimination Reductive Elimination cis-ArPd(II)(Ar')Ln->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)Ln

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Harnessing Light: this compound in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions[9][10][11][12]. Arylboronic acids can be activated through single-electron transfer (SET) processes to generate aryl radicals, which can then participate in a variety of bond-forming reactions.

Mechanism of Photoredox Activation

In a typical photoredox cycle, a photocatalyst absorbs visible light and is excited to a higher energy state. This excited photocatalyst can then engage in a SET event with the arylboronic acid, which is often activated by a base to form an ate complex. This oxidation of the boronate complex generates an aryl radical, which can then be trapped by a suitable reaction partner.

The ortho-cyanomethoxy group in this compound can influence this process. The electron-withdrawing nature of the cyano group may make the boronic acid more susceptible to oxidation.

Protocol 3: General Procedure for Photoredox-Mediated Arylation

This protocol describes a general procedure for the photoredox-mediated arylation of an electron-deficient alkene using this compound.

Materials:

  • This compound (1.5 equiv)

  • Electron-deficient alkene (e.g., an acrylate or acrylamide) (1.0 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) (1-2 mol%)

  • Base (e.g., a tertiary amine like Et₃N or a carbonate) (2.0 equiv)

  • Solvent (e.g., acetonitrile, DMF)

  • Light source (e.g., blue LEDs)

  • Standard workup and purification reagents

Procedure:

  • In a reaction vessel, combine this compound (1.5 equiv), the electron-deficient alkene (1.0 equiv), the photocatalyst, and the base.

  • Add the degassed solvent.

  • Seal the vessel and place it in front of a light source (e.g., blue LEDs) with cooling (e.g., a fan) to maintain room temperature.

  • Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, remove the light source and concentrate the reaction mixture.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Photocatalyst: The choice of photocatalyst is determined by its redox potential and absorption spectrum. The photocatalyst must be able to absorb the light from the source and have an excited-state redox potential sufficient to oxidize the boronate complex.

  • Light Source: The wavelength of the light source should overlap with the absorption spectrum of the photocatalyst to ensure efficient excitation.

  • Degassing: Removing oxygen is critical in many photoredox reactions as it can quench the excited state of the photocatalyst or react with radical intermediates.

Photoredox_Cycle cluster_legend Photoredox Catalytic Cycle PC Photocatalyst PC* Excited Photocatalyst PC->PC* hν (Visible Light) PC- Reduced Photocatalyst PC*->PC- Ar'B(OH)₃⁻ PC-->PC Substrate_ox Ar'B(OH)₃⁻ Boronate Complex Ar'• Aryl Radical Ar'B(OH)₃⁻->Ar'• - e⁻ Product Product Ar'•->Product Alkene Substrate_red Substrate_red Substrate_red->Product

Caption: A simplified representation of a photoredox catalytic cycle involving an arylboronic acid.

Exploring New Frontiers: C-H Activation with this compound

Direct C-H activation is a powerful strategy for forming C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials[13][14]. Arylboronic acids can be used as coupling partners in palladium-catalyzed C-H activation reactions. The ortho-cyanomethoxy group of this compound can act as a directing group, facilitating the activation of a C-H bond on a coupling partner.

Protocol 4: Proposed Procedure for Directed C-H Arylation

This is a proposed protocol based on known C-H activation methodologies and may require significant optimization.

Materials:

  • Substrate with a directing group and a C-H bond to be functionalized (1.0 equiv)

  • This compound (2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)

  • Oxidant (e.g., Ag₂CO₃, benzoquinone) (2.0 equiv)

  • Solvent (e.g., trifluoroethanol, hexafluoroisopropanol)

  • Standard workup and purification reagents

Procedure:

  • To a reaction tube, add the substrate (1.0 equiv), this compound (2.0 equiv), palladium catalyst, and oxidant.

  • Add the solvent and seal the tube.

  • Heat the reaction mixture to the required temperature (e.g., 100-120 °C) for the specified time (monitor by LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and perform an aqueous workup.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Directing Group: The directing group on the substrate is crucial for bringing the palladium catalyst into proximity with the C-H bond to be activated, ensuring regioselectivity.

  • Oxidant: The oxidant is often required to regenerate the active Pd(II) catalyst in the catalytic cycle.

  • Solvent: Highly polar, non-coordinating solvents like trifluoroethanol can promote C-H activation by stabilizing the cationic palladium intermediates.

CH_Activation_Workflow cluster_legend C-H Activation Workflow Start 1. Combine Reagents C-H Activation 2. Catalytic Reaction Start->C-H Activation Substrate + Reagent Pd Catalyst, Oxidant Purification 3. Isolation C-H Activation->Purification Workup Product 4. Final Product Purification->Product Column Chromatography

Caption: A general workflow for a C-H activation/arylation reaction.

Conclusion and Future Outlook

This compound represents a valuable and versatile reagent for modern catalytic chemistry. Its unique substitution pattern offers opportunities for fine-tuning reactivity in established transformations like the Suzuki-Miyaura coupling and for exploring new frontiers in photoredox catalysis and C-H activation. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to incorporate this promising reagent into their synthetic strategies. Further exploration of the coordinating properties of the cyanomethoxy group and its application in asymmetric catalysis are exciting avenues for future research. As the demand for efficient and selective synthetic methods continues to grow, reagents like this compound will undoubtedly play an increasingly important role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

References

  • (2-(Cyanomethoxy)phenyl)boronic acid. GlobalChemMall.

  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. RSC Publishing.

  • Direct C–H Functionalization of Quinones with Boronic Acids. PMC - NIH.

  • Boron Directed Regioselective Aromatic Ortho- Functionalizations. GUPEA.

  • Highly Efficient Aerobic Oxidative Hydroxylation of Arylboronic Acids: Photoredox Catalysis Using Visible Light. RMIT University.

  • Visible-light, photoredox catalyzed, oxidative hydroxylation of arylboronic acids using a metal–organic framework containing tetrakis(carboxyphenyl)porphyrin groups. OUCI.

  • Engaging Photoexcited ortho -Substituted Nitroarenes and Aryl/Alkyl Boronic Acids in Reductive C–N Coupling. ResearchGate.

  • Visible-light, photoredox catalyzed, oxidative hydroxylation of arylboronic acids using a metal–organic framework containing tetrakis(carboxyphenyl)porphyrin groups. Chemical Communications (RSC Publishing).

  • Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. PMC - NIH.

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry - ACS Publications.

  • Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal.

  • 2-Cyanophenylboronic acid. Chem-Impex.

  • 3-(2-CyanophenylMethoxy)phenylboronic acid. ChemBK.

  • Cyano phenyl boronic acid. PubChem - NIH.

  • 2-Cyanophenylboronic acid. Sigma-Aldrich.

  • Method for producing 2-cyanophenylboronic acid derivative. Google Patents.

  • 2-Cyanophenylboronic acid. ChemicalBook.

  • 2-Methoxyphenylboronic acid. PubChem.

  • Synthetic strategy followed for the synthesis of compounds 2–6. ResearchGate.

  • Phenylboronic acid catalyzed-cyanide promoted, one-pot synthesis of 2-(2-hydroxyphenyl)benzoxazole derivatives. UAEH.

  • Phenylboronic acid. Wikipedia.

  • Process for the preparation of 2-cyanophenylboronic acid and esters thereof. Google Patents.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. ChemOrgChem - YouTube.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Organic Chemistry Portal.

  • Palladium-Catalyzed ortho-C-H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. ResearchGate.

  • Palladium-Catalyzed Late-Stage ortho-C–H Bond Aroylation of Anilines Using 4-Methoxy-2-pyridinyl as a Removable Directing Group. Sci-Hub.

  • Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling. Chemical Communications (RSC Publishing).

  • Palladium catalyzed chloroethoxylation of aromatic and heteroaromatic chlorides: an orthogonal functionalization of a chloroethoxy linker. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Cyanomethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyanomethoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize reaction yields and troubleshoot common issues encountered when utilizing this versatile ortho-substituted arylboronic acid. Here, we synthesize our in-house expertise with peer-reviewed literature to provide you with a comprehensive resource for your synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in this specific coupling are often attributable to a combination of steric hindrance from the ortho-substituent and the electronic effects of the cyanomethyl group. Here’s a prioritized troubleshooting workflow:

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It can be promoted by both acidic and basic conditions. Ensure your reaction medium is not overly acidic or basic for extended periods before the catalytic cycle initiates.

  • Catalyst and Ligand Choice: The steric bulk of this compound requires a carefully selected palladium catalyst and ligand system. Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can facilitate the challenging oxidative addition and reductive elimination steps with sterically hindered substrates.

  • Base Selection: The choice of base is critical. Strong bases can accelerate the desired reaction but may also promote protodeboronation. A weaker base like K₃PO₄ or Cs₂CO₃ is often a good starting point. It's crucial to use a finely powdered, anhydrous base to ensure reproducibility.

  • Solvent System: Anhydrous solvents are essential to minimize hydrolysis of the boronic acid. A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic co-solvent can be effective. The addition of a small amount of water can sometimes be beneficial for the transmetalation step, but this should be carefully optimized.

Q2: I am observing a significant amount of homocoupling of my this compound. How can I mitigate this?

A2: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is typically caused by the presence of oxygen in the reaction mixture. This oxidizes the Pd(0) catalyst to Pd(II), which can then promote this undesired side reaction.

  • Thorough Degassing: Ensure your solvent is rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox to minimize oxygen exposure.

Q3: How does the cyanomethyl group affect the reactivity of the boronic acid?

A3: The cyanomethyl group (-CH₂CN) is moderately electron-withdrawing. This has two main consequences:

  • Increased Lewis Acidity: The electron-withdrawing nature of the cyanomethyl group increases the Lewis acidity of the boron atom. This can influence the equilibrium of the boronic acid with its boronate form.

  • Slower Transmetalation: Generally, electron-withdrawing groups on the arylboronic acid can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. This may necessitate more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.

Q4: What are the best practices for storing and handling this compound?

A4: Like most boronic acids, this compound is sensitive to moisture and air.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator or a controlled-atmosphere storage box is ideal.

  • Handling: Handle the solid quickly in the open air to minimize moisture absorption. For transfers, using a glovebox or a glove bag is recommended. If a significant amount of the corresponding boroxine (the trimeric anhydride) has formed due to moisture exposure, it can sometimes be converted back to the boronic acid by dissolving in a suitable solvent and adding a controlled amount of water, followed by solvent removal.

Optimized Experimental Protocols

The following protocols are provided as a starting point for your experiments. Optimization may be required for your specific substrates.

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is designed to address the steric hindrance and electronic properties of this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (anhydrous, finely powdered, 2.0 equiv)

  • Anhydrous, degassed toluene/dioxane (10:1 v/v) to achieve a 0.1 M concentration with respect to the aryl halide.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.

  • In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ and SPhos.

  • Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat three times).

  • Add the degassed solvent to the Schlenk flask via syringe.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chan-Lam C-N Cross-Coupling

As an alternative to C-C bond formation, this compound can be used in C-N bond formation via the Chan-Lam coupling.

Materials:

  • This compound (1.5 equiv)

  • Amine or other N-nucleophile (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • To a round-bottom flask, add the amine, this compound, and copper(II) acetate.

  • Add the solvent (DCM or toluene) and pyridine.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS. Reaction times can be long (24-72 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.[1][2][3]

Protocol 3: Oxidative Heck-Type Reaction

For coupling with electron-rich olefins where a traditional Suzuki reaction is not feasible, an oxidative Heck-type reaction can be employed.

Materials:

  • This compound (1.0 equiv)

  • Olefin (e.g., n-butyl vinyl ether, 2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Benzoquinone (BQ, 1.1 equiv)

  • t-BuOH/AcOH/H₂O (8:1:1) solvent mixture

Procedure:

  • To a reaction vial, add this compound, Pd(OAc)₂, and benzoquinone.

  • Add the solvent mixture and the olefin.

  • Seal the vial and heat to 60-80 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with aqueous NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Data Presentation: Suzuki-Miyaura Reaction Conditions

The following table provides a comparative overview of reaction conditions for Suzuki-Miyaura coupling with ortho-substituted phenylboronic acids, demonstrating the impact of catalyst, base, and solvent on yield.

Aryl Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-Amyl alcohol1001865
2-Methylphenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801288
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ (5)PPh₃ (5)K₂CO₃ (3)Toluene110190 (mono-arylated)
2-Cyanophenylboronic acid4-BromoanisolePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/Dioxane11016>90 (expected)

Note: The yield for this compound is an expected value based on optimized conditions for sterically hindered boronic acids. Actual yields will vary depending on the specific aryl halide used.[4][5]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-B(OH)2 Ar-B(OH)2 Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 2-Cyanomethoxyphenyl- boronic acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-Ar' Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Check_Protodeboronation Check for Protodeboronation (LC-MS analysis of crude mixture) Start->Check_Protodeboronation Optimize_Base Optimize Base (Weaker base, anhydrous conditions) Check_Protodeboronation->Optimize_Base Protodeboronation Observed Check_Homocoupling Check for Homocoupling (GC-MS or LC-MS analysis) Check_Protodeboronation->Check_Homocoupling Not Observed Optimize_Base->Check_Homocoupling Degas_Solvent Improve Degassing/ Inert Atmosphere Check_Homocoupling->Degas_Solvent Homocoupling Observed Optimize_Catalyst Optimize Catalyst/Ligand (Bulky, electron-rich ligands) Check_Homocoupling->Optimize_Catalyst Not Observed Degas_Solvent->Optimize_Catalyst Optimize_Conditions Optimize Temperature/ Reaction Time Optimize_Catalyst->Optimize_Conditions Purification_Issues Consider Purification Issues (Product stability, solubility) Optimize_Conditions->Purification_Issues

Caption: A decision-making workflow for troubleshooting low yields.

Safety Information

This compound and its reagents should be handled with care in a well-ventilated fume hood.

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Bases: Strong bases like potassium tert-butoxide are corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Solvents: Organic solvents such as toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area and avoid sources of ignition.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. (2019). RSC Publishing. [Link]

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2024). MDPI. [Link]

  • Chan–Lam coupling. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). ChemRxiv. [Link]

  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. (2019). National Institutes of Health. [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2014). The University of Liverpool Repository. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2019). National Institutes of Health. [Link]

  • SAFETY DATA SHEET. (2018). [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). National Institutes of Health. [Link]

  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (2008). Journal of the American Chemical Society. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (2019). ResearchGate. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). National Institutes of Health. [Link]

  • 110140 - Phenylboronic acid - Safety Data Sheet. (2024). [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (2020). MDPI. [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Recyclable Heterogeneous Catalyst. (2022). ResearchGate. [Link]

  • Selected boronic acids and their pKa values. (2020). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

Sources

Technical Support Center: Synthesis of 2-Cyanomethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyanomethoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My goal is to equip you with the knowledge to navigate the common challenges associated with this synthesis, ensuring successful and reproducible outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound, while crucial for various applications including Suzuki-Miyaura cross-coupling reactions, can present several challenges.[1] This section addresses specific issues you may encounter during your experiments, offering explanations for their root causes and actionable solutions.

Problem 1: Low or No Product Yield

Low yields are a frequent frustration in the synthesis of arylboronic acids, particularly those with sensitive functional groups like nitriles.[2]

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Incomplete Lithiation The initial ortho-lithiation of the starting material (e.g., benzonitrile) is a critical step. Incomplete reaction due to moisture, improper temperature control, or inactive lithiating agents will directly result in low yields.Ensure strictly anhydrous conditions. Use freshly titrated n-butyllithium. Maintain cryogenic temperatures (e.g., -78°C) during the addition of the lithiating agent.[3]
Side Reactions of the Nitrile Group Organometallic reagents like Grignards or organolithiums can react with the nitrile group, leading to undesired byproducts.[2]The use of a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor ortho-lithiation over nitrile addition.[2][3]
Inefficient Borylation The reaction between the generated aryl anion and the boron source (e.g., trialkoxyborane) may be incomplete.Use a slight excess of the borate ester. Ensure the reaction temperature is maintained at the optimal level for the specific borate ester used.
Product Loss During Workup This compound can be partially soluble in the aqueous phase during extraction, especially at certain pH values.Carefully adjust the pH of the aqueous layer during workup. Multiple extractions with an appropriate organic solvent can help maximize recovery.
Problem 2: Difficulty in Purification and Product Decomposition

Purification of boronic acids can be challenging due to their physical properties and potential for decomposition.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Decomposition on Silica Gel The acidic nature of standard silica gel can promote the hydrolysis of the boronic acid or its ester precursor. This can lead to streaking, poor separation, and product loss.Neutralize the Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Use Boric Acid-Impregnated Silica Gel: This technique can reduce the Lewis acidity of the silica gel, minimizing over-adsorption and degradation of boronic esters.[4] Utilize Alternative Stationary Phases: Consider using neutral alumina for column chromatography, especially for boronate esters.[5]
Co-elution with Boronic Anhydrides (Boroxines) Boronic acids can dehydrate to form cyclic boroxines, which often have similar polarities to the desired product, making chromatographic separation difficult.After column chromatography, the product can sometimes be purified by recrystallization.[5] Alternatively, dissolving the crude product in a suitable solvent and washing with a mild aqueous base can sometimes help to hydrolyze the boroxine back to the boronic acid.
Hydrolysis of Boronate Ester Protecting Groups If synthesizing the boronic acid via a boronate ester intermediate (e.g., pinacol ester), premature hydrolysis can occur during workup or purification.[6]Minimize contact with water and acidic conditions. Use of more stable boronate esters, such as those derived from (1,10-bicyclohexyl)-1,10-diol, can be considered for particularly challenging syntheses.[6]
Problem 3: Presence of Persistent Impurities

Even after purification attempts, certain impurities may persist in the final product.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Homocoupling of the Aryl Precursor During the formation of the organometallic intermediate, a small amount of homocoupling can occur, leading to biaryl impurities.Optimize the reaction conditions, such as temperature and addition rates, to minimize this side reaction.
Unreacted Starting Material Incomplete reaction will lead to the presence of the starting aryl halide or benzonitrile in the crude product.Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, GC-MS). If necessary, adjust stoichiometry or reaction time.
Des-halo or Dimer Impurities These can sometimes be observed as minor impurities in the final product.[5]For challenging separations, preparative HPLC may be necessary.[5] Alternatively, derivatization of the boronic acid to a crystalline adduct (e.g., with diethanolamine) can allow for purification by recrystallization, followed by regeneration of the free boronic acid.[7]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of this compound.

Q1: What is the most reliable synthetic route for this compound?

A common and often effective method involves the ortho-lithiation of benzonitrile using a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[2][3] This approach avoids the issues associated with the reactivity of the nitrile group towards more common organometallic reagents.[2]

Q2: My boronic acid appears to be degrading upon storage. How can I improve its stability?

Boronic acids are susceptible to dehydration to form boroxines and can also undergo oxidation. For long-term storage, it is advisable to convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. If storing the free boronic acid, keep it in a cool, dry, and dark place under an inert atmosphere.

Q3: Can I use a Grignard reagent instead of an organolithium for the synthesis?

While Grignard reagents are commonly used for the synthesis of many arylboronic acids, they are generally not suitable for substrates containing a nitrile group, as the Grignard reagent will readily add to the nitrile.[2][8]

Q4: What are the key considerations for a successful Suzuki-Miyaura coupling using this compound?

The success of a Suzuki-Miyaura coupling depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent.[9][10][11] The nitrile group on this compound is generally well-tolerated in these reactions.[12] It is important to ensure the boronic acid is of high purity, as impurities can negatively impact the catalytic cycle.

Q5: How can I confirm the purity of my final product?

A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. Mass spectrometry will confirm the molecular weight. Purity can be assessed by HPLC or by the melting point, which for pure 4-cyanophenylboronic acid (a related compound) is reported to be >350 °C.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound via Ortho-Lithiation

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

Step 1: Preparation of LiTMP

  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C in an ice bath.

  • Add 2,2,6,6-tetramethylpiperidine via syringe.

  • Slowly add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at 0 °C.

  • Stir the resulting solution at 0 °C for 30 minutes.

Step 2: Ortho-Lithiation and Borylation

  • Cool the freshly prepared LiTMP solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of benzonitrile in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Workup

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M).

  • Stir vigorously for 1 hour.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on neutralized silica gel.[5]

Diagrams

Synthesis_Workflow cluster_0 Step 1: LiTMP Formation cluster_1 Step 2: Lithiation & Borylation cluster_2 Step 3: Hydrolysis & Purification 2,2,6,6-Tetramethylpiperidine 2,2,6,6-Tetramethylpiperidine LiTMP LiTMP 2,2,6,6-Tetramethylpiperidine->LiTMP n-Butyllithium n-Butyllithium n-Butyllithium->LiTMP Benzonitrile Benzonitrile Triisopropyl Borate Triisopropyl Borate Ortho-lithiated Intermediate Ortho-lithiated Intermediate Boronate Ester Boronate Ester Aqueous HCl Aqueous HCl This compound This compound Purification Purification

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Purification Issues Purification Issues Low Yield->Purification Issues No Check Lithiation Check Lithiation Low Yield->Check Lithiation Yes Decomposition on Silica? Decomposition on Silica? Purification Issues->Decomposition on Silica? Check Borylation Check Borylation Check Lithiation->Check Borylation Optimize Workup Optimize Workup Check Borylation->Optimize Workup Neutralize Silica Neutralize Silica Decomposition on Silica?->Neutralize Silica Yes Alternative Purification Alternative Purification Decomposition on Silica?->Alternative Purification No

IV. References

  • Wikipedia. Boronic acid. [Link]

  • Wilson, C. G., et al. (2021). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

  • Cavaliere, M., et al. (2007). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry, 4(2), 122-125.

  • Talwelkar Shimpi, M., et al. (2012). Some Hydrated Molecular Complexes of 4-Cyanophenylboronic Acid: Significance of Water in the Structure Stabilization by Theoretical Investigation. Crystal Growth & Design, 12(11), 5489-5499.

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • Reddit. (2017). Purification of boronic acids?. [Link]

  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Yamamoto, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3362-3366.

  • Google Patents. (n.d.). Method for producing 2-cyanophenylboronic acid derivative.

  • Google Patents. (n.d.). Process for the preparation of 2-cyanophenylboronic acid and esters thereof.

  • University of Queensland. (n.d.). PROCESS FOR THE PREPARATION OF 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Gök, Y., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(29), 16209-16221.

  • MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

  • PubMed. (2015). Improvement on synthesis of different alkyl-phenylboronic acid. [Link]

  • PubChem. (n.d.). 4-Cyanophenylboronic acid. [Link]

  • MDPI. (2024). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. [Link]

  • SynOpen. (2025). A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

Sources

improving the stability of 2-Cyanomethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-cyanomethoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging reagent. Here, we move beyond standard protocols to address the inherent instability of this molecule, providing troubleshooting guides and in-depth scientific rationale to empower you to optimize your experiments and ensure reproducible results.

Introduction: The Challenge of an Ortho-Cyanomethyl Group

This compound is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, for introducing a unique ortho-substituted phenyl motif.[1] However, its structure presents a classic stability challenge. The presence of an electron-withdrawing cyanomethyl group ortho to the boronic acid moiety significantly influences the electronic properties of the C-B bond, making the compound susceptible to several degradation pathways that can compromise reagent purity, reaction yield, and overall reproducibility.[2][3] This guide provides a framework for understanding and mitigating these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stored this compound shows poor performance in reactions. What is happening?

Short Answer: Your boronic acid has likely degraded through one of three primary pathways: dehydration to form boroxines, protodeboronation, or oxidation.

Scientific Rationale: Boronic acids are not indefinitely stable, and their shelf-life is highly dependent on storage conditions.[4]

  • Dehydration to Boroxines: Like many boronic acids, this compound can undergo intermolecular dehydration, where three molecules condense to form a stable, six-membered cyclic anhydride called a boroxine.[5] This process is reversible upon exposure to water, but it means the material in your bottle is not 100% pure monomeric boronic acid, affecting stoichiometry in your reactions.

  • Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom to yield cyanomethylbenzene.[6] This is a common issue for arylboronic acids, particularly those with modified electronic properties, and can be catalyzed by moisture, acids, or bases.[7]

  • Oxidative Deboronation: The C-B bond is susceptible to oxidation, especially in the presence of air (oxygen) or other oxidants, converting the boronic acid into 2-(hydroxymethyl)benzonitrile.[8][9][10] This is an irreversible degradation pathway.

Recommendation: Always assess the purity of your boronic acid before use if it has been stored for an extended period.

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield, and I see significant formation of cyanomethylbenzene. How do I prevent this protodeboronation?

Short Answer: Protodeboronation is a major side reaction, often promoted by the aqueous basic conditions of the Suzuki coupling. The solution involves modifying your reaction conditions to minimize the presence of a proton source and using a base that is less likely to accelerate the process.

Scientific Rationale: The mechanism of protodeboronation involves the protonolysis of the carbon-boron bond.[6] In the context of a Suzuki coupling, the combination of water (as a solvent or impurity) and a strong base creates a highly favorable environment for this unwanted reaction. Electron-withdrawing groups on the aryl ring can, in some cases, facilitate this process.[7]

Troubleshooting Strategies:

StrategyRationaleKey Considerations
Use Anhydrous Conditions Water is the primary proton source for protodeboronation. Removing it significantly suppresses this side reaction.Use freshly dried, degassed solvents (e.g., dioxane, toluene, DME). Ensure your base is anhydrous.
Switch to a Milder Base Strong bases like NaOH or KOH in aqueous media can accelerate protodeboronation. Weaker bases often provide a better outcome.Consider using K₂CO₃, Cs₂CO₃, or KF. K₃PO₄ is often effective but must be anhydrous if used in non-aqueous systems.[11]
Use a Boronate Ester Converting the boronic acid to a more stable derivative, like a pinacol or MIDA ester, protects the C-B bond from hydrolysis.[12][13]The ester acts as a slow-release source of the active boronic acid under the reaction conditions, keeping its ambient concentration low.

Core Stability Concepts and Solutions

The inherent instability of this compound stems from the electrophilic nature of the boron atom and the electronic influence of its substituents. Understanding the primary degradation pathways is key to devising effective stabilization strategies.

Key Decomposition Pathways

The following diagram illustrates the three main routes by which this compound can decompose.

main This compound (Unstable Monomer) boroxine Trimeric Boroxine (Dehydration Product) main->boroxine Dehydration (+ H₂O, reversible) protodeb Cyanomethylbenzene (Protodeboronation Product) main->protodeb Protodeboronation (H₂O, Acid/Base) oxid 2-(Hydroxymethyl)benzonitrile (Oxidation Product) main->oxid Oxidation (O₂, ROS)

Caption: Primary decomposition pathways for this compound.

Recommended Handling and Storage Protocol

Proper handling and storage are the first line of defense against degradation.

  • Procurement: Purchase from a reputable supplier and, if possible, request the manufacturing or expiry date.

  • Incoming QC: Upon receipt, perform a purity analysis (see Q4) to establish a baseline.

  • Storage:

    • Temperature: Store refrigerated (2-8 °C) to slow the rate of decomposition.[4][14]

    • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Backfill the container with inert gas after each use.

    • Moisture: Keep the container tightly sealed in a dry environment, preferably in a desiccator, to protect from atmospheric moisture.[15][16]

  • Handling:

    • Weigh out the required amount quickly in a low-humidity environment or a glove box.

    • Avoid leaving the container open to the atmosphere for extended periods.

Proactive Stabilization: Conversion to Boronate Esters

The most robust and widely accepted strategy to improve the stability of problematic boronic acids is to convert them into boronate esters. Pinacol esters are particularly common due to their high stability and ease of purification.[5]

Workflow for Stabilization

start This compound (Unstable) process Esterification (e.g., with Pinacol) start->process Protect end This compound Pinacol Ester (Stable, Bench-top Reagent) process->end Isolate

Caption: General workflow for stabilizing the boronic acid via esterification.

Experimental Protocol: Preparation of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetonitrile (Pinacol Ester)

This protocol provides a general method for converting the boronic acid to its corresponding pinacol ester, enhancing its stability for storage and use in subsequent reactions.

Materials:

  • This compound

  • Pinacol

  • Toluene (or another suitable azeotroping solvent like hexanes)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dean-Stark apparatus or soxhlet extractor with molecular sieves

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Charging Flask: To the flask, add this compound (1.0 equiv) and pinacol (1.0-1.2 equiv).

  • Solvent Addition: Add enough toluene to suspend the reagents and fill the Dean-Stark trap.

  • Azeotropic Dehydration: Heat the mixture to reflux. Water will be removed azeotropically and collected in the trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting boronic acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • If necessary, dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purification: The resulting crude pinacol ester can often be used directly. If purification is required, it can typically be achieved by recrystallization or flash column chromatography on silica gel.

Advanced Troubleshooting & Purity Assessment

Q3: My Suzuki coupling with the pinacol ester is still sluggish. What should I do?

Short Answer: While stable, the pinacol ester is also sterically bulkier. This can slow down the transmetalation step in the Suzuki catalytic cycle. You may need more forcing conditions or a different catalyst system.

Scientific Rationale: The Suzuki-Miyaura reaction's success depends on a delicate balance of several steps.[11] The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often rate-limiting. The bulky pinacol group can sterically hinder the approach to the palladium complex. Furthermore, the hydrolysis of the boronate ester to the active boronic acid is a prerequisite for transmetalation, and the rate of this hydrolysis can also influence the overall reaction kinetics.[13]

Optimization Strategies:

  • Increase Temperature: Heating the reaction can overcome the activation energy barrier for transmetalation.

  • Use Bulky, Electron-Rich Ligands: Ligands like those of the Buchwald-type (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate both oxidative addition and reductive elimination and are highly effective for sterically demanding substrates.

  • Base Selection: A base like K₃PO₄ or CsF is often required to facilitate the hydrolysis of the ester and promote the catalytic cycle.

Q4: How can I reliably assess the purity of my this compound?

Short Answer: A combination of techniques is recommended. ¹H NMR spectroscopy is excellent for identifying major impurities like the boroxine or protodeboronated product. LC-MS provides high sensitivity for detecting trace impurities and degradation products.

Scientific Rationale: No single technique gives a complete picture. A multi-faceted approach is necessary for a confident assessment of purity.[17]

Recommended Analytical Methods:

MethodWhat It Tells YouCommon Observations
¹H NMR Spectroscopy Structural integrity and presence of major impurities. The boroxine will have slightly shifted aromatic peaks and a different B-OH/boroxine signal. The protodeboronated product will show a distinct singlet for the methyl group and a simplified aromatic pattern.Broad peaks in the aromatic region can indicate the presence of boroxine. A new singlet around 2.3-2.5 ppm may indicate the cyanomethylbenzene impurity.
LC-MS High-sensitivity detection of impurities, including those at low levels. Allows for accurate quantification of the main component versus degradation products.[18]Look for the mass of the boronic acid, its dehydrated dimer/trimer, the protodeboronated species, and the oxidized product.
Melting Point A crude indicator of purity. A broad or depressed melting point compared to the literature value suggests the presence of impurities.[17]Pure boronic acids often have sharp melting points. Significant deviation is a red flag.
Differential Scanning Calorimetry (DSC) Provides a quantitative measure of purity for high-purity samples (>98%) and detects thermal events like decomposition.[]Can provide a more accurate purity value than melting point alone.

Troubleshooting Logic Tree for Failed Reactions

If you encounter a failed or low-yielding reaction, use the following logic tree to diagnose the potential issue.

start Low/No Yield in Suzuki Coupling check_reagent Is the Boronic Acid Pure? start->check_reagent reagent_no Degradation Likely. - Re-purify or re-synthesize. - Convert to Pinacol Ester. check_reagent->reagent_no No reagent_yes Reagent is Pure. check_reagent->reagent_yes Yes check_conditions Are Reaction Conditions Optimal? reagent_yes->check_conditions cond_no Optimization Needed: - Degas solvents thoroughly? - Anhydrous conditions? - Appropriate base/ligand? check_conditions->cond_no No cond_yes Conditions are Standard. check_conditions->cond_yes Yes check_side_products What are the Side Products? cond_yes->check_side_products side_protodeb Protodeboronation Product Found. - Use anhydrous conditions. - Switch to milder base (K₂CO₃, KF). - Use Pinacol Ester. check_side_products->side_protodeb Protodeb. side_homo Homocoupling Product Found. - Inadequate degassing (O₂ present). - Catalyst issue. check_side_products->side_homo Homocoupling side_other Starting Material Unchanged. - Catalyst inactive? - Reaction temperature too low? - Steric hindrance issue (use bulky ligand). check_side_products->side_other SM

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.

References

  • Acid-promoted metal-free protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Boronic Acids and Derivatives. Amerigo Scientific. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available at: [Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. Available at: [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. ACS Publications. Available at: [Link]

  • Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]

  • Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Chemistry Portal. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link]

  • Synthesis of ortho substituted arylboronic esters by in situ trapping of unstable lithio intermediates. PubMed. Available at: [Link]

  • Method for producing 2-cyanophenylboronic acid derivative. Google Patents.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis. Available at: [Link]

  • Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

  • H2O2-induced decomposition of layer-by-layer films consisting of phenylboronic acid-bearing poly(allylamine) and poly(vinyl alcohol). PubMed. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Reactions with 2-Cyanomethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 2-cyanomethoxyphenylboronic acid. This reagent, while valuable for introducing the cyanomethylphenyl motif, presents unique challenges due to its electronic properties and steric profile.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in Suzuki couplings?

A: The main difficulties arise from a combination of factors. The ortho-cyanomethyl group introduces significant steric hindrance around the boron center, which can impede the crucial transmetalation step of the catalytic cycle.[1] Additionally, like many arylboronic acids, it is susceptible to competitive side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3]

Q2: How should I store and handle this compound to maintain its integrity?

A: this compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation and hydrolysis. It is advisable to handle the reagent quickly when weighing and to avoid prolonged exposure to atmospheric moisture. For long-term storage, refrigeration is recommended.

Q3: My reaction has failed completely. What are the first and most critical parameters I should re-evaluate?

A: When a Suzuki coupling fails, a systematic check of the core components is essential.

  • Catalyst System Activity: Ensure your palladium source and ligand are active. The active species is Pd(0), and if using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the formation of phosphine oxides (inactivating the ligand), catalyst decomposition, and homocoupling of the boronic acid.[4] Confirm that your solvents were properly degassed and that the reaction was maintained under a positive pressure of nitrogen or argon.

  • Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time. It is good practice to assess the quality of the boronic acid by NMR before use.

  • Base and Solvent Quality: Ensure the base is finely powdered and dry, especially for anhydrous reactions. The solvent must be of high purity and appropriately dried/degassed.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Problem 1: Low to No Yield of the Desired Cross-Coupled Product

Question: I am attempting a Suzuki coupling with this compound, but I am observing very low or no product formation, with starting materials largely remaining. What are the likely causes and how can I improve the yield?

Answer: This is a common issue when dealing with sterically hindered substrates. The low reactivity is often due to difficulties in the transmetalation and reductive elimination steps of the catalytic cycle.

  • Inefficient Catalyst System: The steric bulk of the ortho-cyanomethyl group requires a carefully selected catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Expert Insight: For sterically demanding couplings, the ligand's role is paramount. Bulky and electron-rich biaryl phosphine ligands are necessary to promote both the oxidative addition and the difficult reductive elimination step.[5] These ligands create a sterically crowded coordination sphere around the palladium, which facilitates the final bond-forming step.

    • Recommended Action:

      • Ligand Selection: Employ modern biaryl phosphine ligands such as XPhos, SPhos, or RuPhos . N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.

      • Catalyst Source: Use air-stable palladium precatalysts like XPhos Pd G3 or SPhos Pd G2 . These "buchwald pre-catalysts" ensure reliable formation of the active Pd(0) species.

      • Catalyst Loading: For challenging substrates, increasing the catalyst loading from a standard 1 mol% to 2-5 mol% may be necessary to achieve a reasonable reaction rate.

  • Suboptimal Base and Solvent: The base is not merely a stoichiometric reagent; it is critical for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[6]

    • Expert Insight: The choice of base and solvent are often linked. For hindered couplings, stronger, non-coordinating bases are often required. Aqueous bases can promote protodeboronation.

    • Recommended Action:

      • Base Selection: Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) . These have shown broad utility in difficult couplings. Avoid stronger bases like hydroxides if your substrates are base-sensitive.[7]

      • Solvent System: Anhydrous, non-polar aprotic solvents are often preferred to minimize side reactions. Dioxane, toluene, or CPME are excellent choices. Elevated temperatures (80–110 °C) are typically required to overcome the activation energy barriers.

ParameterRecommendationRationale
Palladium Source XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)Air-stable, reliable generation of active Pd(0) with optimal ligand.
Ligand (Included in precatalyst)Bulky, electron-rich ligand facilitates difficult catalytic steps.[5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic base effectively forms the boronate without degrading substrates.
Solvent Anhydrous Dioxane or TolueneAprotic solvent minimizes protodeboronation.
Temperature 80–110 °CProvides sufficient energy to overcome steric and electronic barriers.
Problem 2: Significant Protodeboronation Observed

Question: My reaction yields are low, and my crude ¹H NMR and LC-MS show a significant amount of 2-cyanomethylbenzene. How do I prevent this side reaction?

Answer: You are observing protodeboronation, a common and often problematic side reaction in Suzuki couplings where the C–B bond is cleaved by a proton source.[3] This process is irreversible and consumes your boronic acid.

  • Mechanism of Degradation: Protodeboronation is essentially the hydrolysis of the carbon-boron bond and can be catalyzed by acid, base, or even certain metal salts.[2] The presence of water, even in trace amounts, can significantly accelerate this process, especially under basic conditions.

    G

  • Conversion to a More Stable Boronate Ester: Boronic esters, particularly pinacol esters, are significantly more stable and less prone to protodeboronation than their corresponding boronic acids.[2][8]

    • Expert Insight: Converting the boronic acid to its pinacol ester in situ or as a separate step is a robust strategy to circumvent protodeboronation. This protects the sensitive C-B bond until it is needed for transmetalation.

    • Recommended Action: Before the coupling reaction, treat the this compound with pinacol. This can often be done as the first step in a one-pot procedure. See Protocol 3 for a detailed methodology.

  • Strict Control of Reaction Conditions:

    • Expert Insight: Minimizing proton sources is critical. While some Suzuki reactions benefit from aqueous co-solvents, this particular substrate is likely too sensitive.

    • Recommended Action:

      • Use Anhydrous Solvents: Ensure solvents are rigorously dried (e.g., passed through a solvent purification system or distilled over a suitable drying agent).

      • Dry Reagents: Use a finely powdered, anhydrous base (e.g., K₃PO₄ dried in an oven before use). Ensure your aryl halide is also free of water.

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the harsh conditions.

Problem 3: Formation of Homocoupling Byproducts

Question: My mass spectrum shows signals corresponding to the symmetrical biaryl (from my aryl halide coupling with itself) and the dimer of this compound. What is causing this?

Answer: The formation of symmetrical dimers, known as homocoupling, is typically caused by the presence of oxygen in the reaction mixture.

  • Interference with the Catalytic Cycle: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of two boronic acid molecules to regenerate Pd(0).[4] This parasitic cycle consumes your reagents and reduces the concentration of the active catalyst available for the desired cross-coupling.

  • Rigorous Degassing is Non-Negotiable:

    • Expert Insight: The importance of maintaining an oxygen-free environment cannot be overstated, especially in sensitive or sluggish reactions.

    • Recommended Action:

      • Solvent Degassing: Degas your solvent thoroughly before use. The most effective method is three cycles of freeze-pump-thaw . A simpler, often sufficient method is to sparge the solvent with a vigorous stream of argon or nitrogen for 20-30 minutes .[9]

      • Reaction Setup: Assemble your reaction vessel (oven-dried glassware) and add all solid reagents. Seal the vessel and purge with an inert gas for 10-15 minutes before adding the degassed solvent via syringe. Maintain a positive pressure of inert gas throughout the reaction.

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Optimized Protocols & Methodologies
Protocol 1: General Procedure for Suzuki Coupling
  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2–1.5 eq), and finely powdered K₃PO₄ (2.0 eq).

  • Inerting: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed, anhydrous dioxane or toluene via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Reaction: Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Quality Assessment of Boronic Acid
  • Sample Prep: Dissolve a small sample (~5-10 mg) of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard proton NMR spectrum. Look for sharp, well-defined aromatic signals consistent with the structure. The presence of broad signals or significant impurities may indicate degradation. The benzylic CH₂ signal should be a clean singlet.

  • ¹¹B NMR: If available, acquire a boron-11 NMR spectrum. A single, relatively sharp peak between δ 28-34 ppm is indicative of a clean trigonal boronic acid. The presence of multiple or very broad signals could suggest the formation of boroxines (dehydrated trimers) or other boron-containing impurities.

Protocol 3: Preparation of Pinacol Boronate Ester
  • Setup: In a round-bottom flask, combine this compound (1.0 eq) and pinacol (1.1 eq) in a suitable solvent like toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. The reaction is typically complete within 2-4 hours.

  • Isolation (Optional): The solvent can be removed under reduced pressure, and the resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification. If purification is needed, it can be achieved by recrystallization or column chromatography.

  • Direct Use: Alternatively, the boronate ester can be used directly in the subsequent Suzuki reaction by adding the other coupling components to the same flask after the esterification is complete.

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References
  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • PubMed. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. J Org Chem.
  • BenchChem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • ACS Publications. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Royal Society of Chemistry. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • Sci-Hub. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)
  • National Institutes of Health. (n.d.). Analytical Methods - Toxicological Profile for Boron. NCBI Bookshelf.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Troubleshooting Side Products in 2-Cyanomethoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-cyanomethoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we will address common challenges and side product formations encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

The primary undesired byproducts in reactions involving this compound are typically:

  • Protodeboronation Product: Formation of 2-cyanomethylbenzene, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is a common issue with many arylboronic acids, especially under basic aqueous conditions.[3]

  • Homocoupling Product: Dimerization of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen and certain palladium catalyst species.

  • Oxidative Degradation Products: Decomposition of the boronic acid moiety, which can be accelerated by residual oxidants or harsh reaction conditions.[4]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes?

Low yields can stem from several factors. The ortho-substituted nature of this compound introduces steric hindrance, which can slow down key steps in the catalytic cycle.[5][6] Common culprits for low yields include:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical for sterically hindered substrates.

  • Protodeboronation: The desired cross-coupling reaction is in competition with the undesired protodeboronation of the starting material.[1]

  • Suboptimal Reaction Conditions: Factors such as the base, solvent, and temperature may not be optimized for this specific substrate.

Q3: Can the cyanomethyl group itself participate in side reactions?

While the primary side reactions involve the boronic acid moiety, the cyanomethyl group's electron-withdrawing nature can influence the reactivity of the boronic acid.[5] In some cases, particularly under strongly basic or nucleophilic conditions, the nitrile group could potentially undergo hydrolysis or addition reactions, although this is less common under typical Suzuki-Miyaura conditions.

II. Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound.

Issue 1: Excessive Protodeboronation

Symptoms: Significant formation of 2-cyanomethylbenzene, confirmed by GC-MS or LC-MS analysis of the crude reaction mixture.

Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[1] This process is often catalyzed by acids or bases.[1] In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the formation of the more reactive arylboronate anion can accelerate this undesired pathway.[3]

Mitigation Strategies:

  • Choice of Base: Weaker bases such as K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or KOH to minimize protodeboronation.

  • Anhydrous Conditions: Where possible, employing anhydrous solvents and reagents can suppress protodeboronation, which often involves water as a proton source.[1]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.[3][7] These esters can then be used directly in the coupling reaction.

  • Catalyst and Ligand Selection: Highly active catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1]

Workflow for Minimizing Protodeboronation

G start High Protodeboronation Observed check_base Evaluate Base Strength start->check_base check_water Assess Water Content start->check_water check_boronic_acid Consider Boronic Acid Stability start->check_boronic_acid check_catalyst Review Catalyst Activity start->check_catalyst use_weaker_base Switch to Weaker Base (e.g., K₃PO₄, Cs₂CO₃) check_base->use_weaker_base Strong base used end Protodeboronation Minimized use_weaker_base->end use_anhydrous Employ Anhydrous Conditions check_water->use_anhydrous Aqueous conditions use_anhydrous->end use_ester Convert to Boronate Ester (e.g., Pinacol Ester) check_boronic_acid->use_ester use_ester->end optimize_catalyst Use High-Activity Catalyst/Ligand (e.g., Buchwald Ligands) check_catalyst->optimize_catalyst optimize_catalyst->end

Caption: Troubleshooting workflow for protodeboronation.

Issue 2: Formation of Homocoupling Byproducts

Symptoms: Presence of a symmetrical biaryl byproduct derived from this compound in the product mixture.

Causality: The homocoupling of boronic acids can be mediated by the palladium catalyst, particularly in the presence of oxygen.[8] This side reaction can consume the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.

Mitigation Strategies:

  • Inert Atmosphere: Rigorously degassing solvents and maintaining a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction is crucial to minimize oxygen-mediated homocoupling.[9]

  • Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species can be beneficial.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to suppress homocoupling by maintaining a low concentration of the boronic acid at any given time.[9]

  • Additives: The addition of mild reducing agents can sometimes help to minimize the formation of Pd(II) species that may promote homocoupling.[9]

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Rigorous inert atmosphere (Argon or Nitrogen)Prevents oxygen-mediated homocoupling.
Catalyst Use of Pd(0) sources or efficient precatalystsReduces the concentration of Pd(II) species that can promote homocoupling.
Reagent Addition Slow addition of the boronic acidMaintains a low instantaneous concentration of the boronic acid.
Additives Consider mild reducing agentsCan help maintain the catalyst in the active Pd(0) state.
Issue 3: Dealing with Steric Hindrance from the Ortho-Substituent

Symptoms: Sluggish or incomplete reaction, even with attempts to mitigate side reactions.

Causality: The ortho-cyanomethyl group on the phenylboronic acid creates steric bulk around the reactive center.[5][6] This can hinder the transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to the palladium catalyst.

Mitigation Strategies:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) is often essential for coupling sterically hindered substrates. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Choice of Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are designed for high activity and can be particularly effective for challenging couplings.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with this compound

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Logical Relationship of Troubleshooting Steps

G start Reaction Issue Identified low_yield Low Yield start->low_yield side_products Side Products start->side_products steric_hindrance Steric Hindrance low_yield->steric_hindrance protodeboronation Protodeboronation side_products->protodeboronation homocoupling Homocoupling side_products->homocoupling purification Purification Strategy side_products->purification optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) protodeboronation->optimize_conditions homocoupling->optimize_conditions change_catalyst Change Catalyst/Ligand System steric_hindrance->change_catalyst success Successful Reaction optimize_conditions->success change_catalyst->success purification->success

Caption: Logical flow for troubleshooting reactions.

III. Purification Strategies

Q4: How can I effectively remove the boronic acid-related impurities from my final product?

Purification can be challenging due to the similar polarities of the desired product and the side products.

  • Acid/Base Extraction: Unreacted boronic acid can often be removed by performing a basic aqueous wash (e.g., with 1M NaOH) during the workup.[10] The boronic acid will form a water-soluble boronate salt, which will partition into the aqueous layer.[10][11]

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A carefully selected solvent system is key to achieving good separation. For polar compounds, a gradient elution with a solvent system like dichloromethane/methanol may be effective.[10]

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Scavenger Resins: Silica-based scavengers with functional groups that bind to boronic acids (e.g., diethanolamine or diol functionalities) can be used to selectively remove unreacted boronic acid from the crude product mixture.[12]

IV. References

Sources

Technical Support Center: Refining Experimental Conditions for 2-Cyanomethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyanomethoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the underlying principles of experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions we receive regarding the use of this compound.

Q1: What are the key stability considerations for this compound?

A1: this compound, like many boronic acids, is susceptible to certain degradation pathways. The primary concern is protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, which is especially prevalent with some heteroaryl boronic acids.[1] While the cyanomethyl group is generally stable, harsh acidic or basic conditions coupled with elevated temperatures could potentially lead to hydrolysis of the nitrile. The ortho-cyanomethyl group may also influence the electronic properties and steric environment of the boronic acid moiety, which can affect its reactivity and stability.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most common causes?

A2: Low yields in Suzuki-Miyaura couplings involving ortho-substituted boronic acids like this compound often stem from a few key issues. Steric hindrance from the ortho-substituent can slow down crucial steps in the catalytic cycle, such as transmetalation. Inefficient catalyst systems, improper base selection, or suboptimal solvent choice can also significantly impact the reaction outcome. Additionally, degradation of the boronic acid before or during the reaction can be a contributing factor.

Q3: Can the cyanomethyl group interfere with the palladium catalyst?

A3: While nitriles are not typically considered strong catalyst poisons in the same way as some sulfur-containing compounds, the lone pair of electrons on the nitrogen could potentially coordinate to the palladium center. However, in a well-designed catalytic system with appropriate ligands, this is generally not a major inhibitory factor. The choice of a bulky, electron-rich ligand can help to stabilize the active catalytic species and minimize undesirable side interactions.

Q4: How can I monitor the progress of my reaction involving this compound?

A4: Reaction monitoring is crucial for optimization. The most common methods include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] HPLC is often preferred for its quantitative accuracy. Developing a reliable analytical method to track the consumption of starting materials and the formation of the desired product is a critical first step in any optimization study.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting strategies for common experimental challenges encountered with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Low conversion is a frequent challenge, especially with sterically hindered substrates. The following decision tree and detailed explanations will guide you through a systematic approach to resolving this issue.

graph TD { A[Low/No Product] --> B{Check Starting Materials}; B --> C{Boronic Acid Quality}; B --> D{Aryl Halide Reactivity}; A --> E{Optimize Reaction Conditions}; E --> F[Catalyst/Ligand System]; E --> G[Base Selection]; E --> H[Solvent System]; E --> I[Temperature & Time]; F --> F1[Use Buchwald Ligands]; F --> F2[Increase Catalyst Loading]; G --> G1[Consider Weaker Bases]; G --> G2[Ensure Anhydrous Conditions]; H --> H1[Solvent Polarity/Aprotic vs. Protic]; } Troubleshooting Decision Tree for Low Yields

1. Verify Starting Material Quality and Stoichiometry:

  • Boronic Acid Integrity: Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon prolonged storage. It is advisable to use freshly opened or properly stored this compound. You can assess the purity by NMR or by converting a small sample to its pinacol ester, which is often more stable and easier to purify.

  • Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl. If you are using a less reactive aryl chloride, more forcing conditions or specialized catalyst systems will be necessary.[4]

  • Stoichiometry: A slight excess of the boronic acid (1.2-1.5 equivalents) is often used to drive the reaction to completion.

2. Re-evaluate the Catalytic System:

The choice of palladium source and ligand is critical for coupling sterically hindered partners.

  • Ligand Selection: For ortho-substituted boronic acids, bulky, electron-rich phosphine ligands are often essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Palladium Precatalyst: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can offer greater consistency and activity compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]

ParameterRecommendation for this compoundRationale
Palladium Source XPhos Pd G3, SPhos Pd G3Pre-activated catalysts provide reliable generation of the active Pd(0) species.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands enhance the rates of oxidative addition and reductive elimination for sterically demanding substrates.
Catalyst Loading 1-5 mol %Higher loadings may be necessary for challenging couplings, but start with a lower amount to minimize costs and side reactions.

3. Optimize Base and Solvent Conditions:

The base plays a crucial role in activating the boronic acid for transmetalation.[4]

  • Base Selection: A common misconception is that a stronger base is always better. For substrates with base-sensitive functional groups like nitriles, a very strong base could potentially lead to side reactions. While K₃PO₄ is often a good choice for hindered couplings, weaker bases like K₂CO₃ or Cs₂CO₃ in the presence of water can also be effective.

  • Solvent System: The solvent influences the solubility of the reagents and the kinetics of the reaction. A mixture of an aprotic organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is frequently used. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate species.

Issue 2: Protodeboronation of this compound

Protodeboronation results in the formation of 2-cyanomethylbenzene, a common byproduct that reduces the yield of the desired coupled product.

Mitigation Strategies:

  • Use Anhydrous Conditions (with caution): While water is often beneficial, in cases of severe protodeboronation, minimizing its content can be helpful. However, this may require a different base and solvent system.

  • Convert to a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can significantly reduce protodeboronation. The boronate ester can then be used directly in the coupling reaction.

  • Use Milder Bases: Strong bases can sometimes accelerate protodeboronation. Consider using KF or CsF, which are effective in promoting transmetalation while being less harsh.

Workflow for Conversion to Pinacol Ester

graph TD { A[this compound] --> B[Add Pinacol]; B --> C[Solvent (e.g., Toluene)]; C --> D[Reflux with Dean-Stark Trap]; D --> E{Reaction Monitoring by TLC/GC-MS}; E --> F[Work-up and Purification]; F --> G[Isolated this compound Pinacol Ester]; }

Workflow for Pinacol Ester Formation
Issue 3: Hydrolysis of the Cyanomethyl Group

While less common under standard Suzuki-Miyaura conditions, the nitrile group can be sensitive to hydrolysis under harsh basic or acidic conditions, especially at high temperatures for extended periods.

Preventative Measures:

  • Moderate Reaction Temperature: Avoid excessively high temperatures. Most Suzuki couplings can be conducted effectively between 80-110 °C.

  • Limit Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Choice of Base: If hydrolysis is a suspected issue, consider using milder bases like K₂CO₃ or CsF.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a robust starting point for the coupling of this compound with an aryl bromide.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle

The Suzuki-Miyaura Catalytic Cycle

References

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2013691118. [Link]

  • Smalec, T., & Sporzyński, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Zahrt, A. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4404–4414. [Link]

  • Smalec, T., & Sporzyński, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Analytical Methods. (2014). Analytical Methods. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]

  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]

  • Bock, C. W., et al. (2011). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC - PubMed Central. [Link]

  • Google Patents. (n.d.). JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques and Methods to Monitor Chemical Reactions. Request PDF. Retrieved from [Link]

  • PMC - NIH. (n.d.). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. Retrieved from [Link]

  • PMC - NIH. (n.d.). Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic acids scope Reaction conditions: a solution of 1a or 1h (0.4.... Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Analytical Methods for Monitoring the Biological Processes Employed. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Reactivity of 2-Cyanomethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced chemical reagents. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-cyanomethoxyphenylboronic acid in their synthetic workflows. We will explore the unique reactivity challenges posed by this molecule and provide detailed, field-proven troubleshooting strategies and optimization protocols to ensure successful experimental outcomes.

The structure of this compound presents a classic challenge in cross-coupling chemistry. The presence of an electron-withdrawing cyanomethyl group at the ortho-position creates a combination of steric hindrance and electronic deactivation. This can lead to sluggish or failed reactions, primarily in palladium-catalyzed processes like the Suzuki-Miyaura coupling. This guide explains the causality behind these issues and offers robust solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with this compound.

Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the most likely causes?

A1: Failure in Suzuki-Miyaura coupling with this substrate typically stems from a combination of three core issues:

  • Protodeboronation: This is a common side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, effectively destroying your starting material.[1] This process is often accelerated under the basic, aqueous conditions typical of many Suzuki protocols. Electron-deficient boronic acids are particularly susceptible.[2]

  • Slow Transmetalation: The catalytic cycle's key step, where the organic group is transferred from boron to the palladium center, is often slow. The electron-withdrawing nature of the cyanomethyl group reduces the nucleophilicity of the ipso-carbon, hindering this transfer.

  • Steric Hindrance: The ortho-substituent can physically block the boronic acid from effectively approaching and coordinating with the palladium catalyst, further slowing the transmetalation step.[3]

Q2: How does the ortho-cyanomethyl group specifically impact reactivity?

A2: The ortho-cyanomethyl group influences reactivity in two primary ways:

  • Electronic Effect: As an electron-withdrawing group, it decreases the electron density on the boronic acid's aryl ring. This deactivation makes the oxidative addition step of the Suzuki-Miyaura cycle more challenging if the boronic acid were the halide partner, and it significantly slows the crucial transmetalation step by making the aryl group a poorer nucleophile.[4]

  • Steric Effect: Its physical presence adjacent to the reaction site creates steric bulk. This can hinder the formation of the necessary palladium-boronate complex that precedes transmetalation. In some cases, ortho-substituents can also play a role in preventing certain catalyst-inhibiting side reactions.[3]

Q3: What is protodeboronation, and why is this specific boronic acid so susceptible?

A3: Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the formation of 2-cyanomethylbenzene and boric acid.[1] The reaction is highly dependent on factors like temperature, pH, and the electronic nature of the boronic acid.[1][5] this compound is vulnerable because the electron-withdrawing substituent makes the ipso-carbon more electrophilic and thus more susceptible to protonation, particularly under basic conditions where a reactive boronate anion is formed.[2]

Q4: Should I use the boronic acid directly, or are there more stable alternatives?

A4: While direct use is possible with highly optimized conditions, using more stable derivatives is often a superior strategy for consistency and yield. The two most effective alternatives are:

  • Potassium (2-Cyanomethoxyphenyl)trifluoroborate (R-BF₃K): These salts are crystalline, air-stable solids that are significantly less prone to protodeboronation. In the reaction mixture, they act as a "slow-release" source of the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[6][7]

  • N-methyliminodiacetic acid (MIDA) Boronate Esters: MIDA boronates are exceptionally stable, crystalline, and compatible with a wide range of reaction conditions, including chromatography. They remain inert until a slow-release of the boronic acid is triggered under basic aqueous conditions.

Part 2: Troubleshooting Guides & Optimization Protocols

This section provides in-depth, actionable solutions to overcome common experimental hurdles.

Guide 1: Overcoming Low Yields in Suzuki-Miyaura Coupling

If you are experiencing poor performance in a Suzuki-Miyaura reaction, a systematic approach to optimizing the catalyst system, base, and reaction conditions is critical.

The key to success is choosing a catalytic system that is both highly active and can overcome the electronic and steric challenges of the substrate.

Solution A: Catalyst & Ligand Selection

For electron-deficient and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often insufficient. Modern catalytic systems featuring bulky, electron-rich phosphine ligands are required to promote the key steps of the catalytic cycle.

  • Recommended Ligands: Buchwald ligands such as XPhos, SPhos, and RuPhos are designed to accelerate both oxidative addition and reductive elimination, increasing overall catalytic turnover.

  • Recommended Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3 or G4) ensures the formation of the active Pd(0) species and leads to more reproducible results compared to using separate palladium sources and ligands.

The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[8] A weak or inappropriate base will stall the reaction.

  • Stronger, Non-nucleophilic Bases: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃). They more efficiently promote the formation of the reactive boronate.

  • Water's Role: In many systems using K₃PO₄, a small amount of water is essential for the base to function effectively, even in nominally anhydrous solvents.

The solvent influences catalyst solubility, substrate stability, and reaction rates.

  • Aprotic Polar Solvents: Mixtures like 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O are standard and effective. The choice depends on the specific substrates' solubility.

  • Anhydrous Conditions: To minimize protodeboronation, consider using anhydrous solvents like THF or DME with a strong, anhydrous base. This can be particularly effective when using the more stable trifluoroborate or MIDA ester derivatives.[2]

Below is a logical workflow for diagnosing and solving a failed coupling reaction involving this compound.

G Start Start: Low/No Product Check_Reagents Q: Are reagents active & pure? - Fresh Boronic Acid/Derivative - Active Palladium Pre-catalyst - Anhydrous, Degassed Solvent Start->Check_Reagents Degradation Issue: Protodeboronation (LCMS shows Ar-H byproduct) Check_Reagents->Degradation Yes Inefficient_Cat Issue: Inefficient Catalysis (Starting materials remain) Check_Reagents->Inefficient_Cat No, reagents are good Solve_Degradation Solution: 1. Switch to R-BF3K or MIDA ester. 2. Use anhydrous solvent (THF, Dioxane). 3. Use slight excess of boronic reagent (1.2-1.5 eq). Degradation->Solve_Degradation Solve_Cat Solution: 1. Switch to Buchwald Ligand (XPhos, SPhos). 2. Use modern Pre-catalyst (e.g., XPhos Pd G3). 3. Use stronger base (K3PO4, Cs2CO3). 4. Increase temperature (80-110 °C). Inefficient_Cat->Solve_Cat Success Reaction Optimized Solve_Degradation->Success Solve_Cat->Success

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

ParameterCondition 1 (Standard)Condition 2 (For Stability)Condition 3 (High Activity)
Boron Reagent This compound (1.2 eq)Potassium (2-Cyanomethoxyphenyl)trifluoroborate (1.5 eq)This compound MIDA ester (1.2 eq)
Pd Pre-catalyst XPhos Pd G3 (1-2 mol%)SPhos Pd G3 (1-2 mol%)RuPhos Pd G4 (0.5-2 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)Cs₂CO₃ (3.0 eq)
Solvent Dioxane / H₂O (10:1)Toluene / H₂O (20:1)THF (anhydrous)
Temperature 80 °C100 °C90 °C
Guide 2: Mitigating Instability via Derivatization

The most robust strategy to prevent protodeboronation is to convert the boronic acid into a more stable form prior to the coupling reaction.

This protocol provides a stable, solid reagent that slowly releases the boronic acid under reaction conditions.

Materials:

  • This compound

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH), Acetone

  • Saturated aqueous KHF₂ solution

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (approx. 4 mL per 1 mmol of boronic acid).

  • Add a saturated aqueous solution of KHF₂ (4.0 eq) to the methanol solution.

  • Stir the mixture at room temperature for 1 hour. A precipitate should form.

  • Remove the methanol under reduced pressure.

  • Add acetone to the remaining aqueous slurry to precipitate the product fully.

  • Isolate the white solid by vacuum filtration, wash with cold acetone, and dry under high vacuum.

  • The resulting potassium trifluoroborate salt can be used directly in Suzuki-Miyaura coupling reactions, typically requiring a slightly higher excess (1.5 eq) to ensure efficient hydrolysis to the active species.[6]

This diagram illustrates the fundamental steps and highlights the transmetalation stage, which is often rate-limiting for this substrate.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation (Rate-Limiting Step) PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Part 3: Alternative Coupling Strategies

If Suzuki-Miyaura coupling remains challenging, alternative C-C or C-N bond-forming reactions can be considered.

  • Chan-Evans-Lam (CEL) Coupling: For the formation of C-N or C-O bonds, the copper-catalyzed CEL coupling is an excellent alternative.[9] This reaction couples arylboronic acids with N-H or O-H containing compounds (e.g., imidazoles, phenols, amines). It typically proceeds under milder, air-stable conditions compared to many palladium-catalyzed reactions and may be less sensitive to the electronic nature of the boronic acid. Optimization would involve screening copper sources (e.g., Cu(OAc)₂) and additives like pyridine.[9]

References
  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reagents: Alternatives to (2-Cyano-3-methoxyphenyl)boronic acid.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Reddit r/Chempros. (2024). Struggling with Suzuki Reaction.
  • Sato, K., et al. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids. Sci-Hub.
  • ACS Publications. (n.d.). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
  • Wikipedia. (n.d.). Protodeboronation.
  • Harper, T. (2025). Organic Chemistry - Activating Ortho and Para Directors (EAS Reactions). YouTube.
  • Vedejs, E., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed.
  • MDPI. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. MDPI.
  • ACS Publications. (n.d.). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters.
  • ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • Strouse, J. J., et al. (2005). Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Acta Chimica Slovenica.
  • Synfacts. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Thieme.

Sources

common mistakes in handling 2-Cyanomethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyanomethoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the handling and use of this versatile reagent. The information presented here is a synthesis of established principles in boronic acid chemistry and specific considerations for the unique functionality of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, storage, and handling of this compound.

Q1: What are the key structural features of this compound that I should be aware of?

A1: this compound possesses three key functional groups that dictate its reactivity and handling requirements:

  • Boronic Acid Moiety (-B(OH)₂): This is the reactive center for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. It is a Lewis acidic group and is susceptible to dehydration and protodeboronation.

  • Ortho-Methoxy Group (-OCH₃): The methoxy group is in the ortho position to the boronic acid. This positioning can lead to an intramolecular coordination with the palladium catalyst in Suzuki-Miyaura reactions, potentially influencing the reaction's kinetics and selectivity. This chelation effect can be beneficial in some cases.[1][2]

  • Cyanomethyl Group (-CH₂CN): The cyanomethyl group is an electron-withdrawing group which can influence the electronic properties of the aromatic ring and the boronic acid.

Q2: How should I properly store this compound to ensure its stability?

A2: Like many boronic acids, this compound is sensitive to air and moisture. Improper storage can lead to the formation of its cyclic anhydride, a boroxine, which can negatively impact reaction yields. For optimal stability, it is recommended to:

  • Store the compound in a tightly sealed container.

  • Keep it in a cool, dry place, such as a desiccator or a refrigerator.

  • Store under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the typical solubility characteristics of this compound?

A3: While specific solubility data for this compound is not extensively published, phenylboronic acids are generally soluble in most polar organic solvents such as DMSO, DMF, and alcohols, and have low solubility in nonpolar solvents like hexanes.[3][4][5] The presence of the polar cyanomethyl group may enhance its solubility in polar solvents. It is advisable to perform a small-scale solubility test in the desired solvent before proceeding with a large-scale reaction.

Q4: What are the primary safety precautions I should take when working with this compound?

A4: Standard laboratory safety practices for handling fine chemicals should be observed. This includes:

  • Wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.[6][7][8][9]

  • Working in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][8][9]

  • Avoiding contact with skin and eyes.[6][7][8][9]

  • In case of contact, rinse the affected area thoroughly with water.[7][8][9]

II. Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

This section provides a problem-and-solution framework for common issues encountered during Suzuki-Miyaura coupling reactions involving this compound.

Problem Potential Cause Recommended Solution
Low to No Product Yield 1. Inactive Catalyst: The palladium catalyst may have been deactivated by impurities or oxygen.• Ensure all reagents and solvents are of high purity and properly degassed.[10] • Use fresh catalyst or a pre-catalyst that is activated in situ.
2. Boronic Acid Degradation: Protodeboronation (loss of the boronic acid group) may have occurred. This is a common decomposition pathway for arylboronic acids, especially under basic aqueous conditions.[11]• Use anhydrous solvents and freshly prepared base solutions. • Consider using milder bases (e.g., K₃PO₄, Cs₂CO₃) or fluoride-based activators (e.g., KF).[12]
3. Formation of Boroxine: The boronic acid may have dehydrated to form its cyclic anhydride (boroxine), which is less reactive.• Use freshly opened or properly stored this compound.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.• Monitor the reaction progress using TLC or LC-MS. • If the reaction has stalled, consider increasing the temperature or extending the reaction time.
2. Steric Hindrance: The ortho-methoxy group can create steric hindrance, slowing down the reaction.• Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote the coupling of sterically hindered substrates.
Formation of Side Products 1. Homocoupling of the Boronic Acid: This side reaction can occur, leading to the formation of a biaryl product from two molecules of the boronic acid.• Use a stoichiometric amount of the boronic acid relative to the aryl halide. • Ensure efficient stirring to maintain a homogeneous reaction mixture.
2. Dehalogenation of the Aryl Halide: The aryl halide may be reduced, leading to the formation of the corresponding arene.• Optimize the choice of base and solvent. In some cases, dehalogenation can be promoted by certain base/solvent combinations.
Purification Difficulties 1. Co-elution of Boronic Acid-related Impurities: Boronic acids and their byproducts can be polar and may streak or co-elute with the desired product on silica gel chromatography.[13][14][15]• Consider converting the crude product to its boronate ester (e.g., pinacol ester) before purification, as esters are generally less polar and more amenable to chromatography. • Alternatively, an acid/base extraction can be used to remove acidic boronic acid impurities.[13][16] • Recrystallization from a suitable solvent system can also be an effective purification method.[14][15]

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Purification via Diethanolamine Adduct Formation

This method can be useful for purifying polar boronic acids.[13][15][16]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).

  • Adduct Formation: Add diethanolamine (1.0 equiv.) dropwise with stirring. The diethanolamine adduct should precipitate as a crystalline solid.

  • Isolation: Collect the solid by filtration and wash with a small amount of cold solvent.

  • Liberation of the Boronic Acid: To regenerate the pure boronic acid, the adduct can be treated with an acid (e.g., by shaking with a saturated boric acid solution) and extracted into an organic solvent.

IV. Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation A Pd(0)Ln C R1-Pd(II)L2-X A->C R1-X B Oxidative Addition E R1-Pd(II)L2-R2 C->E [R2-B(OR)3]- D Transmetalation E->A G R1-R2 E->G Product F Reductive Elimination BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]- BoronicAcid->Boronate + Base Base Base (e.g., OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Potential Decomposition Pathway of this compound

Decomposition_Pathway Start This compound Boroxine Boroxine (Cyclic Anhydride) Start->Boroxine - H2O (Dehydration) Protodeboronation Protodeboronation Product (Cyanomethoxybenzene) Start->Protodeboronation + H+ (Protodeboronation) Hydrolysis Hydrolysis of Cyano Group Start->Hydrolysis + H2O/H+ or OH- CarboxylicAcid 2-Carboxymethoxyphenylboronic Acid Hydrolysis->CarboxylicAcid

Caption: Potential degradation pathways for this compound.

V. References

  • Al-Zoubi, R. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1238–1252. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2394. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2394. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Safety Data Sheet for 2-Anthracenylboronic acid. (2018). Company Name. [Link to SDS if available, otherwise general safety principles are cited]

  • Li, W., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(4), 886-893. [Link]

  • Reddit discussion on purifying boronic acids. (2025). r/OrganicChemistry. [Link]

  • Barnard, B. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Tetrahedron Letters, 137, 155124. [Link]

  • ResearchGate discussion on purifying boronic acids/boronate esters. (2016). ResearchGate. [Link]

  • Reddit discussion on purifying boronic acids. (2025). r/chemistry. [Link]

  • Reddit discussion on purifying boronic acids. (2017). r/chemistry. [Link]

  • Fontana, F. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof. University of Queensland. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

  • Fontana, F. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof. Google Patents.

  • Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 123-128. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Azevedo, A. M., et al. (2014). Phenylboronic acid as a multi-modal ligand for the capture of monoclonal antibodies: development and optimization of a washing step. Journal of Chromatography A, 1355, 130-137. [Link]

  • Method for producing 2-cyanophenylboronic acid derivative. (n.d.). Google Patents.

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]

  • Özer, G., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(52), 32963-32971. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

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Validation & Comparative

A Researcher's Guide to the NMR Analysis of 2-Cyanomethoxyphenylboronic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. 2-Cyanomethoxyphenylboronic acid, a versatile building block in medicinal chemistry, demands rigorous analytical scrutiny to ensure its purity and structural integrity before its incorporation into complex pharmaceutical agents. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, offering a comparative perspective with other relevant boronic acids to aid in spectral interpretation and quality assessment.

The Structural Significance of this compound

Boronic acids are crucial reagents in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional precision. The title compound, with its ortho-substituted cyanomethoxy group, presents a unique electronic and steric profile that can influence its reactivity and the properties of the resulting molecules. The boronic acid moiety, -B(OH)₂, is a Lewis acid and can interact with diols, a property that has been harnessed for the development of sensors and drug delivery systems.[1][2] The nitrile (-C≡N) and ether (-O-CH₂-) functionalities introduce specific spectroscopic signatures that are key to its identification and characterization.

Deciphering the Spectroscopic Fingerprint: ¹H and ¹³C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can map the connectivity and chemical environment of each atom within the this compound molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the cyanomethoxy group, and the acidic protons of the boronic acid group.

  • Aromatic Region (δ 7.0 - 8.0 ppm): The phenyl ring will display a complex multiplet pattern due to the ortho-substitution. Based on the analysis of similar compounds like 2-cyanophenylboronic acid, we can predict the approximate chemical shifts. The proton ortho to the boronic acid group and meta to the cyanomethoxy group is expected to be the most deshielded. The remaining three protons will resonate in the upfield portion of the aromatic region, with their splitting patterns dictated by ortho and meta couplings.

  • Methylene Protons (-O-CH₂-CN, δ ~4.8-5.2 ppm): The two protons of the methylene group are chemically equivalent and will appear as a singlet. The adjacent oxygen and cyano groups are both electron-withdrawing, leading to a significant downfield shift.

  • Boronic Acid Protons (-B(OH)₂, δ variable): The two hydroxyl protons of the boronic acid group are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They often appear as a broad singlet and can exchange with deuterium in the presence of D₂O, leading to the disappearance of the signal.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.

  • Aromatic Carbons (δ 110 - 160 ppm): The six carbons of the phenyl ring will give rise to distinct signals. The carbon atom attached to the boronic acid group (ipso-carbon) is often broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus. The carbon bearing the cyanomethoxy group will be shifted downfield due to the electronegativity of the oxygen atom. The remaining aromatic carbons will have chemical shifts influenced by the electronic effects of both substituents.

  • Nitrile Carbon (-C≡N, δ ~115-120 ppm): The carbon of the cyano group typically resonates in this region.

  • Methylene Carbon (-O-CH₂-CN, δ ~55-65 ppm): The methylene carbon will appear in the aliphatic region, shifted downfield by the adjacent oxygen and cyano groups.

A Comparative Analysis: Understanding Substituent Effects

To fully appreciate the NMR spectrum of this compound, it is instructive to compare it with the spectra of related boronic acids.

CompoundKey ¹H NMR Features (Aromatic Region, ppm)Key ¹³C NMR Features (ppm)
This compound Complex multiplet pattern expected between δ 7.0 and 8.0 ppm, with distinct shifts for each of the four aromatic protons. A singlet for the -OCH₂CN protons around δ 5.0 ppm.Aromatic signals between δ 110-160 ppm. A nitrile carbon signal around δ 117 ppm and a methylene carbon signal around δ 60 ppm.
2-Cyanophenylboronic acid A multiplet in the aromatic region, typically showing four distinct proton signals. The proton ortho to the boronic acid is the most deshielded.[3]Six aromatic carbon signals, with the carbon attached to the boron being broad. The nitrile carbon appears around δ 118 ppm.
2-Methoxyphenylboronic acid A multiplet in the aromatic region, with the proton ortho to the boronic acid shifted downfield. A singlet for the methoxy protons around δ 3.8 ppm.Six aromatic carbon signals. The methoxy carbon resonates around δ 55 ppm. The carbon attached to the oxygen is significantly deshielded.
Phenylboronic acid A multiplet for the five aromatic protons, typically centered around δ 7.4-7.8 ppm.[4]Three signals in the aromatic region for the ortho, meta, and para carbons, and a signal for the ipso-carbon.

This comparison highlights how the introduction of the cyanomethoxy group at the ortho position influences the electronic environment of the phenyl ring, leading to predictable changes in the chemical shifts of the aromatic protons and carbons.

Experimental Protocol for NMR Analysis

For reliable and reproducible NMR data, a standardized experimental protocol is essential.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve the compound and minimize the exchange of the boronic acid protons.

  • Gently agitate the tube to ensure complete dissolution of the sample.

NMR Spectrometer Setup and Data Acquisition
  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width (e.g., 200-250 ppm) is required. A greater number of scans will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign the proton and carbon signals, respectively.

Visualizing the Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key correlations that can be determined through NMR analysis.

Caption: Molecular structure of this compound with key NMR-active nuclei.

Conclusion

The NMR analysis of this compound provides a detailed structural fingerprint that is essential for its quality control in research and drug development. By understanding the expected chemical shifts and coupling patterns, and by comparing its spectrum to those of related analogs, researchers can confidently verify the identity and purity of this important synthetic building block. The protocols and comparative data presented in this guide serve as a valuable resource for scientists working with this and other substituted phenylboronic acids.

References

  • Boronic acid with high oxidative stability and utility in biological contexts - Raines Lab. (n.d.).
  • 17O NMR studies of boronic acids and their derivatives - Semantic Scholar. (2013). Retrieved January 20, 2026, from [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • 17O NMR studies of boronic acids and their derivatives - The Royal Society of Chemistry. (2013). Retrieved January 20, 2026, from [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF - ResearchGate. (2022). Retrieved January 20, 2026, from [Link]

  • (4-Cyanophenyl)boronic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 20, 2026, from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magnetic Resonance in Medicine, 44(5), 673–679. [Link]<673::AID-MRM1>3.0.CO;2-3

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. (2021). Molecules, 26(7), 2011. [Link]

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A Senior Application Scientist's Guide to 2-Cyanomethoxyphenylboronic Acid: A Comparative Analysis for Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 2-Cyanomethoxyphenylboronic acid with other commonly used boronic acids in the context of palladium-catalyzed cross-coupling reactions. Designed for researchers, chemists, and drug development professionals, this document synthesizes experimental data and mechanistic principles to inform reagent selection and reaction optimization.

Introduction: The Strategic Value of Substituted Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its reliability in forming carbon-carbon bonds under mild conditions with broad functional group tolerance.[1][2] In pharmaceutical and materials science, the ability to precisely install substituted aryl moieties is paramount. The choice of the boronic acid reagent is a critical parameter that dictates reaction efficiency, yield, and scope. This guide focuses on this compound, a reagent whose unique structural features—an ortho-substituent and an electron-withdrawing group—present both opportunities and challenges in synthesis. We will dissect its performance by comparing it against a panel of benchmark boronic acids, grounding our analysis in mechanistic causality and experimental evidence.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To appreciate the nuances of boronic acid reactivity, one must first understand the catalytic cycle. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The boronic acid plays its critical role during transmetalation, where the organic group is transferred from the boron atom to the palladium(II) center. The efficiency of this step is profoundly influenced by the steric and electronic properties of the boronic acid.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2_halide R¹-Pd(II)L_n-X oa->pd2_halide tm Transmetalation pd2_halide->tm pd2_r2 R¹-Pd(II)L_n-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 Catalyst Regeneration product R¹-R² re->product reagents_oa R¹-X reagents_oa->oa reagents_tm R²-B(OH)₂ + Base reagents_tm->tm Suzuki_Workflow setup 1. Reaction Setup (Oven-dried flask, stir bar) inert 2. Establish Inert Atmosphere (3x Evacuate/Backfill with N₂/Ar) setup->inert reagents 3. Add Solids (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) inert->reagents solvent 4. Add Degassed Solvents (via Syringe) reagents->solvent reaction 5. Heat and Stir (Preheated oil bath) solvent->reaction monitor 6. Monitor Progress (TLC / GC-MS) reaction->monitor workup 7. Aqueous Work-up (Quench, Extract with Organic Solvent) monitor->workup Upon Completion purify 8. Purification (Flash Column Chromatography) workup->purify product 9. Final Product (Characterization) purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an aryl bromide with an arylboronic acid using a modern catalyst system suitable for challenging substrates.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Boronic Acid (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%) * Potassium Phosphate (K₃PO₄), powdered (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. 2. Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is oxygen-free. 3. Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. 4. Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS. Typical reaction times are 2-24 hours. 6. Work-up: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 8. Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Setting Up a Comparative Study

To objectively compare the boronic acids discussed, a parallel synthesis approach is recommended.

  • Prepare five identical reaction vessels, each charged with the same aryl halide (e.g., 4-bromoanisole), base, catalyst, and ligand as described in Protocol 1.

  • To each vessel, add one of the five boronic acids (Phenylboronic acid, 4-Cyanophenylboronic acid, 2-Tolylboronic acid, 4-Methoxyphenylboronic acid, and this compound), ensuring the molar equivalents are consistent.

  • Add the degassed solvents to all vessels simultaneously.

  • Place all five vessels in the same preheated oil bath or heating block to ensure identical temperature profiles.

  • Monitor all five reactions at the same time points (e.g., 1h, 4h, 12h, 24h) by TLC or GC-MS, using an internal standard for quantitative comparison of conversion rates.

  • Work up and purify all reactions under identical conditions to compare isolated yields. This self-validating system ensures that any observed differences in yield or reaction rate are directly attributable to the structure of the boronic acid.

Conclusion and Scientist's Recommendation

This compound is a specialized reagent with a distinct reactivity profile governed by the interplay of ortho-steric hindrance and moderate electronic deactivation. While it is less reactive than simple, electron-rich, or sterically unencumbered boronic acids, it remains a highly valuable building block for accessing unique chemical space.

Key Takeaways:

  • Standard Conditions are Insufficient: Do not expect high yields with traditional catalysts like Pd(PPh₃)₄. The steric and electronic challenges require modern, highly active catalyst systems.

  • Ligand Choice is Critical: Employ bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to overcome the high activation barrier for transmetalation. * Optimization is Necessary: Reaction conditions (base, solvent, temperature) may require careful screening to achieve optimal results for a specific substrate pairing.

For research teams venturing into novel molecular architectures, this compound offers a pathway to compounds that are inaccessible with simpler reagents. However, success hinges on acknowledging its inherent challenges and employing advanced catalytic protocols designed to overcome them.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem. [URL: https://www.benchchem.com/application-notes/1000000004/application-notes-and-protocols-for-suzuki-miyaura-coupling-reactions]
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. BenchChem. [URL: https://www.benchchem.com/application-notes/1000000003/application-notes-and-protocols-for-suzuki-miyaura-cross-coupling]
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2011/md/c0md00242a]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [URL: https://www.researchgate.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7571202/]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32967170/]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Boronic-Acids-and-Their-Derivatives-in-Medicinal-Silva-Saraiva/a9f97607a750529d3a7707e449c258d4a465063b]
  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem. [URL: https://www.benchchem.com/validation-comparative-notes/1000000002/a-comparative-analysis-of-the-reactivity-of-ortho-meta-and-para-nitrophenylboronic-acids-in-suzuki-miyaura-coupling]
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [URL: https://www.rsc.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8018861/]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/14/225]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.9b00293]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling/Suzuki-Miyaura_Coupling]
  • Some Hydrated Molecular Complexes of 4-Cyanophenylboronic Acid: Significance of Water in the Structure Stabilization by Theoretical Investigation. Crystal Growth & Design - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.7b00366]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4245229/]
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [URL: https://www.researchgate.
  • 2-Cyanophenylboronic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/06774]
  • Convenient synthesis of selected meta- and ortho-substituted pentaarylpyridines via the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [URL: https://www.researchgate.net/publication/280946281_Convenient_synthesis_of_selected_meta-_and_ortho-substituted_pentaarylpyridines_via_the_Suzuki-Miyaura_cross-coupling_reaction]
  • A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. BenchChem. [URL: https://www.benchchem.com/validation-comparative-notes/1000000001/a-comparative-analysis-of-boronic-acids-in-cross-coupling-reactions]
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  • Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-reactivity-of-different-boron-reagents-a-The-predicted-performance_fig4_349781358]
  • 4-Cyanophenylboronic acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-cyanophenylboronic-acid-126747-14-6]
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  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4323]
  • Process for the preparation of 2-cyanophenylboronic acid and esters thereof. Google Patents. [URL: https://patents.google.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Recyclable Heterogeneous Catalyst. ResearchGate. [URL: https://www.researchgate.
  • 4-Cyanophenylboronic acid | C7H6BNO2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734326]
  • Phenylboronic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]
  • Reactivity of boronic acids: past and present. ResearchGate. [URL: https://www.researchgate.net/figure/Reactivity-of-boronic-acids-past-and-present_fig1_369408608]
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [URL: https://www.mdpi.com/1420-3049/19/11/17942]
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/brochure-archive/005-suzuki-miyaura-cross-coupling-reaction]
  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ResearchGate. [URL: https://www.researchgate.net/publication/370007883_Which_boronic_acids_are_used_most_frequently_for_synthesis_of_bioactive_molecules]
  • Molecular recognition with boronic acids—applications in chemical biology. PMC - National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3700122/]

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A Comparative Guide to the Mass Spectrometric Analysis of 2-Cyanomethoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in drug discovery and synthetic chemistry, the precise characterization of boronic acid derivatives is a cornerstone of successful outcomes. These compounds, pivotal in Suzuki-Miyaura cross-coupling reactions, present unique analytical hurdles.[1] This guide offers an in-depth comparison of mass spectrometry-based techniques for the analysis of 2-cyanomethoxyphenylboronic acid and its derivatives. We will delve into the causality behind experimental choices, providing field-proven insights to navigate the complexities of these molecules.

The Analytical Challenge of Boronic Acids

Boronic acids are notoriously challenging to analyze due to their inherent chemical properties. Their high polarity can lead to poor retention in reversed-phase liquid chromatography, while their propensity to form cyclic anhydrides, known as boroxines, can complicate mass spectra interpretation.[2] Furthermore, the presence of the boron atom, with its characteristic isotopic distribution (¹⁰B at ~20% and ¹¹B at ~80%), provides a unique signature but also requires careful data interpretation.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Platform

LC-MS has emerged as the dominant technique for the analysis of boronic acid derivatives, offering a superior combination of sensitivity, selectivity, and throughput.[2][3] Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems, in particular, provide the resolution needed to separate complex mixtures of boronic acids and their impurities.[2]

Ionization Techniques: A Comparative Overview

The choice of ionization source is critical for the successful analysis of this compound derivatives.

  • Electrospray Ionization (ESI): This is the most common and generally most effective technique for this class of compounds. ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing in-source fragmentation and providing clear molecular weight information. For boronic acids, negative-ion ESI is often preferred , as the acidic protons of the boronic acid group are readily lost to form a stable [M-H]⁻ ion.[1][4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI. While it can be used for some boronic acid derivatives, it is generally less common than ESI for this application.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is primarily used for the analysis of large molecules like proteins and polymers. While it has been used for peptide boronic acids, it is not a typical choice for small molecules like this compound in a routine analytical setting.[3]

Table 1: Comparison of Ionization Techniques for this compound Derivatives

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ionization from charged dropletsGas-phase ion-molecule reactionsLaser-induced desorption from a matrix
Typical Analytes Polar, non-volatile compoundsLess polar, thermally stable compoundsLarge biomolecules, polymers
Fragmentation Soft ionization, minimal fragmentationCan induce more fragmentation than ESISoft ionization, but can cause some fragmentation
Suitability for Topic High (Preferred Method) ModerateLow
Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is a robust starting point for the analysis of this compound and its derivatives.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
  • Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 10% B to 95% B over 10 minutes.
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. MS Conditions (Negative Ion ESI):

  • Ion Source: Electrospray Ionization (ESI).
  • Polarity: Negative.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • Scan Range: m/z 50-500.
  • Collision Gas: Argon.
  • Collision Energy: Ramped from 10-40 eV for MS/MS experiments.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms Mass Spectrometry Sample Solid Sample Stock 1 mg/mL Stock (Methanol) Sample->Stock Working 1-10 µg/mL Working (in Mobile Phase A) Stock->Working Injector Autosampler Working->Injector Column C18 Column Injector->Column ESI ESI Source (Negative Mode) Column->ESI Eluent Quad1 Q1: Precursor Ion Selection ESI->Quad1 CID q2: Collision Cell (Fragmentation) Quad1->CID TOF Q3/TOF: Fragment Ion Detection CID->TOF Data Data Analysis TOF->Data

Fragmentation Patterns in ESI-MS/MS

Understanding the fragmentation of this compound is key to its structural confirmation. In negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. Collision-induced dissociation (CID) will likely lead to characteristic losses.

Based on the fragmentation of other phenylboronic acids, we can predict the following pathways:[5]

  • Loss of H₂O: A common fragmentation for boronic acids.

  • Loss of CO: From the cyanomethoxy group.

  • Formation of BO₂⁻: A characteristic fragment for boronic acids.[5]

  • Cleavage of the cyanomethoxy group: Leading to a cyanomethyl radical loss.

Fragmentation_Pathway Precursor [M-H]⁻ (this compound) Frag1 Frag1 Precursor->Frag1 Loss of Water Frag2 Frag2 Precursor->Frag2 Cleavage of cyanomethoxy group Frag3 Frag3 Precursor->Frag3 Characteristic boron fragment Frag4 Frag4 Frag2->Frag4 Further fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach

GC-MS is another powerful technique for the analysis of small molecules. However, due to the low volatility and high polarity of boronic acids, derivatization is almost always necessary.[6]

Derivatization: The Key to GC-MS Analysis

Derivatization serves to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis. A common approach for boronic acids is the formation of a cyclic ester with a diol, such as pinacol.[6]

Table 2: Comparison of Analytical Platforms

FeatureLC-MS/MSGC-MS
Sample Volatility Not requiredRequired
Derivatization Optional, for sensitivity enhancementMandatory
Throughput HighLower due to derivatization step
Typical Ionization ESI, APCI (soft)Electron Ionization (EI) (hard)
Fragmentation Info Controlled by CIDExtensive, library-searchable
Primary Use Case Purity, quantification, structural confirmationVolatile impurity profiling, confirmation
Experimental Protocol: GC-MS Analysis of Derivatized this compound

1. Derivatization:

  • To 1 mg of this compound in a vial, add 1 mL of dry pyridine and 100 µL of pinacol.
  • Heat the mixture at 60 °C for 30 minutes.
  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate.

2. GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at 1 mL/min.
  • Oven Program: 80 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
  • Injection: 1 µL split (10:1).

3. MS Conditions (Electron Ionization):

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Scan Range: m/z 40-450.

Conclusion: Selecting the Right Tool for the Job

For the routine analysis, purity assessment, and quantification of this compound derivatives, LC-MS/MS with negative ion ESI is the superior choice . It offers high sensitivity and throughput without the need for derivatization.[1][4]

GC-MS serves as a valuable complementary technique , particularly for structural confirmation through its extensive, predictable fragmentation patterns and the availability of spectral libraries. However, the mandatory derivatization step makes it less suitable for high-throughput screening. The choice between these powerful techniques will ultimately depend on the specific analytical goal, whether it is rapid purity screening, trace-level quantification, or in-depth structural elucidation.

References

  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • General Methods: LCMS Method A.
  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • ResearchGate. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • PubMed. Arylboronic acid chemistry under electrospray conditions. [Link]

  • ChemRxiv. Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. [Link]

  • SciELO. Artigo. [Link]

  • SciRP.org. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

  • MDPI. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. [Link]

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  • PubMed. Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. [Link]

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  • ResearchGate. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. [Link]

  • ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • LCGC International. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • ResearchGate. Scheme 2 Fragmentation observed in the ESI tandem mass spectra of compounds 1–3. [Link]

  • PMC. Comparison of various alkylboronic acids for the characterization of corticosteroids by gas-liquid chromatography-mass spectrometry. [Link]

  • Google Patents.
  • ResearchGate. Fig. 2 GC-MS profiles of phenylboronic acid PBA derivatives resulting... [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Chromatography Forum. clean up of GC/MS after phenylboronic acid derivative. [Link]

  • Google Patents. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Semantic Scholar. [PDF] Competitive fragmentation modeling of ESI-MS/MS spectra for putative metabolite identification. [Link]

  • LECO Corporation. Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. [Link]

  • MDPI. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for 2-Cyanomethoxyphenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Published by the Synthesis Strategy Group

For researchers, scientists, and professionals in drug development, the construction of carbon-carbon bonds is a foundational technique. Among the most powerful tools in our arsenal is the Suzuki-Miyaura cross-coupling reaction, prized for its versatility and functional group tolerance.[1] This guide provides an in-depth comparative study of catalytic systems for a particularly relevant substrate: 2-cyanomethoxyphenylboronic acid. The biaryl scaffolds derived from this building block are of significant interest in medicinal chemistry and materials science.

Our objective is to move beyond a simple catalog of catalysts and provide a logical framework for catalyst selection. We will delve into the mechanistic reasoning behind why certain catalysts excel, support these claims with comparative data, and provide detailed, field-tested protocols to ensure your success at the bench.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To make an informed choice, one must first understand the engine driving the reaction. The Suzuki-Miyaura coupling is a complex, multi-step process centered on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[3]

  • Transmetalation: In the presence of a base, the boronic acid (Ar²-B(OH)₂) forms a boronate species, which then transfers its organic group (Ar²) to the palladium center, displacing the halide.[2][4]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are ejected as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

The efficiency of each step is profoundly influenced by the ligands surrounding the palladium atom. These ligands are not mere spectators; they actively modulate the catalyst's electronic properties and steric environment, directly impacting reaction rates, yields, and overall success.[3][6]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar¹-Pd(II)L₂-X pd0->pd2_oa Ar¹-X oa_label Oxidative Addition pd2_tm Ar¹-Pd(II)L₂-Ar² pd2_oa->pd2_tm Ar²B(OH)₂ Base tm_label Transmetalation pd2_tm->pd0 Ar¹-Ar² re_label Reductive Elimination

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

A Comparative Analysis of Catalyst Systems

The choice of catalyst is paramount for coupling this compound, as the ortho-substituent can introduce steric challenges. We will compare four classes of palladium systems, moving from traditional workhorses to modern, high-performance catalysts.

Class I: The Classical Workhorse - Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is a foundational catalyst. It's an air-stable, commercially available Pd(0) source that requires no pre-activation.

  • Expertise & Experience: For simple, unhindered aryl bromides or iodides, Pd(PPh₃)₄ can be effective. However, its phosphine ligands are relatively small and not strongly electron-donating. This can lead to slower rates of oxidative addition, particularly with challenging substrates.[3] For sterically hindered couplings, such as those involving ortho-substituted partners, higher catalyst loadings (3-5 mol%) and elevated temperatures are often necessary.

  • Trustworthiness: While reliable for a range of transformations, its performance can be inconsistent with less reactive coupling partners. The dissociation of PPh₃ ligands in solution is a key step to generate the catalytically active 12- or 14-electron Pd(0) species, and this equilibrium can be sensitive to reaction conditions.[4]

Class II: The Game Changers - Bulky, Electron-Rich Phosphine Ligands

The development of ligands like SPhos, XPhos, and P(t-Bu)₃ revolutionized Suzuki couplings, especially for difficult substrates like aryl chlorides.[3] These are typically used with a Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.

  • Expertise & Experience: The power of these ligands lies in their dual properties. Their strong σ-donating character increases the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition step.[3] Simultaneously, their large steric bulk promotes the final reductive elimination step, preventing product inhibition and speeding up catalyst turnover.[3]

  • Trustworthiness: This class of catalysts offers high reliability and broad substrate scope. They consistently provide higher yields in shorter times and at lower catalyst loadings (0.5-2 mol%) compared to traditional systems, making them a go-to choice for complex syntheses.

Class III: The Powerhouses - N-Heterocyclic Carbene (NHC) Ligands

Palladium-NHC complexes, often supplied as stable pre-catalysts like PEPPSI-IPr, have emerged as exceptionally active systems.

  • Expertise & Experience: NHCs are powerful σ-donating ligands that form highly stable bonds with the palladium center. This stability translates to robust catalysts that resist decomposition at high temperatures and exhibit very high turnover numbers. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly advantageous as they are air-stable Pd(II) pre-catalysts that efficiently generate the active Pd(0) species in situ.

  • Trustworthiness: For demanding couplings, including those involving highly sterically hindered substrates or deactivated aryl chlorides, NHC-based catalysts often provide the highest activity and yields where other systems fail.[7] Their performance is exceptionally reliable, making them ideal for ensuring success in high-stakes synthesis.

Performance Data at a Glance

Direct comparative data for the coupling of this compound under identical conditions is scarce in the literature. However, by compiling data from couplings of structurally similar or otherwise challenging substrates, we can establish a clear performance hierarchy.

Table 1: Comparative Catalyst Performance in Suzuki-Miyaura Couplings (Note: Data is compiled from multiple sources for illustrative comparison and may not reflect results from a single head-to-head study. Reaction partner is a generic aryl bromide.)

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄5K₂CO₃Toluene/H₂O1001275-85
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane1004>95
Pd(dppf)Cl₂3Cs₂CO₃1,4-Dioxane/H₂O908~92
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH1002>98

This data underscores a clear trend: modern bulky phosphine and NHC-based ligands significantly outperform traditional catalysts, enabling lower catalyst loadings, shorter reaction times, and higher yields.

Field-Tested Experimental Protocols

The following protocols are designed to be self-validating systems for the coupling of this compound with a representative aryl bromide (e.g., 4-bromotoluene).

General Experimental Workflow

The setup for all Suzuki-Miyaura couplings follows a similar robust workflow to ensure reproducibility by maintaining an inert atmosphere.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Inerting & Reaction cluster_workup Workup & Purification A 1. Add Solids (Aryl Halide, Boronic Acid, Base) to a flame-dried flask. B 2. Add Catalyst/Ligand. A->B C 3. Seal flask, evacuate, and backfill with N₂/Ar (3x). B->C D 4. Add degassed solvent(s) via syringe. C->D E 5. Heat to desired temperature with vigorous stirring. D->E F 6. Cool, dilute with solvent (e.g., EtOAc). E->F G 7. Aqueous Wash (H₂O, Brine). F->G H 8. Dry (Na₂SO₄), filter, and concentrate. G->H I 9. Purify via column chromatography. H->I

A flowchart of the standard Suzuki coupling procedure.

Protocol 1: Using a Classical Catalyst (Pd(PPh₃)₄)

  • Rationale: This protocol is suitable for initial explorations or when advanced ligands are unavailable. It uses a higher catalyst loading and a standard base/solvent system.

  • Procedure:

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

    • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Seal the flask, then evacuate and backfill with argon or nitrogen three times.

    • Add a degassed mixture of Toluene/Ethanol/H₂O (4:1:1, 5 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Using a Bulky Phosphine Ligand (Pd(OAc)₂/SPhos)

  • Rationale: This system offers significantly higher activity, allowing for lower catalyst loading and shorter reaction times. K₃PO₄ is often a superior base for these advanced systems.

  • Procedure:

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

    • Seal the flask, then evacuate and backfill with argon or nitrogen three times.

    • Add degassed 1,4-dioxane (5 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours, monitoring by TLC or LC-MS.

    • Follow steps 6-8 from Protocol 1 for workup and purification.

Protocol 3: Using an NHC Pre-catalyst (PEPPSI-IPr)

  • Rationale: This is the protocol for maximum efficiency and for particularly challenging or sterically hindered aryl halides. It uses a very low catalyst loading and is often complete in a short time.

  • Procedure:

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

    • Add PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%).

    • Seal the flask, then evacuate and backfill with argon or nitrogen three times.

    • Add degassed tert-Amyl alcohol (5 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 1-2 hours, monitoring by TLC or LC-MS.

    • Follow steps 6-8 from Protocol 1 for workup and purification.

Conclusion and Recommendations

The palladium-catalyzed cross-coupling of this compound is a highly achievable transformation, provided the correct catalytic system is chosen.

  • For routine synthesis with reactive aryl iodides or bromides, traditional Pd(PPh₃)₄ may suffice, but be prepared for longer reaction times and higher catalyst loadings.

  • For the vast majority of applications, including couplings with aryl chlorides or sterically demanding partners, a system based on a bulky, electron-rich phosphine ligand like SPhos is the recommended starting point. It provides an excellent balance of reactivity, reliability, and cost-effectiveness.

  • When maximum activity is required, or when other systems provide suboptimal results, an NHC-based pre-catalyst like PEPPSI-IPr is the superior choice. Its robustness and high turnover frequency often justify the higher initial cost by providing near-quantitative yields in minimal time.

By understanding the mechanistic principles and leveraging modern catalyst technologies, researchers can confidently and efficiently synthesize the complex biaryl structures essential for advancing pharmaceutical and materials science discovery.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. (Note: General reference for the role of NHCs).
  • Vyas, D. J., et al. (2014). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Shaughnessy, K. H. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2098-2113. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. (Note: General reference for boronic acid stability).
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Lyons, D. M., & Sanford, M. S. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Ploeger, J. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesi di Dottorato, Università di Bologna. [Link]

  • Kaur, H., & Singh, K. (2012). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Catalysis Science & Technology, 2(5), 875-894. [Link]

  • Çetinkaya, B., et al. (2005). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry, 19(3), 381-388. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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yield comparison between 2-Cyanomethoxyphenylboronic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Yield Comparison of 2-Cyanomethoxyphenylboronic Acid and Its Analogs in Cross-Coupling Reactions

A Senior Application Scientist's Guide to Understanding Reactivity

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Arylboronic acids are foundational reagents in modern organic synthesis, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation. Among these, this compound is a valuable, albeit complex, substrate. Its unique combination of a sterically demanding ortho-substituent and nuanced electronic properties presents distinct challenges and opportunities in reaction optimization.

This guide provides an in-depth comparison of the reaction yields of this compound against a curated set of its structural analogs. By dissecting the interplay of steric and electronic effects, we aim to furnish researchers with the predictive insights necessary to select the most appropriate boronic acid for their specific cross-coupling applications and to troubleshoot reactions involving these key intermediates.

The Decisive Factors in Boronic Acid Reactivity: A Mechanistic Overview

The utility of arylboronic acids is most prominently displayed in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. The yield of these transformations is not arbitrary; it is governed by the structural features of the boronic acid, which directly influence key mechanistic steps.

  • Electronic Effects : The electronic nature of substituents on the aromatic ring is paramount. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density on the phenyl ring, enhancing the nucleophilicity of the organic group. This generally accelerates the crucial transmetalation step in the catalytic cycle, often leading to higher yields.[1] Conversely, strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) can decrease the reactivity of the boronic acid.[1]

  • Steric Hindrance : The size and position of substituents can dramatically impact reactivity. Bulky groups located at the ortho position (adjacent to the boronic acid) can physically impede the molecule's approach to the metal center of the catalyst.[1] This steric clash can slow down the reaction rate and, in some cases, significantly lower the final product yield.[2]

  • Protodeboronation : This undesired side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is a common pathway for yield loss. It is particularly prevalent with highly electron-deficient arylboronic acids or under harsh basic conditions.[3] The stability of the boronic acid itself is a key factor; conversion to more stable esters, such as pinacol esters, is a common strategy to mitigate this issue, though it may sometimes reduce reactivity.[4]

The structure of this compound places it at an interesting crossroads of these effects. The ortho-(OCH₂CN) group presents significant steric bulk. Electronically, the ether oxygen acts as an electron-donating group through resonance, while the adjacent cyanomethyl moiety is strongly electron-withdrawing by induction. This complex profile makes its reactivity non-obvious without direct comparison.

Suzuki_Miyaura_Cycle cluster_cat Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X_L2 Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X_L2 Ar-Pd(II)-Ar'_L2 Transmetalation Intermediate Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'_L2->Pd(0)L2 Ar-Ar' Coupled Product Ar-Pd(II)-Ar'_L2->Ar-Ar' Reductive Elimination Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X_L2 Oxidative Addition Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->Ar-Pd(II)-Ar'_L2 Transmetalation Base Base (e.g., Na₂CO₃) Base->Ar-Pd(II)-Ar'_L2 caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle. Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Base in Flask start->reagents solvent Add Degassed Solvent (Toluene/H₂O) reagents->solvent reaction Heat Mixture at 80-100 °C under Inert Atmosphere (e.g., Argon) for 12h solvent->reaction workup Cool to RT, Add Water & Ethyl Acetate for Extraction reaction->workup separation Separate Organic Layer, Wash with Brine workup->separation drying Dry Organic Layer (e.g., Na₂SO₄), Filter separation->drying purification Concentrate in vacuo, Purify via Column Chromatography drying->purification end Characterize Pure Product purification->end caption Fig. 2: General Experimental Workflow.

Fig. 2: General Experimental Workflow.

Objective: To synthesize 4-methoxy-2'-cyanomethoxy-1,1'-biphenyl.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (5.0 mL)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromoanisole, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Using a syringe, add the toluene, followed by the 2 M aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 15 mL of ethyl acetate and 15 mL of water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion and Outlook

This guide demonstrates that the reactivity of this compound in cross-coupling reactions is a delicate balance of steric and electronic factors. While its ortho substituent introduces significant steric hindrance that can temper yields compared to less-hindered analogs, the electronic influence of the ether oxygen helps maintain reasonable reactivity.

For drug development professionals, this analysis underscores the importance of not dismissing sterically hindered building blocks outright. Under carefully optimized conditions, utilizing appropriate ligands designed to accommodate bulky substrates (e.g., Buchwald-type biarylphosphine ligands), this compound can be a highly effective coupling partner. [5]The choice between it and a positional isomer or a simpler analog will ultimately depend on the specific synthetic target and the tolerance of the reaction for moderate-to-good versus excellent yields. By understanding the fundamental principles outlined here, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available from: [Link]

  • Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate. Available from: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available from: [Link]

  • Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. ACS Publications. Available from: [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ScienceDirect. Available from: [Link]

  • Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. ResearchGate. Available from: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH). Available from: [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available from: [Link]

  • Chan–Lam coupling. Wikipedia. Available from: [Link]

  • Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. National Institutes of Health (NIH). Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

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The Synthetic Chemist's Compass: A Comparative Guide to 2-Cyanomethoxyphenylboronic Acid and its Role in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Arylboronic acids, in particular, have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive literature review of the applications of 2-cyanomethoxyphenylboronic acid, a functionalized boronic acid with significant potential in the synthesis of valuable heterocyclic scaffolds. While direct, extensive literature on this specific reagent is nascent, this guide will extrapolate its utility based on established reactivity patterns of related compounds, offering a forward-looking perspective for its application in synthetic and medicinal chemistry. We will delve into its presumptive primary application—the synthesis of benzofurans and related heterocycles—and provide a comparative analysis with alternative synthetic strategies.

The Architectural Significance of this compound

This compound is a bifunctional reagent, possessing both a nucleophilic boronic acid moiety and a latent electrophilic cyanomethoxy group. This unique combination opens avenues for intricate, one-pot reaction sequences, particularly intramolecular cyclization reactions to forge heterocyclic rings. The cyanomethoxy group, in particular, can be envisioned as a precursor to a variety of functional groups, further enhancing its synthetic utility.

Boronic acids are generally stable, non-toxic, and easily handled, making them attractive reagents in both academic and industrial settings.[1] Their application as building blocks and synthetic intermediates is well-established, with their reactivity and stability being key to their widespread use.[1]

The Benzofuran Scaffold: A Privileged Motif in Medicinal Chemistry

Benzofurans are a class of heterocyclic compounds found in a plethora of natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2] This makes the development of efficient synthetic routes to substituted benzofurans a significant area of research in medicinal chemistry.

Comparative Analysis of Synthetic Routes to Benzofurans

The synthesis of benzofurans can be broadly categorized into several approaches. Here, we compare some of the most common methods and contextualize the potential role of this compound.

Synthetic StrategyKey PrecursorsCatalyst/ReagentAdvantagesDisadvantages
Palladium-Catalyzed Intramolecular Cyclization o-Alkynylphenols and aryl halidesPd(0) catalyst, baseHigh efficiency, good functional group tolerance.[3]Requires pre-functionalized starting materials.
Palladium-Catalyzed Cascade Reactions 2-(Cyanomethoxy)chalcones and arylboronic acidsPd(II) catalystRapid construction of complex fused systems.[4]Substrate scope may be limited.
Hypervalent Iodine-Mediated Cyclization o-HydroxystilbenesPhI(OAc)₂Metal-free conditions.[5]Stoichiometric use of the iodine reagent.
Acid-Catalyzed Cyclization 2-MethoxyphenylacetonesBoron tribromideSimple and direct.[6]Harsh reaction conditions may not be suitable for all substrates.
Hypothetical Route using this compound This compound and an internal coupling partnerPd catalyst, basePotential for one-pot synthesis and introduction of diversity.Reaction conditions and feasibility require experimental validation.

Experimental Protocols and Mechanistic Insights

Established Protocol: Palladium-Catalyzed Cascade Synthesis of Benzofuro[2,3-c]pyridines

A notable example demonstrating the reactivity of the cyanomethoxy group is the palladium-catalyzed cascade reaction of 2-(cyanomethoxy)chalcones with arylboronic acids.[4] This reaction proceeds through a domino sequence of C-C/C-C/C-N bond formations, involving nitrile carbopalladation, intramolecular Michael addition, cyclization, and aromatization to construct the benzofuro[2,3-c]pyridine skeleton.[4]

Experimental Protocol:

To a solution of 2-(cyanomethoxy)chalcone (0.2 mmol) and arylboronic acid (0.4 mmol) in toluene (2.0 mL) in a sealed tube were added Pd(OAc)₂ (0.02 mmol, 10 mol %) and K₂CO₃ (0.4 mmol). The mixture was stirred at 120 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired benzofuro[2,3-c]pyridine.

Reaction Workflow:

G Chalcone 2-(Cyanomethoxy)chalcone Product Benzofuro[2,3-c]pyridine Chalcone->Product BoronicAcid Arylboronic Acid BoronicAcid->Product Catalyst Pd(OAc)₂ Catalyst->Product Base K₂CO₃ Base->Product Solvent Toluene Solvent->Product Temperature 120 °C Temperature->Product

Caption: Workflow for the synthesis of benzofuro[2,3-c]pyridines.

Proposed Protocol: Intramolecular Cyclization of a this compound Derivative

Based on the known reactivity of related compounds, we can propose a synthetic route utilizing this compound. A plausible strategy would involve an initial Suzuki-Miyaura coupling to introduce a vinyl or aryl group at the ortho position to the boronic acid, followed by an intramolecular cyclization.

Hypothetical Experimental Protocol:

A mixture of this compound (1.0 equiv.), an appropriate vinyl or aryl halide (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a solvent such as dioxane/water would be heated under an inert atmosphere. The reaction would proceed via a Suzuki-Miyaura coupling, followed by an in-situ intramolecular cyclization involving the cyanomethoxy group to form a benzofuran ring. The specific conditions, particularly the temperature and choice of base, would require optimization.

Proposed Reaction Pathway:

G Start This compound + Vinyl Halide Intermediate Suzuki Coupling Product (Aryl Vinyl Ether Intermediate) Start->Intermediate Pd(PPh₃)₄, Base Product Benzofuran Derivative Intermediate->Product Intramolecular Cyclization

Caption: Proposed pathway for benzofuran synthesis from this compound.

Future Outlook and Applications in Drug Discovery

The true potential of this compound lies in its capacity as a versatile building block for the synthesis of complex heterocyclic compounds.[7][8] Boronic acids and their derivatives are increasingly being incorporated into drug discovery programs due to their unique chemical properties that can enhance potency and improve pharmacokinetic profiles.[9][10] The ability to readily access functionalized benzofuran cores using this reagent could significantly accelerate the discovery of new therapeutic agents.

While further experimental validation is required to fully elucidate the scope and limitations of this compound in organic synthesis, its structural features suggest it is a promising tool for the construction of medicinally relevant scaffolds. Researchers are encouraged to explore its reactivity and expand its application in the synthesis of novel chemical entities.

References

  • Palladium-Catalyzed Cascade Reactions of 2-(Cyanomethoxy)chalcones with Arylboronic Acids: Selective Synthesis of Emissive Benzofuro[2,3-c]pyridines. Org Lett. 2020 Feb 21;22(4):1239-1243. [Link]

  • The Chemistry of Building Blocks: Understanding Boronic Acid Functionality. (Source not available online)
  • ChemInform Abstract: New Synthetic Method for Benzofurans from 2-(Cyanomethyl)phenyl Derivatives. ChemInform. 2012. (Source not available online)
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chem Soc Rev. 2019 Jun 3. [Link]

  • ChemInform Abstract: New Synthetic Method for Benzofurans from 2-(Cyanomethyl)phenyl Derivatives. ResearchGate. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design and discovery of boronic acid drugs. Eur J Med Chem. 2020 Jun 1;195:112270. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

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The Strategic Advantage of 2-Cyanomethoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds, particularly in the construction of biaryl scaffolds crucial for pharmaceutical and materials science applications. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of 2-cyanomethoxyphenylboronic acid and its common alternatives, such as 2-methoxyphenylboronic acid and 2-chlorophenylboronic acid, highlighting the distinct advantages conferred by the cyanomethoxy substituent.

The Emerging Role of this compound

This compound is a versatile reagent in organic synthesis, valued for its role as a building block for complex molecules. Its utility extends to the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the cyanomethoxy group at the ortho position introduces a unique combination of electronic and steric effects that can be strategically leveraged to enhance reaction outcomes in Suzuki-Miyaura cross-coupling reactions.

Comparative Performance in Suzuki-Miyaura Coupling

The efficacy of a boronic acid in the Suzuki-Miyaura reaction is governed by a delicate interplay of electronic and steric factors that influence the rate-determining transmetalation step of the catalytic cycle. Electron-donating groups on the phenylboronic acid generally enhance reactivity by increasing the nucleophilicity of the ipso-carbon, while electron-withdrawing groups and significant steric hindrance can impede the reaction.

While direct, side-by-side quantitative comparisons in the literature under identical conditions are not abundant, we can infer the performance of this compound relative to its analogs based on established principles and available data.

Table 1: Comparative Analysis of ortho-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidKey Substituent FeaturesExpected Impact on ReactivityRepresentative Experimental Data (Yield %)
This compound ortho-cyanomethoxy group: Moderately electron-withdrawing cyano group, potentially coordinating oxygen.The electron-withdrawing nature of the cyano group may slightly decrease the nucleophilicity of the aryl ring compared to an unsubstituted phenylboronic acid. However, the presence of the ether oxygen could potentially play a role in stabilizing the transition state.Data not readily available in direct comparison studies.
2-Methoxyphenylboronic acid ortho-methoxy group: Strong electron-donating group. Potential for palladium chelation.The strong electron-donating methoxy group is expected to increase the electron density of the aryl ring, thereby accelerating the transmetalation step and leading to high yields.[1] The oxygen atom can also exhibit a beneficial chelation effect with the palladium catalyst in the transition state.[2]In a study involving the coupling of various ortho-substituted phenylboronic acids with 3,4,5-tribromo-2,6-dimethylpyridine, 2-methoxyphenylboronic acid demonstrated effective reactivity.[2]
2-Chlorophenylboronic acid ortho-chloro group: Electron-withdrawing and sterically demanding.The electron-withdrawing nature of the chlorine atom deactivates the boronic acid for the transmetalation step. Significant steric hindrance from the ortho-chloro group can further reduce reaction rates and yields.In the same study with 3,4,5-tribromo-2,6-dimethylpyridine, 2-chlorophenylboronic acid was also shown to be a viable coupling partner, though potentially with different selectivity compared to the methoxy analog.[2]

Causality Behind Performance Differences:

The cyanomethoxy group in This compound presents a nuanced electronic profile. The cyano group is electron-withdrawing, which would typically be expected to decrease the rate of transmetalation. However, the adjacent methoxy group is electron-donating. This electronic push-pull effect, combined with the potential for the ether oxygen to interact with the palladium center, can lead to unique reactivity patterns that may be advantageous in specific synthetic contexts, particularly when fine-tuning electronic properties of the target biaryl is desired.

In contrast, 2-methoxyphenylboronic acid benefits from the strong electron-donating nature of the methoxy group, which generally leads to higher reactivity and yields in Suzuki-Miyaura couplings.[1] The potential for the methoxy oxygen to chelate the palladium catalyst can also contribute to enhanced reaction rates and selectivity.[2]

2-Chlorophenylboronic acid represents a more challenging substrate due to the combined electron-withdrawing and sterically hindering effects of the ortho-chloro substituent. While still a useful reagent, reactions involving this boronic acid may require more forcing conditions or specialized catalyst systems to achieve high yields.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction. This procedure can be adapted for this compound and its alternatives, with the understanding that optimization of reaction conditions may be necessary for each specific substrate combination.

Reaction Scheme:

Suzuki_Coupling cluster_conditions Reaction Conditions ArylHalide Ar-X Product Ar-R ArylHalide->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst Base Base Solvent Solvent Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L_n) R-B(OH)₂ R-B(OH)₂ R-B(OH)₂->Ar-Pd(II)-R(L_n) Base Base Base->Ar-Pd(II)-R(L_n)

Sources

Safety Operating Guide

Proper Disposal of 2-Cyanomethoxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Cyanomethoxyphenylboronic acid (CAS RN: 138642-62-3), ensuring the safety of personnel and compliance with regulatory standards. This document moves beyond a simple checklist, offering insights into the chemical's properties and the rationale behind each procedural step.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable reagent in organic synthesis, presents several potential risks that must be mitigated through proper handling and personal protective equipment (PPE).

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Acute Toxicity: It may be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

A critical and potentially severe hazard arises from its decomposition. Thermal decomposition or reaction with incompatible materials can lead to the release of highly toxic gases.

Hazardous Decomposition Products:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen cyanide (HCN)

  • Oxides of boron

The potential for the release of hydrogen cyanide, a potent and rapidly acting poison, necessitates that all handling and disposal be conducted with the utmost caution in a well-ventilated area, preferably within a certified chemical fume hood.

Table 1: Essential Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To prevent contact with dust particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential absorption. Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Protection Laboratory coat, long-sleeved clothing.To protect the skin from accidental splashes or spills.
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required when handling the powder outside of a fume hood or if there is a risk of aerosolization, to prevent respiratory tract irritation and inhalation of the compound.

Waste Characterization and Regulatory Compliance

Proper disposal begins with correct waste characterization according to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA). This compound is not typically found on the EPA's specific lists of hazardous wastes (F, K, P, and U lists). Therefore, its classification is based on its characteristics.[2][3]

Given its chemical structure and decomposition products, this compound should be treated as hazardous waste . The most pertinent characteristic is reactivity (EPA Waste Code: D003) . This is due to its potential to generate toxic gases, specifically hydrogen cyanide, when mixed with acids.[3][4]

It is the responsibility of the waste generator to make this determination. When in doubt, the compound should be managed as a hazardous waste to ensure the highest level of safety and compliance.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Do Not Mix: Never mix this compound waste with acidic waste streams. This can lead to the rapid evolution of deadly hydrogen cyanide gas.

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases.

Diagram 1: Waste Segregation Workflow

cluster_0 Waste Generation cluster_1 Segregation Decision cluster_2 Waste Collection 2_Cyanomethoxyphenylboronic_acid_waste This compound (Solid Waste, Contaminated PPE, etc.) decision Is the waste compatible with other boronic acids? 2_Cyanomethoxyphenylboronic_acid_waste->decision dedicated_container Dedicated Hazardous Waste Container (Labeled: 'this compound') decision->dedicated_container No (Contains Nitrile Group) Treat as Cyanide-Containing Waste other_boronic_container General Boronic Acid Waste (Non-cyanated) decision->other_boronic_container Yes (If no Nitrile Group)

Caption: Decision workflow for segregating this compound waste.

Step 2: Container Selection and Labeling
  • Container Material: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice. The original product container, if in good condition, is an excellent option.

  • Secure Closure: The container must have a tightly fitting lid to prevent leaks and the escape of any potential vapors.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards: "Toxic," "Irritant," "Reactive - Danger of Hydrogen Cyanide Release with Acid"

    • The accumulation start date.

Step 3: Collection and Storage
  • Solid Waste: Collect any unused or waste this compound powder, along with any contaminated items such as weighing paper, gloves, and disposable lab coats, and place them directly into the labeled hazardous waste container.

  • Spill Cleanup: In the event of a spill, carefully sweep up the solid material, avoiding the creation of dust. Place the collected material and all cleanup items (e.g., absorbent pads) into the designated hazardous waste container.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible chemicals, particularly acids.

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent, such as acetone or ethanol.

  • Rinsate Collection: Crucially, the first rinseate must be collected and disposed of as hazardous waste. Transfer this rinsate into your hazardous waste container for this compound. Subsequent rinsates may also need to be collected depending on local regulations.

  • Container Disposal: After triple rinsing and allowing the container to air dry completely in a fume hood, deface or remove the original label. The decontaminated container can then typically be disposed of with regular laboratory glassware or plastic waste, in accordance with your institution's policies.

Step 5: Final Disposal

Arrange for the pickup of the sealed and labeled hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to treat or neutralize the chemical waste yourself. The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely through high-temperature incineration.

Emergency Procedures

In the event of an exposure or large spill, immediate and appropriate action is critical.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a multi-faceted process that demands careful planning and execution. By understanding the chemical's inherent hazards, adhering to strict segregation protocols, and following a systematic disposal procedure, laboratory professionals can ensure a safe working environment and protect the broader ecosystem. This commitment to rigorous safety and disposal practices is not merely a regulatory obligation but a fundamental tenet of scientific responsibility.

References

  • U.S. Environmental Protection Agency. (2022). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024). Cyanides (as CN). Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2023). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Pennsylvania. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Cyanomethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Cyanomethoxyphenylboronic acid. As a vital reagent in organic synthesis, particularly in the development of novel pharmaceuticals, understanding its properties and associated hazards is paramount for ensuring a safe laboratory environment.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for boronic acids.

While specific safety data for this compound is not extensively published, a robust safety plan can be developed by examining the known hazards of structurally similar compounds, such as 2-cyanophenylboronic acid and other arylboronic acids.[2][3] This approach, known as "hazard banding," allows us to anticipate potential risks and implement appropriate controls. All chemical products should be handled with the recognition of having "unknown hazards and toxicity" until thoroughly investigated.[4]

Hazard Assessment and Identification

Arylboronic acids are a class of compounds that, while incredibly useful, require careful handling. The primary hazards associated with compounds similar to this compound include irritation to the skin, eyes, and respiratory system.[2][5][6] Some boronic acids may also cause skin sensitization upon repeated contact. Although many boronic acids have minimal toxicity, it is crucial to minimize exposure.[7]

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Irritation May cause irritation upon direct contact.[2][5][6]P264, P280, P302+P352
Eye Irritation Can cause serious eye irritation or damage.[2][5][6]P280, P305+P351+P338
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[2][5]P261, P271, P304+P340
Acute Toxicity (Oral) May be harmful if swallowed.[3][6][8]P270, P301+P312

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact. The following equipment must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields, or a full-face shield if there is a significant splash risk.[4][9]Protects eyes from dust particles and accidental splashes that can cause serious irritation or damage. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[9]Prevents skin contact, which can lead to irritation. Gloves must be inspected for tears or holes before use and disposed of properly after handling.[4][8]
Body Protection A fully buttoned, flame-resistant lab coat worn over long pants.[10]Protects skin on the body and personal clothing from accidental spills and contamination.
Footwear Closed-toe shoes.Protects feet from spills and falling objects. Sandals or perforated shoes are not permitted in the laboratory.[11]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if engineering controls are insufficient or if dust is generated.[9]Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[5][9]

Step-by-Step Handling and Operational Plan

A systematic workflow is crucial for minimizing risk. The following procedure outlines the key steps for safely handling this compound, from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Pre-Use Inspection Verify fume hood certification. Ensure safety shower & eyewash are accessible. B 2. Assemble PPE Don all required PPE as per protocol. A->B C 3. Work Area Setup Conduct all work within a chemical fume hood. Line work surface with absorbent paper. B->C D 4. Aliquot Chemical Use spark-proof tools. Minimize dust generation. Keep container tightly closed when not in use. C->D E 5. Decontamination Wipe down all surfaces with an appropriate solvent. Clean all equipment. D->E F 6. Waste Disposal Dispose of contaminated materials in a labeled hazardous waste container. E->F G 7. PPE Removal & Hygiene Remove PPE in the designated area. Wash hands thoroughly. F->G

Caption: Standard workflow for handling this compound.

Detailed Protocol:

  • Preparation :

    • Work Area Setup : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[6] The work surface should be clean and clear of unnecessary items.

    • Pre-Use Inspection : Before starting, ensure that safety equipment, such as an eyewash station and safety shower, are readily accessible and operational.[9][12]

    • Donning PPE : Put on all required personal protective equipment as detailed in the PPE protocol table.

  • Handling :

    • Chemical Transfer : When weighing or transferring the solid, do so carefully to minimize the generation of dust.[9] Use tools that will not generate static electricity.

    • Storage : Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[9][13][14]

  • Post-Handling :

    • Decontamination : Thoroughly clean the work area and any equipment used to remove residual chemicals.

    • PPE Removal : Remove PPE in a designated area to avoid cross-contamination of other laboratory spaces. Do not wear lab coats or gloves outside of the laboratory.

    • Personal Hygiene : Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][11] Do not eat, drink, or smoke in the laboratory area.[11]

Emergency Procedures: Exposure and Spills

In the event of an accidental exposure or spill, immediate and correct action is critical.

G cluster_exposure Personal Exposure cluster_spill Chemical Spill Start EMERGENCY EVENT (Spill or Exposure) Skin Skin Contact Remove contaminated clothing. Flush with water for 15 min. Start->Skin Eye Eye Contact Rinse with water for 15 min. Lift eyelids. Seek medical aid. Start->Eye Inhalation Inhalation Move to fresh air. Seek medical aid if breathing is difficult. Start->Inhalation Spill Small Spill Absorb with inert material. Collect in hazardous waste container. Start->Spill Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical LargeSpill Large Spill Evacuate area. Alert EH&S.

Caption: Immediate response plan for exposure or spill incidents.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

  • Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][9]

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek medical aid.[9]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[9]

  • Spills : For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[9] Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office.

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.

  • Solid Waste : This includes any residual chemical, contaminated gloves, absorbent paper, and other disposable materials. Place these items in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste : If the compound is used in solution, the resulting waste stream must be collected in a compatible, sealed, and labeled hazardous waste container.

  • Environmental Considerations : Do not discharge the chemical or its containers into the environment, such as down the drain.[15][16] Always dispose of waste in accordance with local, state, and federal regulations.[11][15] Consult your institution's EH&S office for specific disposal guidelines.

References

  • What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025).
  • Personal protective equipment for handling 4-Formylphenylboronic acid - Benchchem. (n.d.).
  • (2-(Cyanomethoxy)phenyl)boronic acid - GlobalChemMall. (n.d.).
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (n.d.).
  • (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet - BLD Pharmatech. (n.d.).
  • SAFETY DATA SHEET - 2-Formylphenylboronic acid - Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - Phenylboronic acid - Sigma-Aldrich. (2025).
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Publications. (2021).
  • SAFETY DATA SHEET - 2-Cyanophenylboronic acid - Fisher Scientific. (n.d.).
  • Safety Data Sheet - (3-(Pent-4-ynamido)phenyl)boronic acid - CymitQuimica. (2024).
  • SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid - Sigma-Aldrich. (2025).
  • Proper Protective Equipment - Chemistry LibreTexts. (2021).
  • SAFETY DATA SHEET - 2-(Hydroxymethyl)phenylboronic acid - Fisher Scientific. (2024).
  • SAFETY DATA SHEET - 3-(Cyanomethyl)phenylboronic acid pinacol ester - Fisher Scientific. (2011).
  • Phenylboronic acid - SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - 3-Cyanophenylboronic Acid - TCI Chemicals. (2024).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Utah State University. (n.d.).
  • 2-Cyanophenylboronic acid - Chem-Impex. (n.d.).
  • Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.